molecular formula C47H54N6O3 B15560512 (Rac)-ACT-451840

(Rac)-ACT-451840

カタログ番号: B15560512
分子量: 751.0 g/mol
InChIキー: BQZUYCCCNXOADJ-PTGBLXJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Rac)-ACT-451840 is a useful research compound. Its molecular formula is C47H54N6O3 and its molecular weight is 751.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C47H54N6O3

分子量

751.0 g/mol

IUPAC名

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

InChI

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+

InChIキー

BQZUYCCCNXOADJ-PTGBLXJZSA-N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Novel Antimalarial Agent (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-ACT-451840 , a potent antimalarial compound, has emerged from phenotypic screening as a promising clinical candidate with a novel, yet not fully elucidated, mechanism of action.[1][2][3][4][5] This technical guide provides a comprehensive overview of its activity, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism and Activity Spectrum

ACT-451840 was identified through a phenotypic screen for compounds exhibiting antimalarial activity.[3][4] Its precise molecular target within the Plasmodium parasite remains unknown, distinguishing it from many existing antimalarials.[3][4][5] The compound demonstrates a broad spectrum of activity against multiple life cycle stages of the human malaria parasites Plasmodium falciparum and Plasmodium vivax.[6][7][8][9]

Key characteristics of ACT-451840's activity include:

  • Asexual Blood Stage Activity: It is highly potent against all asexual blood stages of P. falciparum, including rings, trophozoites, and schizonts.[10] This activity is comparable to that of artemisinins in its rapid onset.[7][8]

  • Activity Against Resistant Strains: The compound retains its potency against a variety of drug-resistant P. falciparum isolates, including those resistant to artemisinin.[6][7]

  • Transmission-Blocking Activity: ACT-451840 exhibits significant activity against the sexual stages of the parasite. It potently inhibits the formation of male gametes from gametocytes and blocks the development of oocysts in mosquitoes, suggesting its potential to reduce malaria transmission.[7][8][9]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of ACT-451840 against various Plasmodium species and strains.

Table 1: In Vitro Activity of ACT-451840 against P. falciparum

Strain/StageAssay TypeParameterValueReference
NF54 (drug-sensitive)Asexual Blood Stage ([³H]-hypoxanthine)IC₅₀0.4 ± 0.0 nM[6][7][8]
NF54 (drug-sensitive)Asexual Blood Stage ([³H]-hypoxanthine)IC₉₀0.6 ± 0.0 nM[8]
NF54 (drug-sensitive)Asexual Blood Stage ([³H]-hypoxanthine)IC₉₉1.2 ± 0.0 nM[8]
Various Drug-Resistant StrainsAsexual Blood Stage ([³H]-hypoxanthine)IC₅₀Low nanomolar range[8]
Gametocytes (Male)Dual Gamete Formation AssayIC₅₀5.89 ± 1.80 nM[6][7][8][9]
Gametocytes (Female)Dual Gamete Formation AssayActivityNo effect up to 20 µM[11]
Oocyst Development (in mosquito)Membrane Feeding AssayIC₅₀30 nM (Range: 23-39 nM)[7][8][9]

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

Parasite SpeciesMouse ModelParameterDoseReference
P. falciparumHumanized SCID MouseED₉₀3.7 mg/kg (95% CI: 3.3-4.9)[7][8][9]
P. bergheiStandard Mouse ModelED₉₀13 mg/kg (95% CI: 11-16)[7][8][9]
P. bergheiStandard Mouse ModelCurative Dose300 mg/kg for 3 days[1][2]

Table 3: Human Pharmacokinetic Parameters of ACT-451840 (500 mg dose)

ParameterFasted StateFed StateReference
Cₘₐₓ11.9 ng/mL~155 ng/mL (~13-fold higher)[10]
AUC₀₋∞100.6 ng·h/mL~1408 ng·h/mL (~14-fold higher)[10]
Tₘₐₓ2.0 h3.5 h[10]
Half-life (t₁/₂)~34 h~34 h[10]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

1. In Vitro Antimalarial Activity Assay ([³H]-hypoxanthine incorporation) [2][8]

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) against asexual blood-stage parasites.

  • Methodology:

    • P. falciparum strains are cultured in vitro in human red blood cells.[2]

    • Synchronized parasite cultures are exposed to serial dilutions of ACT-451840 for a 72-hour incubation period.[2]

    • During the final 24 hours of incubation, [³H]-hypoxanthine, a nucleic acid precursor, is added to the culture.

    • Parasite growth is determined by measuring the incorporation of [³H]-hypoxanthine into the parasite's DNA, which is proportional to parasite proliferation.

    • The level of radioactivity is measured using a scintillation counter, and the IC₅₀ values are calculated by comparing the growth in treated versus untreated control wells.

2. Dual Gamete Formation Assay [6]

  • Objective: To assess the effect of the compound on the viability of male and female gametocytes.

  • Methodology:

    • Mature P. falciparum gametocytes (stage V) are treated with various concentrations of ACT-451840.

    • Male Gamete Viability: Gametogenesis is induced, and the formation of exflagellation centers (a marker of male gamete formation) is observed and quantified microscopically. The IC₅₀ is determined based on the reduction in exflagellation centers.[6]

    • Female Gamete Viability: The viability of female gametes is assessed by monitoring the surface expression of the female gamete marker Pfs25 via immunofluorescence or other antibody-based detection methods.[6]

3. In Vivo Efficacy in Murine Models

  • Objective: To evaluate the in vivo antimalarial efficacy of ACT-451840.

  • Methodology:

    • P. berghei Model: NMRI mice are infected with P. berghei. Treatment with ACT-451840 is initiated, typically administered orally for a set number of consecutive days. Efficacy is determined by monitoring parasitemia levels in the blood and calculating the 90% effective dose (ED₉₀).[1]

    • P. falciparum Humanized SCID Mouse Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and subsequently infected with P. falciparum. This model allows for the direct assessment of drug efficacy against the human parasite.[12] The treatment and monitoring protocol is similar to the P. berghei model.

Visualizations

G cluster_human Human Host cluster_mosquito Mosquito Vector Liver Liver Stage (Sporozoites to Merozoites) Blood Asexual Blood Stage (Merozoites → Rings → Trophozoites → Schizonts) Liver->Blood Release of Merozoites Gametocytes Sexual Stage (Gametocytes) Blood->Gametocytes Sexual Differentiation Gametes Gamete Formation (in midgut) Gametocytes->Gametes Mosquito Blood Meal Oocysts Oocyst Development (on midgut wall) Gametes->Oocysts Sporozoites Sporozoite Release (to salivary glands) Oocysts->Sporozoites Sporozoites->Liver Mosquito Bite ACT_Blood ACT-451840 ACT_Blood->Blood Inhibits All Stages ACT_Gametes ACT-451840 ACT_Gametes->Gametes Inhibits Male Gamete Formation ACT_Oocysts ACT-451840 ACT_Oocysts->Oocysts Blocks Development

Caption: ACT-451840 intervention points in the Plasmodium life cycle.

G cluster_invitro In Vitro Activity Assessment cluster_invivo In Vivo Efficacy Assessment start_vitro P. falciparum Culture (Asexual Stages) treatment Incubate with Serial Dilutions of ACT-451840 (48h) start_vitro->treatment labeling Add [3H]-hypoxanthine (Incubate 24h) treatment->labeling harvest Harvest Parasites labeling->harvest measure Measure Radioactivity (Scintillation Counting) harvest->measure calculate Calculate IC50 Value measure->calculate start_vivo Infect Mice with Plasmodium sp. treat_vivo Administer ACT-451840 (e.g., Oral Gavage) start_vivo->treat_vivo monitor Monitor Parasitemia (Blood Smears) treat_vivo->monitor analyze Determine ED90 monitor->analyze

References

Phenylalanine-Based Antimalarial Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core science behind phenylalanine-based antimalarial compounds, a promising and diverse class of molecules targeting various essential pathways in Plasmodium falciparum. This document details the mechanism of action, structure-activity relationships (SAR), and key experimental data for distinct classes of these compounds, including bicyclic azetidines, aminopeptidase (B13392206) inhibitors, and hydroxamic acid derivatives. Detailed experimental protocols for the evaluation of these compounds are provided, alongside visualizations of their target pathways to facilitate a deeper understanding of their therapeutic potential.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with new mechanisms of action. Phenylalanine and its structural analogues have served as a crucial scaffold in the design of potent inhibitors that disrupt critical parasite functions. This guide explores the major classes of phenylalanine-based antimalarials, their molecular targets, and the experimental methodologies used to characterize them.

Key Classes of Phenylalanine-Based Antimalarials

Bicyclic Azetidines: Inhibitors of Phenylalanyl-tRNA Synthetase

A novel class of bicyclic azetidines has demonstrated potent, multi-stage antimalarial activity, including single-dose cures in mouse models.

Mechanism of Action: These compounds act as competitive inhibitors of the P. falciparum cytosolic phenylalanyl-tRNA synthetase (cFRS), an enzyme essential for protein synthesis. By binding to the L-phenylalanine substrate pocket of cFRS, these inhibitors block the aminoacylation of tRNAPhe, leading to the cessation of protein translation and parasite death. The bicyclic azetidine (B1206935) ligand occupies both the L-Phe site and an auxiliary cavity, extending towards the ATP binding site.

Structure-Activity Relationship (SAR): The antimalarial potency of bicyclic azetidines is significantly influenced by the stereochemistry of the core and the nature of the substituents.

Data Presentation: Bicyclic Azetidine Analogues

Compound IDModificationsIC50 (nM, P. falciparum Dd2)Reference
BRD3444 (parent)-Active (stereoisomer dependent)
(2S,3R,4R)-BRD3444StereoisomerActive
(2R,3R,4R)-BRD3444StereoisomerActive
BRD3914Lacks C2 substituent15
BRD1389Representative inhibitorPotent inhibitor of PfcFRS and PvcFRS
BRD7929Potent inhibitorHigh-affinity binding to PfcFRS

Note: Specific IC50 values for all analogues are not consistently reported in a single source, but their relative activities and key structural features are highlighted.

Phebestin: An Aminopeptidase Inhibitor

Phebestin, a derivative of bestatin (B1682670), has emerged as a potent inhibitor of P. falciparum with nanomolar efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains.

Mechanism of Action: Phebestin is proposed to target metalloaminopeptidases (MAPs) within the parasite's digestive vacuole, specifically the M1 alanyl aminopeptidase (PfM1AAP) and the M17 leucyl aminopeptidase (PfM17LAP). These enzymes are crucial for the final stages of hemoglobin degradation, which supplies the parasite with essential amino acids for protein synthesis. Inhibition of these aminopeptidases leads to an accumulation of peptides in the digestive vacuole, causing swelling and eventual parasite death.

Structure-Activity Relationship (SAR): The addition of a phenylalanine moiety to the bestatin scaffold significantly enhances its antimalarial activity.

Data Presentation: Phebestin and Related Compounds

CompoundP. falciparum 3D7 IC50 (nM)P. falciparum K1 IC50 (nM)Selectivity Index (SI) vs. HFF cellsReference
Phebestin157.90 ± 6.26268.17 ± 67.59>15,832
Bestatin3,220 ± 168.004,795.67 ± 424.82Not Reported
Chloroquine10.90 ± 1.10163.67 ± 18.58>1,926
Artemisinin3.27 ± 0.092.23 ± 0.38>6,116
Phenylalanine-based Hydroxamic Acids: Ribonucleotide Reductase Inhibitors

Compounds incorporating a hydroxamic acid moiety, particularly those with a polyhydroxyphenyl group, have shown significant antimalarial activity.

Mechanism of Action: These compounds are known inhibitors of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication. The hydroxamate group can act as an electron reductant, destroying the essential tyrosyl radical in the RNR active site, thus halting DNA synthesis.

Structure-Activity Relationship (SAR): The presence of a dihydroxyphenyl group and a hydroxamate function are key for potent antimalarial activity. The position of the hydroxyl groups on the phenyl ring also influences inhibitory potential.

Data Presentation: Phenylalanine-based Hydroxamic Acid Analogues

CompoundP. falciparum Dd2 IC50 (µM)Reference
Hydroxyurea792
Acetohydroxamate851
Benzohydroxamic acid17
Salicylhydroxamic acid22
3,4-Dihydroxybenzohydroxamic acid (Didox)1.1
2,3-Dihydroxybenzohydroxamic acid1.2
Isoniazid-Phenylalanine Hybrids: A Novel Frontier

The hybridization of isoniazid (B1672263), a well-known anti-tubercular agent, with a phenylalanine moiety represents a potential, yet largely unexplored, avenue for the development of new antimalarials. While numerous isoniazid derivatives have been synthesized and tested for antibacterial and anti-tubercular activities, their evaluation against P. falciparum is not well-documented in the current literature. The rationale for such hybrids would be to combine the potential mechanisms of both fragments to create a multi-target compound.

Proposed Workflow for Investigation: A logical approach to exploring this chemical space would involve the design and synthesis of conjugates linking isoniazid to phenylalanine via different linkers. These compounds would then be subjected to the in vitro and in vivo screening protocols detailed in this guide to assess their antimalarial potential.

Signaling Pathways and Mechanisms of Action

dot

Hemoglobin_Degradation_Pathway Hemoglobin Hemoglobin Denatured_Globin Denatured Globin Hemoglobin->Denatured_Globin Aspartic & Cysteine Proteases Heme Toxic Free Heme Hemoglobin->Heme Peptides Oligopeptides Denatured_Globin->Peptides Cysteine Proteases Amino_Acids Amino Acids Peptides->Amino_Acids Aminopeptidases (PfM1AAP, PfM17LAP) Parasite_Proteins Parasite Protein Synthesis Amino_Acids->Parasite_Proteins Hemozoin Hemozoin (Inert) Heme->Hemozoin Heme Detoxification Phebestin Phebestin (Aminopeptidase Inhibitor) Phebestin->Peptides

Caption: Hemoglobin Degradation in P. falciparum.

dot

Protein_Synthesis_Inhibition Phe L-Phenylalanine cFRS Pf-cFRS Phe->cFRS ATP ATP ATP->cFRS tRNA tRNA-Phe tRNA->cFRS Phe_tRNA Phe-tRNA-Phe cFRS->Phe_tRNA Aminoacylation Ribosome Ribosome Phe_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Bicyclic_Azetidine Bicyclic Azetidine Bicyclic_Azetidine->cFRS

Caption: Inhibition of Protein Synthesis by Bicyclic Azetidines.

dot

RNR_Inhibition_Pathway Ribonucleotides Ribonucleoside Diphosphates (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleoside Diphosphates (dADP, dGDP, dCDP, dUDP) RNR->Deoxyribonucleotides Reduction dNTPs Deoxyribonucleoside Triphosphates (dNTPs) Deoxyribonucleotides->dNTPs Phosphorylation DNA_Polymerase DNA Polymerase dNTPs->DNA_Polymerase DNA DNA Replication DNA_Polymerase->DNA Hydroxamic_Acid Phenylalanine-based Hydroxamic Acid Hydroxamic_Acid->RNR

Caption: Inhibition of DNA Synthesis by Hydroxamic Acids.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum asexual blood stages.

Methodology: [3H]-Hypoxanthine Incorporation Assay

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or K1 strains) are maintained in human erythrocytes (O+ blood type) at 2-5% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax. Cultures are incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: A parasite culture with an initial parasitemia of ~0.5% (for a 72-hour assay) is added to each well of the drug-diluted plate.

  • Radiolabeling: After 48 hours of incubation, [3H]-hypoxanthine is added to each well. Hypoxanthine is a purine (B94841) precursor that is incorporated into the DNA of replicating parasites.

  • Harvesting: After a further 24 hours of incubation, the cells are harvested onto a glass-fiber filter, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control wells. The IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of compounds against their specific molecular targets.

Methodology: Phenylalanyl-tRNA Synthetase (cFRS) Inhibition Assay

  • Enzyme and Substrates: Recombinant P. falciparum cFRS is purified. The substrates L-phenylalanine, ATP, and tRNAPhe are prepared in a suitable reaction buffer.

  • Reaction Mixture: The test compound is pre-incubated with the enzyme in the reaction buffer.

  • Initiation: The aminoacylation reaction is initiated by the addition of the substrates.

  • Detection: The enzyme activity can

The Discovery and Development of (Rac)-ACT-451840: A Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-ACT-451840, a promising antimalarial candidate, has emerged from a dedicated drug discovery program aimed at identifying new chemical entities with novel mechanisms of action to combat the growing threat of drug-resistant malaria. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Optimization

ACT-451840 was identified through a phenotypic screening of a diverse chemical library against Plasmodium falciparum, the deadliest species of malaria parasite.[1] The initial hit, a phenylalanine-based compound, demonstrated potent antimalarial activity.[1] A subsequent lead optimization program focused on improving potency, pharmacokinetic properties, and safety, ultimately leading to the selection of ACT-451840 for further development.[1][2] This compound belongs to a novel chemical class and is patented.[3]

Mechanism of Action

While the precise mechanism of action of ACT-451840 is still under investigation, in vitro evidence suggests that its activity may be mediated by blocking a parasite-digestive vacuole membrane-resident transporter known as PfMDR1.[4] This proposed mechanism is distinct from that of existing antimalarial drugs, making ACT-451840 a valuable tool against drug-resistant parasite strains.[3][4]

Preclinical Efficacy

ACT-451840 has demonstrated potent and rapid activity against both drug-sensitive and multidrug-resistant strains of P. falciparum in vitro.[3][4][5] It is active against all asexual blood stages of the parasite, including rings, trophozoites, and schizonts, which is a desirable characteristic for an antimalarial drug.[3][5] Furthermore, the compound has shown efficacy in murine models of malaria, including those using human P. falciparum strains.[3][5]

In Vitro Activity of ACT-451840 against P. falciparum
StrainIC50 (nM)IC90 (nM)IC99 (nM)Reference
NF54 (drug-sensitive)0.4 ± 0.00.6 ± 0.01.2 ± 0.0[3]
7G80.3--[4]
Dd20.7--[4]
K1 (chloroquine-resistant)0.3--[6]
In Vivo Efficacy of ACT-451840 in Murine Models
Parasite SpeciesMouse ModelED90 (mg/kg)95% Confidence IntervalReference
P. falciparumPfSCID3.73.3–4.9[3][7]
P. berghei-1311–16[3][7]

Transmission-Blocking Potential

A crucial aspect of malaria eradication is the ability to block the transmission of the parasite from humans to mosquitoes. ACT-451840 has shown promising activity against the sexual stages of P. falciparum. It potently inhibits male gamete formation and blocks oocyst development in the mosquito.[3] This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat the disease but also reduce its spread.[8][9]

In Vitro Transmission-Blocking Activity of ACT-451840
ActivityIC50 (nM)Reference
Male Gamete Formation Inhibition5.89 ± 1.80[3]
Oocyst Development Blockade30 (range: 23–39)[3]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ACT-451840 has been evaluated in both preclinical species and humans. In a first-in-humans, single-ascending-dose study, the compound was found to be safe and well-tolerated.[5] The study revealed that food significantly enhances the absorption of ACT-451840, leading to approximately a 13-fold increase in plasma concentrations.[5] The drug has a half-life of about 34 hours.[5] Five metabolites (M2, M5, M6, M18, and M35) were identified in human plasma.[5]

Pharmacokinetic Parameters of ACT-451840 in Healthy Male Subjects (500 mg dose)
ParameterFasted State (Geometric Mean, 95% CI)Fed StateReference
Cmax (ng/mL)11.9 (5.7 to 24.9)~13-fold higher[5]
AUC0–∞ (ng·h/mL)100.6 (60.8 to 166.5)~13-fold higher[5]
Tmax (h)0.8 to 23.5[5]
Half-life (h)~34~34[5]

Clinical Development

An induced blood-stage malaria study in healthy volunteers demonstrated the clinical efficacy of ACT-451840.[4][10] A single 500 mg dose under fed conditions markedly reduced P. falciparum parasitemia.[10] Pharmacokinetic/pharmacodynamic (PK/PD) modeling predicted that a sustained concentration of 10–15 ng/mL is required for maximum effect, and a cure rate of 90% could be achieved with six once-daily doses of 300 mg.[4][10] These findings support the further clinical development of ACT-451840 as a potential new treatment for malaria.[8]

Experimental Protocols

In Vitro Antimalarial Activity Assay ([3H]hypoxanthine incorporation)

The in vitro activity of ACT-451840 against P. falciparum was determined using a [3H]hypoxanthine incorporation assay.[3] This method assesses the inhibition of parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis P_culture P. falciparum culture in RBCs Assay_plate Add parasites and drug to 96-well plate P_culture->Assay_plate Drug_prep Serial dilution of ACT-451840 Drug_prep->Assay_plate Incubate_48h Incubate for 48 hours Assay_plate->Incubate_48h Add_hypoxanthine Add [3H]hypoxanthine Incubate_48h->Add_hypoxanthine Incubate_24h Incubate for another 24 hours Add_hypoxanthine->Incubate_24h Harvest Harvest cells Incubate_24h->Harvest Scintillation Measure radioactivity (scintillation counting) Harvest->Scintillation Analysis Calculate IC50 values Scintillation->Analysis

Workflow for the [3H]hypoxanthine incorporation assay.
In Vivo Efficacy Model (P. falciparum in SCID mice)

The in vivo efficacy of ACT-451840 was evaluated in a humanized mouse model where severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and infected with P. falciparum.

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis SCID_mice SCID Mice Engraftment Engraft with human erythrocytes SCID_mice->Engraftment Infection Infect with P. falciparum Engraftment->Infection Treatment Oral administration of ACT-451840 Infection->Treatment Monitoring Monitor parasitemia daily Treatment->Monitoring Efficacy Determine ED90 (Effective Dose 90%) Monitoring->Efficacy

Workflow for the in vivo efficacy study in SCID mice.

Drug Discovery and Development Pathway

The journey of ACT-451840 from a screening hit to a clinical candidate followed a structured drug discovery and development pathway.

G Hit_ID Hit Identification (Phenotypic Screen) Lead_Gen Lead Generation Hit_ID->Lead_Gen HTS Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Preclin_Dev Preclinical Development Lead_Opt->Preclin_Dev Candidate Selection Clin_Dev Clinical Development Preclin_Dev->Clin_Dev IND-enabling studies

Drug discovery and development pipeline for ACT-451840.

References

(Rac)-ACT-451840: A Technical Overview of its Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ACT-451840 is a novel antimalarial compound that has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of its preclinical activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. The compound exhibits a rapid onset of action and is effective against both drug-sensitive and resistant strains of P. falciparum, making it a promising candidate for future malaria therapies.[1][2][3] Its dual activity against asexual and sexual stages of the parasite also suggests a potential role in blocking malaria transmission.[1][4]

Quantitative Efficacy Data

The antiplasmodial activity of ACT-451840 has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key efficacy data against P. falciparum.

Table 1: In Vitro Activity against P. falciparum Asexual Blood Stages
StrainResistance ProfileIC50 (nM)IC90 (nM)IC99 (nM)Reference
NF54Drug-sensitive0.4 ± 0.00.6 ± 0.01.2 ± 0.0
K1Chloroquine-resistant0.3--
VariousDrug-resistantLow nanomolar range--

IC50, IC90, and IC99 represent the concentrations required to inhibit parasite growth by 50%, 90%, and 99%, respectively.

Table 2: Activity against P. falciparum Sexual Stages and Transmission
ActivityAssayIC50 (nM)Reference
Male Gamete FormationExflagellation Assay5.89 ± 1.80
Oocyst DevelopmentMosquito Membrane Feeding30 (range: 23-39)
Table 3: In Vivo Efficacy in Murine Models
Murine ModelParasiteEndpointED90 (mg/kg)95% Confidence IntervalReference
P. falciparumHumanAntimalarial Activity3.73.3 - 4.9
P. bergheiRodentAntimalarial Activity1311 - 16

ED90 represents the dose required to achieve 90% efficacy.

Experimental Protocols

This section details the methodologies used in the key experiments to determine the efficacy of ACT-451840.

In Vitro Asexual Stage Activity: [³H]-Hypoxanthine Incorporation Assay

This assay is a standard method for assessing the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA during replication.

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., NF54 strain) are maintained in human red blood cells at a specified hematocrit (e.g., 2%) in complete medium (e.g., RPMI 1640) supplemented with human serum or Albumax. Cultures are incubated at 37°C in a low-oxygen environment (e.g., 3% O₂, 4% CO₂, 93% N₂).

  • Drug Dilution: A serial dilution of ACT-451840 is prepared in 96-well microtiter plates.

  • Incubation: Parasite culture with an initial parasitemia of approximately 0.5% is added to the drug-containing plates. The plates are incubated for 24 hours under standard culture conditions.

  • Radiolabeling: After the initial incubation, [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

  • Harvesting and Measurement: The incubation is stopped by freezing the plates. The contents of the wells are then harvested onto glass-fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in Murine Models

Murine models are used to assess the therapeutic efficacy of antimalarial compounds in a living organism.

  • Animal Model: Immunodeficient mice (e.g., SCID mice) engrafted with human erythrocytes are used for P. falciparum studies, while other strains (e.g., NMRI mice) are used for rodent malaria parasites like P. berghei.

  • Infection: Mice are infected intravenously or intraperitoneally with a defined number of parasitized red blood cells (e.g., 10⁷ infected erythrocytes).

  • Drug Administration: ACT-451840 is administered orally at various doses for a specified number of consecutive days (e.g., 3 days).

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Endpoint Analysis: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The 90% effective dose (ED90) is then calculated.

Transmission-Blocking Activity: Male Gamete Formation Assay (Exflagellation Assay)

This assay assesses the ability of a compound to inhibit the formation of male gametes, a crucial step in the parasite's life cycle within the mosquito vector.

  • Gametocyte Culture: Mature P. falciparum gametocytes (Stage V) are cultured in vitro.

  • Drug Treatment: The mature gametocyte cultures are exposed to different concentrations of ACT-451840.

  • Induction of Gametogenesis: Gametogenesis is induced by a drop in temperature and an increase in pH, mimicking the conditions in the mosquito midgut. This can be achieved by resuspending the gametocyte pellet in an appropriate medium (e.g., ookinete medium).

  • Microscopic Observation: The formation of exflagellating centers (male gametes emerging from the red blood cell) is observed and counted under a microscope.

  • Data Analysis: The IC50 is determined as the concentration of the compound that inhibits 50% of male gamete formation compared to the untreated control.

Mechanism of Action and Resistance

The precise mechanism of action of ACT-451840 is not fully elucidated; however, studies have indicated an interaction with the P. falciparum multidrug resistance protein-1 (PfMDR1). Resistance to ACT-451840 has been associated with mutations in the pfmdr1 gene. CRISPR-Cas9-based gene editing has confirmed that point mutations in PfMDR1 are sufficient to confer resistance to the compound. Interestingly, parasites resistant to ACT-451840 have shown increased susceptibility to other antimalarial drugs like mefloquine (B1676156) and lumefantrine.

Visualizations

Experimental Workflow for In Vitro Activity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P. falciparum Culture P. falciparum Culture Incubation (24h) Incubation (24h) P. falciparum Culture->Incubation (24h) Serial Dilution of ACT-451840 Serial Dilution of ACT-451840 Serial Dilution of ACT-451840->Incubation (24h) Add [3H]-hypoxanthine Add [3H]-hypoxanthine Incubation (24h)->Add [3H]-hypoxanthine Incubation (24-48h) Incubation (24-48h) Add [3H]-hypoxanthine->Incubation (24-48h) Harvesting & Scintillation Counting Harvesting & Scintillation Counting Incubation (24-48h)->Harvesting & Scintillation Counting Calculate IC50 Calculate IC50 Harvesting & Scintillation Counting->Calculate IC50

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Logical Relationship in ACT-451840 Resistance

G ACT-451840 ACT-451840 P. falciparum P. falciparum ACT-451840->P. falciparum Inhibits pfmdr1 Mutations pfmdr1 Mutations ACT-451840->pfmdr1 Mutations Exerts selective pressure for PfMDR1 PfMDR1 P. falciparum->PfMDR1 Contains Drug Susceptibility Drug Susceptibility P. falciparum->Drug Susceptibility Exhibits PfMDR1->Drug Susceptibility Influences Drug Resistance Drug Resistance PfMDR1->Drug Resistance Mediates pfmdr1 Mutations->PfMDR1 Alters

Caption: ACT-451840, PfMDR1, and resistance relationship.

References

(Rac)-ACT-451840: A Technical Deep Dive into its Efficacy Against Asexual Blood Stage Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of (Rac)-ACT-451840, a promising antimalarial candidate, against the asexual blood stages of Plasmodium parasites. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of experimental workflows and the proposed mechanism of action to support further research and development efforts in the fight against malaria.

Quantitative Efficacy Data

This compound demonstrates potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, as well as clinical isolates of P. vivax. The following tables summarize the in vitro and in vivo efficacy data from preclinical studies.

Table 1: In Vitro Activity of ACT-451840 Against Asexual Blood Stages of P. falciparum
Parasite StrainResistance ProfileIC50 (nM)IC90 (nM)IC99 (nM)
NF54Drug-Sensitive0.4 ± 0.0[1]0.6 ± 0.0[1]1.2 ± 0.0[1]
7G8Multidrug-Resistant0.3[2]--
Dd2Multidrug-Resistant0.7[2]--
K1Chloroquine-Resistant3.8--

IC50, IC90, and IC99 values represent the concentrations at which 50%, 90%, and 99% of parasite growth is inhibited, respectively.

Table 2: Ex Vivo Activity of ACT-451840 Against Clinical Isolates
Parasite SpeciesMedian IC50 (nM)IC50 Range (nM)Number of Isolates
P. falciparum2.5[1][3]0.9–9.0[1][3]27[1][3]
P. vivax3.0[1][3]0.5–16.8[1][3]34[1][3]
Table 3: In Vivo Efficacy of ACT-451840 in Murine Models
Murine ModelParasite SpeciesEfficacy EndpointDose (mg/kg)Confidence Interval (95%)
Pf/SCID mouseP. falciparumED903.7[1][4][5]3.3–4.9[1][4][5]
Standard mouseP. bergheiED9013[1][4][5]11–16[1][4][5]

ED90 represents the effective dose required to inhibit parasite growth by 90%.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical efficacy studies of this compound.

In Vitro Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay

This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[1]

Objective: To quantify the inhibition of parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.

Materials:

  • P. falciparum cultures (synchronized to the ring stage)

  • Complete malaria culture medium (e.g., RPMI 1640 with Albumax)

  • This compound and control compounds

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and control drugs in complete culture medium.

  • Add the drug dilutions to the wells of a 96-well plate.

  • Add synchronized parasite culture (primarily ring stages) at a defined parasitemia and hematocrit to each well.

  • Incubate the plates for 48 hours at 37°C in a controlled gas environment.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvest the parasites onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Murine Models

In vivo efficacy was assessed using two primary mouse models to evaluate the activity of ACT-451840 against both human and rodent malaria parasites.[1][4][5]

2.2.1 P. falciparum Humanized Mouse Model

Objective: To determine the in vivo efficacy of ACT-451840 against the human parasite P. falciparum.

Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes.

Procedure:

  • Infect the humanized mice with P. falciparum (e.g., NF54 strain).

  • Initiate treatment with this compound or vehicle control once parasitemia reaches a predetermined level (e.g., 1-3%).

  • Administer the compound orally once daily for four consecutive days.[3]

  • Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Determine the 90% effective dose (ED90) by analyzing the dose-dependent reduction in parasitemia.

2.2.2 P. berghei Mouse Model

Objective: To assess the in vivo efficacy against a rodent malaria parasite.

Model: Standard immunocompetent mice (e.g., BALB/c).

Procedure:

  • Infect mice with P. berghei.

  • Initiate treatment with this compound or vehicle control.

  • Administer the compound orally.

  • Monitor parasitemia and survival over the course of the experiment.

  • Calculate the ED90 based on the reduction in parasitemia compared to the control group.

Visualizations: Workflows and Proposed Mechanism

The following diagrams illustrate the experimental workflows and the hypothesized mechanism of action of this compound.

In_Vitro_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_culture P. falciparum Culture Sync Synchronize to Ring Stage P_culture->Sync Plate Plate Drugs and Parasites Sync->Plate Drug_prep Prepare Drug Dilutions Drug_prep->Plate Incubate_48h Incubate 48h Plate->Incubate_48h Add_Hypox Add [3H]-hypoxanthine Incubate_48h->Add_Hypox Incubate_24h Incubate 24h Add_Hypox->Incubate_24h Harvest Harvest Parasites Incubate_24h->Harvest Scint_count Scintillation Counting Harvest->Scint_count Calc_IC50 Calculate IC50 Scint_count->Calc_IC50

Caption: Workflow for In Vitro [³H]-Hypoxanthine Incorporation Assay.

In_Vivo_Efficacy_Workflow cluster_pf P. falciparum Model cluster_pb P. berghei Model cluster_analysis Data Analysis Infect_Pf Infect Humanized Mice with P. falciparum Treat_Pf Oral Administration of ACT-451840 Infect_Pf->Treat_Pf Monitor_Pf Monitor Parasitemia Treat_Pf->Monitor_Pf Calc_ED90 Calculate ED90 Monitor_Pf->Calc_ED90 Infect_Pb Infect Mice with P. berghei Treat_Pb Oral Administration of ACT-451840 Infect_Pb->Treat_Pb Monitor_Pb Monitor Parasitemia & Survival Treat_Pb->Monitor_Pb Monitor_Pb->Calc_ED90

Caption: Workflow for In Vivo Efficacy Murine Models.

Proposed_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_hemoglobin Hemoglobin Degradation DV Digestive Vacuole PfMDR1 PfMDR1 Transporter Hemo Hemoglobin Heme Toxic Heme Hemo->Heme Hemozoin Hemozoin Heme->Hemozoin ACT451840 ACT-451840 ACT451840->PfMDR1 Blocks

Caption: Proposed Mechanism: ACT-451840 Blocks the PfMDR1 Transporter.

Stage-Specific Activity and Mechanism of Action

This compound demonstrates rapid parasiticidal activity against all asexual erythrocytic stages of P. falciparum, including the early ring stages, trophozoites, and schizonts.[1][6] This is a significant advantage, as many antimalarials are less effective against the metabolically less active ring stages.[7]

The proposed mechanism of action for ACT-451840 involves the inhibition of the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter located on the membrane of the parasite's digestive vacuole.[2] By blocking PfMDR1, ACT-451840 may disrupt the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion, and maintain ionic homeostasis, ultimately leading to parasite death.

Conclusion

This compound is a potent antimalarial candidate with a novel mechanism of action that is effective against a wide range of Plasmodium strains and all asexual blood stages. Its rapid parasiticidal activity and efficacy in preclinical models highlight its potential as a valuable tool in the global effort to combat malaria. The data and protocols presented in this guide are intended to facilitate further investigation and development of this promising compound.

References

(Rac)-ACT-451840: A Technical Overview of its Gametocytocidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

(Rac)-ACT-451840 has emerged as a promising antimalarial candidate, exhibiting potent activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax.[1][2][3] This technical guide provides a comprehensive overview of the gametocytocidal properties of ACT-451840, its efficacy in preclinical models, and the methodologies employed in its evaluation. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel antimalarial therapies.

Quantitative Efficacy of this compound

This compound demonstrates significant activity against the sexual stages of P. falciparum, which are responsible for transmission from human to mosquito. The compound's efficacy has been quantified through various in vitro and in vivo assays, with key data summarized below.

Table 1: In Vitro Activity Against Asexual and Sexual Stages of P. falciparum
ParameterStrain/StageIC50 (nM)Notes
Asexual Stage ActivityP. falciparum NF540.4 ± 0.0Mean ± SD[1][2]
Male Gamete FormationP. falciparum5.89 ± 1.80Mean ± SD
Female Gamete FormationP. falciparum> 20,000No activity observed up to 20 µM
Oocyst DevelopmentP. falciparum30 (23-39)Range
Table 2: In Vivo Efficacy in Murine Models
ModelParasiteED90 (mg/kg)95% Confidence Interval
Humanized SCID MouseP. falciparum3.73.3 - 4.9
Mouse ModelP. berghei1311 - 16

Experimental Protocols

The evaluation of this compound's gametocytocidal activity involved several key experimental procedures.

In Vitro Asexual Blood Stage Activity Assay

The antimalarial activity against the asexual blood stages of P. falciparum was determined using a [³H]-hypoxanthine incorporation assay. This method measures the proliferation of the parasite in red blood cells by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA. The 50% inhibitory concentration (IC50) is calculated based on the dose-response curve.

P. falciparum Dual Gamete Formation Assay

The effect of ACT-451840 on the viability of male and female gametocytes was assessed in vitro.

  • Male Gametocyte Viability: This was determined by the microscopic detection of exflagellation centers. Exflagellation is the process where male gametocytes rapidly form and release motile microgametes. The IC50 was determined as the concentration of the compound that inhibited 50% of this activity.

  • Female Gametocyte Viability: The viability of female gametocytes was assessed by measuring the surface expression of the female gamete marker Pfs25.

Oocyst Development Assay (Standard Membrane Feeding Assay - SMFA)

The transmission-blocking activity of ACT-451840 was evaluated by determining its effect on oocyst development in mosquitoes. In a standard membrane feeding assay, mosquitoes are fed with infected blood containing mature P. falciparum gametocytes and varying concentrations of the test compound. After a defined period, the mosquito midguts are dissected, and the number of oocysts is counted. The IC50 for oocyst development is the concentration that reduces the number of oocysts by 50%.

Visualized Workflows and Mechanisms

Experimental Workflow for Assessing Gametocytocidal Activity

The following diagram illustrates the general workflow for evaluating the gametocytocidal and transmission-blocking activity of a compound like ACT-451840.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Assays P. falciparum Culture P. falciparum Culture Gametocyte Production Gametocyte Production P. falciparum Culture->Gametocyte Production Compound Treatment Compound Treatment Gametocyte Production->Compound Treatment Male Gamete Formation Assay (Exflagellation) Male Gamete Formation Assay (Exflagellation) Compound Treatment->Male Gamete Formation Assay (Exflagellation) Female Gamete Viability Assay (Pfs25) Female Gamete Viability Assay (Pfs25) Compound Treatment->Female Gamete Viability Assay (Pfs25) IC50 Determination (Male) IC50 Determination (Male) Male Gamete Formation Assay (Exflagellation)->IC50 Determination (Male) Activity Assessment (Female) Activity Assessment (Female) Female Gamete Viability Assay (Pfs25)->Activity Assessment (Female) Infected Blood + Compound Infected Blood + Compound Standard Membrane Feeding Assay (SMFA) Standard Membrane Feeding Assay (SMFA) Infected Blood + Compound->Standard Membrane Feeding Assay (SMFA) SMFA SMFA Mosquito Dissection Mosquito Dissection SMFA->Mosquito Dissection Oocyst Counting Oocyst Counting Mosquito Dissection->Oocyst Counting IC50 Determination (Oocyst) IC50 Determination (Oocyst) Oocyst Counting->IC50 Determination (Oocyst)

Caption: Workflow for evaluating the gametocytocidal and transmission-blocking potential of antimalarial compounds.

Logical Relationship of ACT-451840's Multi-stage Activity

The dual activity of ACT-451840 against both asexual and sexual stages of P. falciparum is a key attribute for its potential as a transmission-blocking agent. The following diagram illustrates this relationship.

G cluster_human Human Host cluster_mosquito Mosquito Vector ACT-451840 ACT-451840 Asexual Blood Stages Asexual Blood Stages ACT-451840->Asexual Blood Stages Inhibition (IC50 = 0.4 nM) Gamete Formation Gamete Formation ACT-451840->Gamete Formation Inhibition of Male Gamete Formation (IC50 = 5.89 nM) Oocyst Development Oocyst Development ACT-451840->Oocyst Development Inhibition (IC50 = 30 nM) Gametocytes Gametocytes Asexual Blood Stages->Gametocytes Clinical Malaria Clinical Malaria Asexual Blood Stages->Clinical Malaria Gametocytes->Gamete Formation Gamete Formation->Oocyst Development Transmission Transmission Oocyst Development->Transmission

References

(Rac)-ACT-451840 Activity Against Plasmodium vivax: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ACT-451840 is a novel antimalarial compound that has demonstrated potent activity against multiple stages of Plasmodium falciparum. This technical guide provides a comprehensive overview of the currently available data on the activity of this compound specifically against Plasmodium vivax, the second most prevalent human malaria parasite. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known information to support further research and development efforts.

Core Data Presentation

The primary activity of this compound against P. vivax has been evaluated in ex vivo studies on clinical isolates, focusing on the asexual blood stages of the parasite.

Table 1: Ex Vivo Activity of this compound against Asexual Blood Stages of Plasmodium vivax
ParameterValueSpeciesAssay TypeSource
Median IC₅₀3.0 nM (Range: 0.5–16.8 nM)P. vivax (n=34 clinical isolates)Ex vivo schizont maturation assay--INVALID-LINK--

It is important to note that while ACT-451840 has shown potent activity against the asexual erythrocytic stages of P. vivax, there is currently no publicly available data on its activity against the liver stages, including the dormant hypnozoites which are responsible for relapse in P. vivax infections.

Experimental Protocols

The primary method used to determine the ex vivo activity of this compound against P. vivax is the schizont maturation assay.

Ex Vivo P. vivax Schizont Maturation Assay

This assay assesses the ability of an antimalarial compound to inhibit the growth and development of the asexual stages of P. vivax from patient-derived blood samples.

1. Sample Collection and Preparation:

  • Venous blood is collected from patients with confirmed P. vivax infection.

  • The blood is washed to remove host plasma and white blood cells, typically using a CF11 column.

  • The infected red blood cells (iRBCs) are resuspended in culture medium to a defined hematocrit.

2. Drug Preparation and Plate Coating:

  • This compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • The drug dilutions are added to 96-well microtiter plates. Control wells containing no drug are also included.

3. Parasite Culture:

  • The prepared iRBC suspension is added to each well of the drug-coated plates.

  • The plates are incubated for 36-48 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C to allow for the maturation of ring-stage parasites to the schizont stage.

4. Assay Readout:

  • After incubation, thin blood smears are prepared from each well and stained with Giemsa.

  • The number of schizonts per 200 asexual parasites is determined by light microscopy.

  • The 50% inhibitory concentration (IC₅₀) is calculated by comparing the schizont maturation in drug-treated wells to that in the control wells.

Visualizations

Experimental Workflow: Ex Vivo P. vivax Schizont Maturation Assay

Caption: Workflow of the ex vivo P. vivax schizont maturation assay.

Plasmodium vivax Lifecycle and Known Activity of this compound

G cluster_human Human Host cluster_liver Liver Stage cluster_blood Blood Stage cluster_mosquito Mosquito Host sporozoites Sporozoites liver_schizont Liver Schizont (Data Lacking for ACT-451840) sporozoites->liver_schizont hypnozoite Hypnozoite (Data Lacking for ACT-451840) sporozoites->hypnozoite merozoites Merozoites liver_schizont->merozoites Release hypnozoite->liver_schizont Relapse ring Ring merozoites->ring trophozoite Trophozoite ring->trophozoite Asexual Cycle (ACT-451840 Active) schizont Schizont trophozoite->schizont Asexual Cycle (ACT-451840 Active) gametocytes Gametocytes trophozoite->gametocytes schizont->merozoites Asexual Cycle (ACT-451840 Active) gametes Gametes gametocytes->gametes Uptake by Mosquito ookinete Ookinete gametes->ookinete oocyst Oocyst ookinete->oocyst sporozoites_out Sporozoites oocyst->sporozoites_out sporozoites_out->sporozoites Transmission to Human

Caption: P. vivax lifecycle and the known stage of ACT-451840 activity.

Mechanism of Action

The precise mechanism of action of this compound in Plasmodium species is not yet fully elucidated. Studies on P. falciparum suggest that while it exhibits a rapid onset of action similar to artemisinins, its mode of action is distinct[1]. There is no specific information available regarding the signaling pathways or molecular targets of this compound in P. vivax.

Conclusion and Future Directions

This compound demonstrates potent low nanomolar activity against the asexual blood stages of clinical P. vivax isolates. This positions it as a promising candidate for further development as a treatment for vivax malaria. However, a significant knowledge gap remains concerning its efficacy against the liver stages of P. vivax, particularly the hypnozoites that cause relapse. Future research should prioritize the evaluation of this compound in established in vitro and in vivo models of P. vivax liver stage infection to determine its potential as a radical curative agent. Furthermore, studies to elucidate its specific mechanism of action in P. vivax will be crucial for understanding its full therapeutic potential and for monitoring the potential emergence of resistance.

References

Preclinical Safety Profile of (Rac)-ACT-451840: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ACT-451840, a novel antimalarial compound, has demonstrated potent activity against multiple life-cycle stages of both drug-sensitive and resistant strains of Plasmodium falciparum and Plasmodium vivax. This technical guide provides a comprehensive overview of the preclinical safety profile of ACT-451840, summarizing key findings from in vitro and in vivo toxicology and safety pharmacology studies. The data presented herein supports the progression of ACT-451840 into clinical development, highlighting a favorable safety margin. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations and International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

The emergence of resistance to current antimalarial therapies, including artemisinin-based combination therapies, necessitates the development of new chemical entities with novel mechanisms of action.[3][4] ACT-451840, a phenylalanine-based compound, has been identified as a promising candidate with potent antimalarial activity.[3][4] This document details the comprehensive preclinical safety assessment undertaken to characterize the toxicological and safety pharmacology profile of ACT-451840 prior to first-in-human studies.

In Vitro and In Vivo Efficacy

ACT-451840 has demonstrated broad activity against various species and life-cycle stages of the malaria parasite.

Table 1: In Vitro Activity of ACT-451840

ParameterSpecies/StrainIC50 ValueReference
Asexual Blood StagesP. falciparum (NF54, drug-sensitive)0.4 nM (SD: ± 0.0 nM)[1][5]
P. falciparum (clinical isolates)Median: 2.5 nM (Range: 0.9–9.0 nM)[1]
P. vivax (clinical isolates)Median: 3.0 nM (Range: 0.5–16.8 nM)[1]
Male Gamete FormationP. falciparum5.89 nM (SD: ± 1.80 nM)[1][5]
Oocyst DevelopmentP. falciparum30 nM (Range: 23–39 nM)[1][5]

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

SpeciesEndpointDoseReference
P. falciparumED903.7 mg/kg (95% CI: 3.3–4.9 mg/kg)[1][5]
P. bergheiED9013 mg/kg (95% CI: 11–16 mg/kg)[1][5]
P. bergheiCurative (3 consecutive days)300 mg/kg[6][7]

Safety Pharmacology

Dedicated safety pharmacology studies were conducted to evaluate the potential effects of ACT-451840 on major physiological systems.

Table 3: Summary of Safety Pharmacology Studies

SystemSpeciesMaximum Dose TestedObserved EffectsReference
Central Nervous SystemRat1,000 mg/kgNo effects observed[1][2]
Respiratory SystemRat1,000 mg/kgNo effects observed[1][2]
Cardiovascular SystemDog500 mg/kgNo effects observed[2]

Toxicology

The toxicological profile of ACT-451840 was assessed through a series of in vitro and in vivo studies to identify potential target organs and establish a safety margin.

Genotoxicity

ACT-451840 was found to be non-genotoxic in a standard battery of tests.[1][2]

Table 4: Genotoxicity Assessment of ACT-451840

Assay TypeSystemResultReference
Reverse Mutation Test (Ames test)In vitroNon-mutagenic[1][2]
Chromosome Aberration StudyIn vitroNon-clastogenic[1][2]
Micronucleus TestIn vivoNon-clastogenic[1][2]
General Oral Toxicity

Repeated-dose toxicity studies were conducted in both rodent and non-rodent species for up to 4 weeks.

Table 5: Summary of 4-Week Oral Toxicity Studies

SpeciesNOAELFindings at Higher DosesReference
Rat100 mg/kg/dayBody weight reduction, increased liver enzymes and bilirubin[8]
Dog100 mg/kg/dayBody weight reduction, increased liver enzymes and bilirubin[8]

The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg/day in both rats and dogs.[8] Adverse effects at higher doses were primarily related to reduced body weight and reversible liver effects.[8]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the methodologies employed in the preclinical safety assessment of ACT-451840 adhered to international guidelines.

  • Animal Welfare: All animal experiments were approved by the relevant institutional animal care and use committees and were conducted in accordance with European Directive 2010/63/EU and the GSK Policy on the Care, Welfare and Treatment of Animals.[1]

  • In Vitro Antimalarial Activity: The in vitro activity of ACT-451840 against P. falciparum was determined using a [3H] hypoxanthine (B114508) incorporation assay.[1]

  • In Vivo Efficacy Models:

    • P. falciparum model: NOD-scid IL-2Rγnull mice engrafted with human erythrocytes were infected with P. falciparum. Treatment was administered orally once daily for four days.[9]

    • P. berghei model: Female NMRI mice were infected with P. berghei. Treatment was administered orally.

  • Safety Pharmacology and Toxicology Studies: These studies were performed in compliance with Good Laboratory Practice regulations and followed the International Council for Harmonization (ICH) guidelines.[1][2]

Visualizations

The specific molecular mechanism of action for ACT-451840 is described as novel and was not fully elucidated in the reviewed literature.[3][4] As such, signaling pathway diagrams cannot be provided at this time. Similarly, detailed proprietary experimental workflows are not publicly available. The following diagram illustrates the general workflow of the preclinical safety assessment process.

Preclinical_Safety_Workflow cluster_Discovery Discovery & Characterization cluster_Preclinical Preclinical Safety Assessment cluster_Clinical Clinical Development Phenotypic_Screening Phenotypic Screening Hit_to_Lead Hit-to-Lead Optimization Phenotypic_Screening->Hit_to_Lead Lead_Optimization Lead Optimization (DMPK, Efficacy) Hit_to_Lead->Lead_Optimization Candidate_Selection Candidate Selection (ACT-451840) Lead_Optimization->Candidate_Selection Safety_Pharmacology Safety Pharmacology (CNS, CV, Respiratory) Candidate_Selection->Safety_Pharmacology Genotoxicity Genotoxicity (In vitro & In vivo) Candidate_Selection->Genotoxicity General_Toxicology General Toxicology (4-week, Rat & Dog) Candidate_Selection->General_Toxicology First_in_Human First-in-Human Studies Safety_Pharmacology->First_in_Human Genotoxicity->First_in_Human General_Toxicology->First_in_Human

Caption: General workflow for preclinical safety assessment of ACT-451840.

Conclusion

The preclinical safety profile of ACT-451840 is well-characterized and demonstrates a favorable safety margin. The compound is not genotoxic and shows no adverse effects on the central nervous, respiratory, or cardiovascular systems at the doses tested.[1][2] The identified NOAEL in 4-week toxicity studies in rats and dogs provides a solid basis for establishing safe starting doses in human clinical trials.[8] These findings, coupled with the potent in vitro and in vivo efficacy against multiple malaria parasite species and life-cycle stages, strongly support the continued clinical development of ACT-451840 as a novel antimalarial agent.

References

(Rac)-ACT-451840 for Malaria Eradication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-ACT-451840 , also known as M5717 , is a promising, fast-acting antimalarial compound with a novel mechanism of action, positioning it as a potential candidate to address the challenge of emerging drug resistance in the fight against malaria. This technical guide provides a comprehensive overview of its preclinical and early clinical development, focusing on its efficacy, mechanism of action, pharmacokinetics, and safety profile.

Executive Summary

This compound is a phenylalanine-based compound that exhibits potent, low-nanomolar activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[1][2] It demonstrates efficacy against both drug-sensitive and drug-resistant parasite strains, including those resistant to artemisinin.[3][4] Preclinical studies in murine models have shown significant parasite reduction and curative potential.[5] The compound acts rapidly and also possesses gametocytocidal activity, suggesting it could play a crucial role in blocking malaria transmission. Early clinical trials have indicated that ACT-451840 is well-tolerated in humans. The compound is currently being investigated in combination with other antimalarial agents, such as pyronaridine, in Phase II clinical trials.

Mechanism of Action

While the precise molecular target of this compound is still under investigation, it is known to have a novel mechanism of action distinct from existing antimalarial drugs. Some evidence suggests that its activity may be mediated by blocking the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter protein located on the membrane of the parasite's digestive vacuole. This inhibition is thought to disrupt essential parasite processes.

The leading hypothesis for its antimalarial effect centers on the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of Plasmodium. Unlike their human hosts, malaria parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By inhibiting DHODH, ACT-451840 effectively starves the parasite of these crucial building blocks, leading to its death.

Below is a diagram illustrating the proposed mechanism of action targeting the pyrimidine biosynthesis pathway.

cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Parasite_Replication Parasite Replication & Survival DNA_RNA_Synthesis->Parasite_Replication ACT_451840 This compound ACT_451840->DHODH Inhibition DHODH->Orotate Product

Caption: Proposed mechanism of action of this compound via inhibition of DHODH.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against various strains and life cycle stages of malaria parasites.

In Vitro Activity

The compound exhibits low nanomolar 50% inhibitory concentrations (IC50) against drug-sensitive and drug-resistant P. falciparum strains. It is also active against the asexual blood stages of P. vivax. Furthermore, ACT-451840 shows activity against the sexual stages (gametocytes) of P. falciparum, which is critical for preventing transmission.

Table 1: In Vitro Activity of this compound against Plasmodium Parasites

ParameterP. falciparum NF54 (drug-sensitive)P. falciparum (Artemisinin-resistant)P. falciparum (clinical isolates)P. vivax (clinical isolates)Male Gamete Formation (P. falciparum)Oocyst Development (in mosquito)
IC50 0.4 nM (± 0.0 nM)No difference in survival rates compared to wild-type2.5 nM (median)3.0 nM (median)5.89 nM (± 1.80 nM)30 nM
In Vivo Activity

In vivo studies in murine models of malaria have confirmed the efficacy of ACT-451840. Oral administration of the compound resulted in a rapid reduction in parasitemia and high cure rates.

Table 2: In Vivo Efficacy of this compound in Murine Models

ParameterP. falciparum in humanized miceP. berghei in mice
ED90 (90% effective dose) 3.7 mg/kg13 mg/kg

Pharmacokinetics

Pharmacokinetic studies in healthy human subjects have characterized the absorption, distribution, metabolism, and excretion of ACT-451840.

Table 3: Pharmacokinetic Parameters of this compound in Humans (500 mg dose)

ParameterFasted StateFed State
Cmax (ng/mL) 11.9~155 (approx. 13-fold increase)
AUC0–∞ (ng·h/mL) 100.61,408 (approx. 14-fold increase)
Tmax (h) 0.8 - 2.03.5
t1/2 (h) 33.8~34
Plasma Protein Binding 99.96%N/A
Blood/Plasma Partitioning 0.58N/A

A significant food effect has been observed, with co-administration of food markedly increasing the plasma exposure of ACT-451840.

Safety and Tolerability

Preclinical safety studies and a first-in-human clinical trial have indicated that ACT-451840 is safe and well-tolerated. No serious adverse events leading to discontinuation were reported in the initial human study.

Experimental Protocols

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum parasites are cultured in vitro in human red blood cells (RBCs) in RPMI 1640 medium supplemented with AlbuMAX or human serum.

  • Drug Preparation: The test compound, this compound, is serially diluted to create a range of concentrations.

  • Assay Setup: Asynchronous parasite cultures (primarily ring stages) are diluted to a specific parasitemia and hematocrit. The parasite suspension is then added to 96-well plates containing the pre-diluted compound.

  • Incubation: The plates are incubated for 48 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • [3H]-Hypoxanthine Addition: After the initial 48-hour incubation, [3H]-hypoxanthine, a nucleic acid precursor, is added to each well.

  • Final Incubation: The plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.

  • Harvesting and Measurement: The cells are harvested onto filter mats, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Parasite_Culture Culture P. falciparum in RBCs Start->Parasite_Culture Plate_Setup Add Parasites & Drug to 96-well Plate Parasite_Culture->Plate_Setup Drug_Dilution Serially Dilute ACT-451840 Drug_Dilution->Plate_Setup Incubation_1 Incubate for 48h Plate_Setup->Incubation_1 Add_Hypoxanthine Add [3H]-Hypoxanthine Incubation_1->Add_Hypoxanthine Incubation_2 Incubate for 24h Add_Hypoxanthine->Incubation_2 Harvest Harvest Cells Incubation_2->Harvest Measure Measure Radioactivity Harvest->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro [3H]-hypoxanthine incorporation assay.

In Vivo Efficacy Study (4-day suppressive test)

This murine model is used to assess the in vivo antimalarial activity of a compound.

Methodology:

  • Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes to support the growth of P. falciparum, or standard mouse strains are used for P. berghei infections.

  • Infection: Mice are inoculated intravenously with parasitized red blood cells.

  • Drug Administration: Treatment with this compound or a vehicle control is initiated a few hours after infection and continues for four consecutive days. The compound is typically administered orally.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Data Analysis: The 90% effective dose (ED90), the dose required to reduce parasitemia by 90% compared to the vehicle-treated control group, is determined.

Future Directions

This compound holds significant promise as a new antimalarial agent. Its novel mechanism of action, rapid parasiticidal activity, and efficacy against resistant strains and transmissible stages make it a valuable candidate for combination therapies. Ongoing and future clinical trials will be crucial in determining its optimal dosing regimen, its efficacy in patient populations, and its role in malaria eradication efforts. The significant food effect on its pharmacokinetics will need to be carefully managed in clinical practice.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ACT-451840 is a potent, fast-acting antimalarial compound with a novel mechanism of action. It demonstrates activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, including asexual and sexual stages, making it a promising candidate for malaria treatment and transmission-blocking strategies.[1][2][3][4] These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its efficacy and cellular effects.

Data Presentation

Table 1: In Vitro Activity of ACT-451840 against Asexual Blood Stages of P. falciparum
Parasite StrainResistance ProfileIC50 (nM)
NF54Drug-sensitive0.4 ± 0.0[1][2][3][5]
K1Chloroquine-resistant0.3
W2Chloroquine-resistantNot specified
Dd2Chloroquine-resistantNot specified
TM90C2BChloroquine-resistantNot specified
Table 2: In Vitro Activity of ACT-451840 against Sexual Stages of P. falciparum
AssayActivity MeasuredIC50 (nM)
Male Gamete Formation AssayInhibition of exflagellation5.89 ± 1.80[1][2][3]
Standard Membrane Feeding Assay (SMFA)Inhibition of oocyst development30 (23-39)[1][2][3]

Experimental Protocols

Asexual Stage Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. The assay measures the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite DNA.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and Albumax II or human serum)

  • Washed human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • [3H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Cell harvester and scintillation counter

Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a gassed incubator. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a drug-free control (vehicle, e.g., DMSO) and a positive control (e.g., artesunate, chloroquine).

  • Assay Plate Preparation: Add 200 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug-diluted plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a gassed incubator.

  • Radiolabeling: Add 1 µCi of [3H]-hypoxanthine to each well.

  • Further Incubation: Incubate the plates for an additional 24-48 hours.

  • Harvesting: Freeze the plates to lyse the cells. Thaw the plates and harvest the contents onto a filter mat using a cell harvester.

  • Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Asexual Stage Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Synchronize P. falciparum to ring stage P3 Prepare parasite suspension (0.5% parasitemia, 2% hematocrit) P1->P3 P2 Prepare serial dilutions of ACT-451840 A1 Add parasite suspension to drug plate P2->A1 P3->A1 A2 Incubate for 24h (37°C, gas mixture) A1->A2 A3 Add [3H]-hypoxanthine A2->A3 A4 Incubate for 24-48h A3->A4 D1 Harvest onto filter mat A4->D1 D2 Measure radioactivity (Scintillation counter) D1->D2 D3 Calculate IC50 values D2->D3

Caption: Workflow of the [3H]-hypoxanthine incorporation assay.

Male Gamete Formation (Exflagellation) Assay

This assay assesses the effect of a compound on the viability and function of mature male gametocytes by measuring their ability to undergo exflagellation (release of male gametes).

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • Ookinete medium (RPMI 1640, HEPES, hypoxanthine, sodium bicarbonate, xanthurenic acid, human serum)

  • This compound stock solution

  • Microscope with a counting chamber

Protocol:

  • Gametocyte Culture: Induce gametocytogenesis in a P. falciparum culture and maintain until mature Stage V gametocytes are present (approximately 14 days).

  • Drug Treatment: Incubate the mature gametocyte culture with various concentrations of this compound for a predefined period (e.g., 24 hours).

  • Induction of Exflagellation: Pellet a small volume of the treated culture and resuspend in ookinete medium to induce exflagellation.

  • Quantification: Within 10-15 minutes of induction, observe the sample under a microscope and count the number of exflagellation centers per field of view.

  • Data Analysis: Calculate the percentage of inhibition of exflagellation for each drug concentration compared to the drug-free control and determine the IC50 value.

Workflow for Male Gamete Formation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture mature (Stage V) P. falciparum gametocytes P2 Treat gametocytes with ACT-451840 P1->P2 A1 Induce exflagellation with ookinete medium P2->A1 A2 Observe and count exflagellation centers A1->A2 D1 Calculate % inhibition A2->D1 D2 Determine IC50 D1->D2

Caption: Workflow of the male gamete formation assay.

Transmission-Blocking Assay (Standard Membrane Feeding Assay - SMFA)

The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound by assessing its effect on oocyst development in mosquitoes.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • Anopheles stephensi mosquitoes

  • Membrane feeding apparatus

  • Human serum and red blood cells

  • This compound stock solution

  • Mercurochrome solution

Protocol:

  • Gametocyte Culture: Prepare a culture of mature P. falciparum gametocytes.

  • Drug Treatment: Add serial dilutions of this compound to the gametocyte culture and incubate for 24-48 hours.

  • Mosquito Preparation: Starve female Anopheles stephensi mosquitoes for at least 4 hours before feeding.

  • Membrane Feeding: Mix the treated gametocyte culture with human serum and fresh red blood cells. Feed the mixture to the starved mosquitoes through an artificial membrane maintained at 37°C.

  • Mosquito Maintenance: Maintain the blood-fed mosquitoes on a sugar solution for 7-10 days to allow for oocyst development.

  • Oocyst Counting: Dissect the midguts of the mosquitoes, stain with mercurochrome, and count the number of oocysts under a microscope.

  • Data Analysis: Determine the effect of the compound on both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per midgut) of infection. Calculate the IC50 for the reduction in oocyst intensity.

Workflow for Standard Membrane Feeding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture mature gametocytes P2 Treat with ACT-451840 P1->P2 A1 Membrane feed mosquitoes with treated gametocytes P2->A1 P3 Starve Anopheles mosquitoes P3->A1 A2 Maintain mosquitoes for 7-10 days A1->A2 A3 Dissect midguts and stain with mercurochrome A2->A3 D1 Count oocysts A3->D1 D2 Determine % inhibition of prevalence and intensity D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow of the Standard Membrane Feeding Assay.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general cytotoxicity of a compound against a mammalian cell line to determine its selectivity for the parasite.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293T)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).

Workflow for Cytotoxicity (MTT) Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed mammalian cells in 96-well plate A1 Treat cells with ACT-451840 P1->A1 P2 Prepare serial dilutions of ACT-451840 P2->A1 A2 Incubate for 24-72h A1->A2 A3 Add MTT solution A2->A3 A4 Incubate for 3-4h A3->A4 A5 Add solubilization buffer A4->A5 D1 Measure absorbance at 570 nm A5->D1 D2 Calculate % viability and determine CC50 D1->D2

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound are still under investigation, and it is described as having a "novel mechanism of action".[6][7] It is known to be a fast-acting compound that targets all asexual blood stages of the parasite.[8] The diagram below illustrates the points in the P. falciparum lifecycle where ACT-451840 has demonstrated inhibitory activity.

Inhibitory Activity of ACT-451840 on the P. falciparum Lifecycle

G cluster_human Human Host cluster_mosquito Mosquito Vector Asexual Asexual Blood Stages (Rings, Trophozoites, Schizonts) Gametocytes Sexual Stages (Gametocytes) Asexual->Gametocytes Gametes Gamete Formation Gametocytes->Gametes Oocysts Oocyst Development Gametes->Oocysts ACT451840 ACT-451840 ACT451840->Asexual Inhibits ACT451840->Gametes Inhibits (Male Gamete Formation) ACT451840->Oocysts Inhibits

Caption: Known inhibitory points of ACT-451840 in the P. falciparum life cycle.

References

Application Notes and Protocols for In Vivo Efficacy Studies of (Rac)-ACT-451840 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of the antimalarial compound (Rac)-ACT-451840 in murine models of malaria. Detailed protocols for replicating these studies are provided to aid researchers in the preclinical assessment of this and other novel antimalarial candidates.

Introduction

This compound is a novel antimalarial compound that has demonstrated potent activity against multiple life cycle stages of Plasmodium parasites, including asexual and sexual stages.[1][2] It has shown efficacy against both drug-sensitive and resistant strains of P. falciparum.[3] The compound's rapid onset of action and ability to block transmission make it a promising candidate for further development.[1][2] This document summarizes the key in vivo efficacy data and provides detailed experimental protocols for studies in both Plasmodium berghei-infected mice and Plasmodium falciparum-infected humanized mice.

Data Presentation

The in vivo efficacy of ACT-451840 has been evaluated in two primary murine models. The quantitative data from these studies are summarized below for clear comparison.

Table 1: In Vivo Efficacy of ACT-451840 against Plasmodium falciparum in Humanized SCID Mice
Dose (mg/kg)Treatment ScheduleMean Parasitemia Reduction (%)ED₉₀ (mg/kg) [95% CI]Reference
3.7Once daily for 4 days (oral)903.7 [3.3-4.9][1][2]

ED₉₀: 90% effective dose; CI: Confidence Interval

Table 2: In Vivo Efficacy of ACT-451840 against Plasmodium berghei in NMRI Mice
Dose (mg/kg)Treatment ScheduleMean Parasitemia Reduction (%)Cure Rate (%)ED₉₀ (mg/kg) [95% CI]Reference
13Once daily for 4 days (oral)90-13 [11-16][1][2]
100Triple-dose regimen-20-[1]
300Triple-dose regimen-100-[1]

ED₉₀: 90% effective dose; CI: Confidence Interval

Experimental Protocols

Detailed methodologies for the key in vivo efficacy studies are provided below. These protocols are based on established methods for antimalarial drug testing in murine models.

Protocol 1: Efficacy against Plasmodium falciparum in a Humanized Mouse Model

This protocol describes the evaluation of antimalarial compounds in immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.

1. Materials:

  • Mouse Strain: NOD-scid IL2Rγnull mice.[4]

  • Human Erythrocytes: Freshly collected human red blood cells (hRBCs).

  • Parasite Strain: P. falciparum NF54 or other suitable strains.

  • This compound: Prepared in a suitable vehicle for oral administration.

  • Positive Control: Chloroquine (B1663885).

  • Equipment: Flow cytometer or microscope for parasitemia determination.

2. Procedure:

  • Engraftment of Human Erythrocytes:

    • Inject NOD-scid IL2Rγnull mice intraperitoneally (i.p.) daily with 1 mL of a 50% hematocrit solution of human erythrocytes.[4]

    • Continue daily injections throughout the experiment to maintain a stable population of hRBCs.[4]

  • Parasite Inoculation:

    • On Day 0, infect the engrafted mice intravenously (i.v.) with 1 x 107P. falciparum-infected human erythrocytes.

  • Drug Administration:

    • Beginning on Day 3 post-infection, administer this compound orally (p.o.) once daily for four consecutive days.

    • Include a vehicle control group and a positive control group (e.g., chloroquine at an effective dose).

  • Monitoring of Parasitemia:

    • Starting on Day 3 (before the first treatment) and daily thereafter, collect a small volume of peripheral blood from the tail vein.

    • Determine the percentage of parasitemia by flow cytometry using a DNA-intercalating dye (e.g., SYBR Green I) or by microscopic examination of Giemsa-stained blood smears.[5]

  • Data Analysis:

    • Calculate the mean parasitemia for each treatment group.

    • Determine the percent inhibition of parasite growth compared to the vehicle control group.

    • Calculate the ED₉₀ value using appropriate statistical software.

Protocol 2: Efficacy against Plasmodium berghei in a Standard Mouse Model (4-Day Suppressive Test)

This protocol, often referred to as the Peters' 4-day suppressive test, is a standard method for the initial in vivo screening of antimalarial compounds.

1. Materials:

  • Mouse Strain: Naval Medical Research Institute (NMRI) mice.

  • Parasite Strain: P. berghei ANKA or other suitable strains.

  • This compound: Prepared in a suitable vehicle for oral administration.

  • Positive Control: Chloroquine.

  • Equipment: Microscope for parasitemia determination.

2. Procedure:

  • Parasite Inoculation:

    • On Day 0, infect NMRI mice intraperitoneally (i.p.) with 1 x 107P. berghei-infected erythrocytes.

  • Drug Administration:

    • Two to four hours post-infection, administer the first dose of this compound orally (p.o.).

    • Continue treatment once daily for the next three days (total of four days).

    • Include a vehicle control group and a positive control group.

  • Monitoring of Parasitemia:

    • On Day 4 post-infection, collect a blood sample from the tail vein of each mouse.

    • Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis:

    • Calculate the mean parasitemia for each treatment group.

    • Determine the percent inhibition of parasite growth compared to the vehicle control group.

    • Calculate the ED₉₀ value.

    • Monitor the survival of the mice for up to 30 days to assess for cures.

Visualizations

The following diagrams illustrate the experimental workflow and the known biological effects of this compound.

experimental_workflow cluster_pre_infection Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment animal_model Select Murine Model (Humanized or Standard) engraftment Engraftment with Human Erythrocytes (for Humanized Model) infection Infect Mice with Plasmodium Parasites (P. falciparum or P. berghei) engraftment->infection treatment Administer this compound (Oral, 4-day regimen) infection->treatment controls Include Vehicle and Positive Controls monitoring Monitor Parasitemia (Microscopy/Flow Cytometry) treatment->monitoring data_analysis Analyze Data (Calculate % Inhibition, ED90) monitoring->data_analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

biological_effects cluster_lifecycle Plasmodium Life Cycle Stages cluster_compound This compound Effects asexual Asexual Blood Stages (Rings, Trophozoites, Schizonts) sexual Sexual Stages (Gametocytes) asexual->sexual differentiation transmission Transmission to Mosquito sexual->transmission sexual->transmission Blocks compound This compound compound->asexual Inhibits Growth (Rapid Onset) compound->sexual Blocks Male Gamete Formation

Caption: Known biological effects of this compound on the Plasmodium life cycle.

References

Application Notes and Protocols for Testing ACT-451840 in a Plasmodium berghei Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-451840 is a novel antimalarial compound with potent activity against multiple life cycle stages of Plasmodium parasites, including asexual and sexual stages.[1][2][3] Developed by Actelion Pharmaceuticals in collaboration with the Swiss Tropical and Public Health Institute, this phenylalanine-based molecule presents a new and yet unknown mechanism of action, making it a promising candidate for overcoming existing drug resistance.[4][5] The Plasmodium berghei murine model is a well-established in vivo system for the preclinical evaluation of antimalarial drug efficacy.[6][7] These application notes provide detailed protocols for testing the efficacy of ACT-451840 against P. berghei in mice, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Data Presentation

Quantitative data from in vivo efficacy studies of ACT-451840 against Plasmodium berghei and other Plasmodium species are summarized below. This allows for a comparative assessment of the compound's activity.

Table 1: In Vivo Efficacy of ACT-451840 against Plasmodium Species

ParameterPlasmodium bergheiPlasmodium falciparumReference(s)
ED90 13 mg/kg (95% CI: 11-16 mg/kg)3.7 mg/kg (95% CI: 3.3-4.9 mg/kg)[1][2][8]
Administration Oral, triple-dose regimenOral, quadruple-dose regimen[3][4]
Mouse Model NMRI miceHumanized SCID mice[5][8]

Table 2: In Vitro and Ex Vivo Activity of ACT-451840

ParameterValuePlasmodium SpeciesAssay TypeReference(s)
IC50 (asexual stage) 0.4 nM (± 0.0 nM)P. falciparum (NF54)[³H]-hypoxanthine incorporation[1][2][8]
IC50 (asexual stage) 13.5 nMP. bergheiEx vivo[3]
IC50 (male gamete formation) 5.89 nM (± 1.80 nM)P. falciparumExflagellation assay[1][2][8]
IC50 (oocyst development) 30 nM (95% CI: 23-39 nM)P. falciparumStandard Membrane Feeding Assay[1][2][3]

Experimental Protocols

Plasmodium berghei Infection in Mice

This protocol describes the standard method for establishing a blood-stage infection of P. berghei in mice for subsequent drug efficacy testing.

Materials:

  • Plasmodium berghei ANKA strain (or other suitable strain, e.g., a transgenic line expressing luciferase for in vivo imaging).[9][10]

  • Female Swiss Webster or NMRI mice (4-5 weeks old, 25-30 g).[9][11]

  • Donor mouse with a rising parasitemia (ideally 2-5%).[11]

  • RPMI 1640 medium or normal saline.[10][11]

  • Heparin or other suitable anticoagulant.

  • Syringes and needles for injection.

  • Microscope, glass slides, and Giemsa stain for parasitemia determination.[12]

Procedure:

  • Parasite Preparation:

    • Thaw a cryopreserved vial of P. berghei-infected blood in a 37°C water bath.[10]

    • Inject 150-200 µl of the thawed blood intraperitoneally (i.p.) into a donor mouse.[11]

    • Monitor the parasitemia of the donor mouse daily starting from day 3 post-infection by preparing a Giemsa-stained thin blood smear from a tail snip.[11]

  • Infection of Experimental Mice:

    • Once the donor mouse reaches a parasitemia of 2-5%, exsanguinate the mouse via cardiac puncture into a tube containing an anticoagulant.[11]

    • Dilute the infected blood with RPMI 1640 or saline to achieve a final concentration of 1 x 10⁷ parasitized erythrocytes per 200 µl.[10]

    • Inject each experimental mouse i.p. with 200 µl of the diluted, infected blood.[10][11]

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This protocol is a standard method to evaluate the efficacy of an antimalarial compound in suppressing parasitemia.[10]

Materials:

  • P. berghei-infected mice (as prepared in Protocol 1).

  • ACT-451840, prepared in a suitable vehicle (e.g., 7% Tween 80 / 3% ethanol).[13]

  • Vehicle control.

  • Positive control drug (e.g., chloroquine (B1663885) at 20 mg/kg/day for i.p. or 40 mg/kg/day orally).[9]

  • Oral gavage needles or equipment for the desired route of administration.

Procedure:

  • Animal Grouping:

    • Randomly divide the infected mice into groups of at least 5 mice per group.

    • Include a vehicle-treated control group, a positive control group, and several groups for different doses of ACT-451840.

  • Drug Administration:

    • Two to four hours post-infection (Day 0), begin treatment.[13]

    • Administer ACT-451840 orally (or via the desired route) once daily for four consecutive days (Day 0 to Day 3).[10] Doses can be based on the known ED90 (e.g., ranging around 13 mg/kg).[4]

    • Administer the vehicle and positive control drug to their respective groups following the same schedule.

  • Monitoring Parasitemia:

    • On Day 4 post-infection, prepare Giemsa-stained thin blood smears from each mouse.[10]

    • Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite growth inhibition for each treatment group relative to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] * 100

    • Calculate the ED50 and ED90 values by plotting the log of the dose against the probit of the activity.[13]

Monitoring with In Vivo Bioluminescence Imaging (for Luciferase-Expressing Parasites)

This protocol provides a more sensitive and longitudinal method for assessing parasite load.[9]

Materials:

  • Mice infected with a transgenic P. berghei line expressing luciferase (e.g., PbGFP-Luccon).[9]

  • D-Luciferin Potassium-salt.[9]

  • In vivo imaging system (e.g., IVIS).[9]

  • Anesthesia system (e.g., isoflurane).[9]

Procedure:

  • Treatment:

    • Follow the drug administration protocol as described in Protocol 2.

  • Imaging:

    • On specified days (e.g., daily or at the end of the treatment period), anesthetize the mice.[9]

    • Inject each mouse i.p. with 150 mg/kg of D-Luciferin.[9]

    • Five to ten minutes after luciferin (B1168401) injection, image the mice using an in vivo imaging system.[9]

    • Quantify the bioluminescence signal from each mouse, which correlates with the total parasite load.

  • Data Analysis:

    • Compare the bioluminescence signal between treated and control groups to determine the reduction in parasite burden.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis start Start: Obtain P. berghei strain thaw Thaw cryopreserved infected blood start->thaw infect_donor Infect donor mouse (i.p.) thaw->infect_donor monitor_donor Monitor donor parasitemia daily infect_donor->monitor_donor harvest Harvest blood from donor (2-5% parasitemia) monitor_donor->harvest prepare_inoculum Prepare inoculum (1x10^7 pRBCs/200µl) harvest->prepare_inoculum infect_exp Infect experimental mice (i.p.) prepare_inoculum->infect_exp grouping Randomize into treatment groups (n=5 per group) infect_exp->grouping treat Administer treatment daily for 4 days (Vehicle, Chloroquine, ACT-451840) grouping->treat monitor Day 4: Assess parasitemia (Giemsa stain or Bioluminescence) treat->monitor analyze Calculate % inhibition monitor->analyze determine_ed Determine ED50 / ED90 analyze->determine_ed end End: Efficacy Determined determine_ed->end

Caption: Experimental workflow for in vivo testing of ACT-451840.

Drug_Action_Spectrum cluster_host Vertebrate Host (Human/Mouse) cluster_vector Mosquito Vector Asexual Asexual Blood Stages (Rings, Trophozoites, Schizonts) Sexual Sexual Stages (Gametocytes) Asexual->Sexual Gametogenesis Gametogenesis (Male Gamete Formation) Sexual->Gametogenesis Transmission Oocyst Oocyst Development ACT451840 ACT-451840 ACT451840->Asexual Potent Inhibition (IC50: 0.4 - 13.5 nM) ACT451840->Gametogenesis Prevents (IC50: 5.89 nM) ACT451840->Oocyst Blocks (IC50: 30 nM)

Caption: ACT-451840 activity across the Plasmodium life cycle.

References

Application Notes and Protocols: Humanized Mouse Models for P. falciparum and the Evaluation of ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of Plasmodium falciparum, the most lethal species of malaria parasite, has been historically hindered by its strict host specificity for humans. Humanized mouse models, which involve the engraftment of human cells or tissues into immunodeficient mice, have emerged as indispensable tools for investigating P. falciparum infection and for the preclinical evaluation of novel antimalarial drugs.[1][2] These models are currently the only small animal models that permit in-situ studies of human-restricted P. falciparum.[1] This document provides detailed application notes and protocols for utilizing humanized mouse models for P. falciparum research, with a specific focus on the evaluation of the antimalarial compound ACT-451840.

ACT-451840 is a novel antimalarial compound with potent activity against both sensitive and resistant strains of P. falciparum.[3][4] It targets all asexual blood stages of the parasite, demonstrating a rapid onset of action. Furthermore, ACT-451840 exhibits activity against the sexual stages (gametocytes) of P. falciparum, suggesting a potential role in blocking malaria transmission.

Humanized Mouse Models for P. falciparum Blood-Stage Infection

A variety of immunodeficient mouse strains are utilized to create humanized models for studying the blood stages of P. falciparum. The most common strains include NOD/SCID, NOD/SCID/IL2Rγnull (NSG), and NOD/SCID/β2m-/- mice. These mice lack functional adaptive immune systems, and in the case of NSG mice, also have deficient innate immunity, which allows for the successful engraftment of human red blood cells (huRBCs), the host cells for the asexual blood stage of the parasite.

Data Presentation: Efficacy of ACT-451840

The following tables summarize the in vitro and in vivo efficacy of ACT-451840 against P. falciparum.

Table 1: In Vitro Activity of ACT-451840 against P. falciparum

ParameterP. falciparum StrainValueReference
IC50NF54 (drug-sensitive)0.4 ± 0.0 nM
IC90NF54 (drug-sensitive)0.6 ± 0.0 nM
IC99NF54 (drug-sensitive)1.2 ± 0.0 nM
IC50Drug-resistant isolatesLow nanomolar range
IC50 (Male Gamete Formation)NF545.89 ± 1.80 nM
IC50 (Oocyst Development)NF5430 nM (range: 23-39)

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

ModelPlasmodium SpeciesParameterDoseReference
Humanized Mouse ModelP. falciparumED903.7 mg/kg (95% CI: 3.3-4.9)
Mouse ModelP. bergheiED9013 mg/kg (95% CI: 11-16)
Mouse ModelP. bergheiCure300 mg/kg (over 3 days)

Experimental Protocols

Protocol 1: Generation of a Humanized Mouse Model with Engrafted Human Erythrocytes

This protocol describes the establishment of a humanized mouse model that supports the growth of the asexual blood stages of P. falciparum.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Human red blood cells (huRBCs), O+

  • Clodronate liposomes

  • RPMI-1640 medium

  • P. falciparum culture (e.g., NF54 strain)

Procedure:

  • Mouse Preparation: Utilize immunodeficient mouse strains such as NOD/SCID or NSG.

  • Immunomodulation: To prevent the clearance of human RBCs by the mouse's residual innate immune system, administer clodronate liposomes intraperitoneally (IP).

  • Human RBC Engraftment:

    • Wash human RBCs twice with RPMI-1640 medium.

    • Inject the washed huRBCs intravenously (IV) or intraperitoneally (IP) into the immunomodulated mice. Repeat injections every 3 days for a total of 3 cycles to achieve a stable engraftment of approximately 25% huRBCs in circulation.

  • Monitoring Engraftment: Monitor the percentage of circulating huRBCs using flow cytometry with antibodies against human glycophorin A.

Protocol 2: P. falciparum Infection of Humanized Mice

This protocol outlines the procedure for infecting huRBC-engrafted mice with P. falciparum.

Materials:

  • huRBC-engrafted mice

  • P. falciparum infected red blood cells (iRBCs) at the ring stage

Procedure:

  • Infection: Once a stable engraftment of huRBCs is achieved, intravenously inject the mice with P. falciparum iRBCs.

  • Monitoring Parasitemia:

    • Starting 3 days post-infection, prepare thin blood smears from the tail vein.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of iRBCs (parasitemia) by microscopic examination. All asexual developmental stages should be observable.

Protocol 3: In Vivo Efficacy Assessment of ACT-451840

This protocol details the steps to evaluate the antimalarial activity of ACT-451840 in infected humanized mice.

Materials:

  • P. falciparum-infected humanized mice with established parasitemia

  • ACT-451840 formulated for oral administration

  • Vehicle control

Procedure:

  • Drug Administration: Once parasitemia is established, administer ACT-451840 orally to the mice. A range of doses should be tested to determine the dose-response relationship. A vehicle control group should be included.

  • Monitoring Efficacy:

    • Monitor parasitemia daily via Giemsa-stained blood smears.

    • The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group.

  • Data Analysis: Calculate the 90% effective dose (ED90), which is the dose required to inhibit parasite growth by 90%.

Visualizations

experimental_workflow cluster_mouse_prep Mouse Preparation cluster_engraftment Engraftment cluster_infection Infection cluster_drug_eval Drug Evaluation start Start with Immunodeficient Mice (e.g., NSG) immuno Immunomodulation (Clodronate Liposomes) start->immuno engraft Engraft with Human RBCs immuno->engraft Prepare for huRBCs monitor_engraft Monitor Engraftment Level engraft->monitor_engraft infect Infect with P. falciparum monitor_engraft->infect Proceed upon stable engraftment monitor_para Monitor Parasitemia infect->monitor_para treat Administer ACT-451840 monitor_para->treat Initiate treatment at established parasitemia assess Assess Efficacy (Parasitemia Reduction) treat->assess parasite_lifecycle_intervention cluster_human_host Human Host cluster_mosquito_host Mosquito Host Asexual_Blood_Stages Asexual Blood Stages (Rings, Trophozoites, Schizonts) Gametocytes Sexual Stages (Gametocytes) Asexual_Blood_Stages->Gametocytes Differentiation Oocyst Oocyst Development Gametocytes->Oocyst Transmission ACT451840 ACT-451840 ACT451840->Asexual_Blood_Stages Inhibits (Potent Activity) ACT451840->Gametocytes Inhibits (Prevents male gamete formation) ACT451840->Oocyst Blocks (Dose-dependent)

References

Application Notes and Protocols for PK/PD Modeling of (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the pharmacokinetic/pharmacodynamic (PK/PD) modeling of (Rac)-ACT-451840, a potent antimalarial compound with a novel mechanism of action. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of new antimalarial agents.

Introduction

This compound is a phenylalanine-based compound identified through phenotypic screening that demonstrates significant activity against multiple life cycle stages of Plasmodium falciparum, including asexual and sexual stages, as well as Plasmodium vivax.[1][2][3] Its novel mechanism of action and potent activity against drug-resistant parasite strains make it a promising candidate for malaria treatment and eradication efforts.[2][4] This document summarizes the key preclinical and clinical PK/PD data for ACT-451840 and provides detailed protocols for relevant experimental procedures.

Data Presentation

In Vitro and Ex Vivo Activity

The in vitro potency of ACT-451840 has been evaluated against various strains of P. falciparum and P. berghei.

ParameterP. falciparum NF54 (drug-sensitive)P. falciparum (drug-resistant strains)P. bergheiReference
IC50 0.4 nM (SD: ± 0.0 nM)Low nanomolar range (e.g., 7G8: 0.3 nM; Dd2: 0.7 nM)13.5 nM
IC90 0.6 nM (SD: ± 0.0 nM)--
IC99 1.2 nM (SD: ± 0.0 nM)--
In Vivo Efficacy in Murine Models

The in vivo efficacy of ACT-451840 has been assessed in mouse models of malaria.

Animal ModelParasite StrainEfficacy EndpointValue95% Confidence IntervalReference
SCID MouseP. falciparumED903.7 mg/kg3.3–4.9 mg/kg
MouseP. bergheiED9013 mg/kg11–16 mg/kg
Activity on Sexual Stages and Transmission Blocking

ACT-451840 demonstrates potent activity against the sexual stages of P. falciparum, indicating its potential to block malaria transmission.

ActivityParameterValueStandard Deviation/RangeReference
Male Gamete FormationIC505.89 nM± 1.80 nM
Oocyst Development BlockadeIC5030 nM23–39 nM
Human Pharmacokinetic/Pharmacodynamic Profile

A proof-of-concept study in healthy male subjects infected with P. falciparum provided key PK/PD parameters for ACT-451840.

ParameterValue95% Confidence Interval
Dose Administered 500 mg (single dose, fed conditions)-
Parasite Reduction Rate (PRR) 73.656.1, 96.5
Parasite Clearance Half-life 7.7 h7.3, 8.3 h
Sustained Concentration for Maximum Effect 10-15 ng/mL-

Experimental Protocols

In Vitro Parasite Susceptibility Assay ([3H]-Hypoxanthine Incorporation)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microtiter plates

  • Test compound (ACT-451840) and control antimalarials

  • [3H]-hypoxanthine

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Add 50 µL of each drug dilution to the wells of a 96-well plate. Include drug-free wells as a control for normal parasite growth and wells with uninfected red blood cells as a background control.

  • Add 200 µL of a synchronized parasite culture (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plates for 48 hours at 37°C in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).

  • After 48 hours, add 0.5 µCi of [3H]-hypoxanthine to each well.

  • Incubate for an additional 24 hours.

  • Harvest the contents of each well onto a glass-fiber filter using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study in a Murine Malaria Model

This protocol describes the assessment of the in vivo efficacy of an antimalarial compound in a mouse model.

Materials:

  • Laboratory mice (e.g., SCID mice for P. falciparum or other strains for P. berghei)

  • Cryopreserved Plasmodium parasites

  • Vehicle for drug formulation

  • Test compound (ACT-451840)

  • Blood collection supplies

  • Microscope and Giemsa stain

Procedure:

  • Infect mice intravenously with an appropriate number of parasitized red blood cells.

  • Monitor the development of parasitemia by daily examination of Giemsa-stained thin blood smears.

  • Once a predetermined level of parasitemia is reached (e.g., 1-3%), randomize the mice into treatment and control groups.

  • Administer the test compound orally once daily for a specified number of days (e.g., 4 days). The control group receives the vehicle only.

  • Continue to monitor parasitemia daily for the duration of the experiment and for a follow-up period to check for recrudescence.

  • The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The 90% effective dose (ED90) is calculated.

Induced Blood Stage Malaria Study in Healthy Subjects

This protocol outlines a clinical study to evaluate the initial efficacy and PK/PD of a new antimalarial in a controlled setting.

Procedure:

  • Recruit healthy male subjects who meet specific inclusion and exclusion criteria.

  • Infect the subjects with a small, standardized inoculum of blood-stage P. falciparum.

  • Monitor the subjects closely for the development of parasitemia and any clinical symptoms.

  • Once parasitemia is confirmed, administer a single dose of the test compound (e.g., 500 mg of ACT-451840) under controlled conditions (e.g., after a meal).

  • Collect frequent blood samples over a set period to measure both parasite density (by qPCR) and drug concentrations (by LC-MS/MS).

  • Initiate standard curative antimalarial therapy at a predefined time point.

  • Analyze the parasite and drug concentration data using PK/PD modeling to determine parameters such as parasite clearance rate and to simulate the effects of different dosing regimens.

Visualizations

Proposed Mechanism of Action of ACT-451840

Caption: Proposed mechanism of ACT-451840 targeting the MDR1 pump in P. falciparum.

Experimental Workflow for In Vitro Susceptibility Testing

In_Vitro_Susceptibility_Workflow Workflow for In Vitro Parasite Susceptibility Assay Start Start Prepare_Drug_Dilutions Prepare Serial Drug Dilutions Start->Prepare_Drug_Dilutions Add_Parasite_Culture Add Synchronized Parasite Culture to 96-well Plates Prepare_Drug_Dilutions->Add_Parasite_Culture Incubate_48h Incubate for 48 hours Add_Parasite_Culture->Incubate_48h Add_Radiolabel Add [3H]-hypoxanthine Incubate_48h->Add_Radiolabel Incubate_24h Incubate for 24 hours Add_Radiolabel->Incubate_24h Harvest_and_Count Harvest Cells and Measure Radioactivity Incubate_24h->Harvest_and_Count Analyze_Data Calculate IC50 Values Harvest_and_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining in vitro antimalarial activity.

PK/PD Modeling and Simulation Workflow

PK_PD_Modeling_Workflow PK/PD Modeling and Simulation Workflow Data_Collection Collect Parasite and Drug Concentration Data from Clinical Study Develop_PK_Model Develop Pharmacokinetic (PK) Model Data_Collection->Develop_PK_Model Develop_PD_Model Develop Pharmacodynamic (PD) Model Data_Collection->Develop_PD_Model Link_PK_PD Link PK and PD Models Develop_PK_Model->Link_PK_PD Develop_PD_Model->Link_PK_PD Model_Validation Validate the Combined PK/PD Model Link_PK_PD->Model_Validation Simulate_Scenarios Simulate Different Dosing Regimens Model_Validation->Simulate_Scenarios Predict_Efficacy Predict Curative Doses and Regimens Simulate_Scenarios->Predict_Efficacy

Caption: Workflow for PK/PD modeling to predict efficacious dosing regimens.

References

Dosing Regimen and Protocols for (Rac)-ACT-451840 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The following protocols and data provide a comprehensive overview of the dosing regimens for the antimalarial compound (Rac)-ACT-451840 in various animal models. These guidelines are intended for researchers, scientists, and professionals in drug development to facilitate the design and execution of preclinical efficacy, pharmacokinetic, and safety studies.

Efficacy Studies in Murine Malaria Models

This compound has demonstrated significant efficacy against both human and rodent malaria parasites in mouse models. The choice of dosing regimen is dependent on the parasite species and the experimental objective.

Table 1: Efficacy of ACT-451840 in Plasmodium falciparum Infected Mice
Animal ModelParasite StrainDrug FormulationDosing RegimenEfficacy EndpointResult
NODscidIL2Rγnull mice with human erythrocyte engraftmentP. falciparum PfNF54Suspension in corn oil3, 10, 30, or 100 mg/kg, oral gavage, once daily for 4 days90% Effective Dose (ED90)3.7 mg/kg[1][2][3][4]
Table 2: Efficacy of ACT-451840 in Plasmodium berghei Infected Mice
Animal ModelParasite StrainDrug FormulationDosing RegimenEfficacy EndpointResult
Murine modelP. bergheiSolution/Suspension in corn oilSingle dose 24h post-infection90% Effective Dose (ED90)13 mg/kg[1][2][3][4]
Murine modelP. bergheiSolution/Suspension in corn oilTriple dose: 24, 48, and 72h post-infectionCurative Dose300 mg/kg for 3 consecutive days resulted in cure[5]

Pharmacokinetic Studies

Pharmacokinetic profiling of ACT-451840 has been conducted in healthy and infected mice to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of ACT-451840 in Mice
Animal ModelConditionDrug FormulationDosing RegimenKey Findings
Healthy MiceNon-infectedSolution in corn oilSingle oral gavage doses of 10, 100, and 300 mg/kgDose-proportional exposure.[1][4]
P. falciparum infected miceInfectedSuspension in corn oilSingle oral gavage dose of 4.7 mg/kgCharacterization of PK parameters in the disease model.[1]

Safety and Toxicology Studies

Preclinical safety evaluation is crucial for the development of any new therapeutic agent. NOAELs have been established in rodent and non-rodent species.

Table 4: No-Observed-Adverse-Effect-Level (NOAEL) for ACT-451840
Animal SpeciesDosing DurationNOAEL
RatNot specified100 mg/kg/day
DogNot specified100 mg/kg/day

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in P. falciparum Murine Model
  • Animal Model: Utilize female NODscidIL2Rγnull mice engrafted with human erythrocytes.

  • Infection: Infect mice with the P. falciparum PfNF54 strain.[1]

  • Drug Formulation: Prepare a suspension of ACT-451840 in corn oil.[1]

  • Dosing:

    • Three days post-infection, administer ACT-451840 via oral gavage once daily for four consecutive days.[1]

    • Dose groups can include 3, 10, 30, and 100 mg/kg.[1]

    • A vehicle control group (corn oil only) must be included.

  • Monitoring:

    • Measure parasitemia daily from blood samples using flow cytometry.[1]

    • Monitor animal health and body weight.

  • Endpoint: Calculate the ED90, the dose at which a 90% reduction in parasitemia is observed compared to the vehicle control group.[1]

Protocol 2: Pharmacokinetic Study in Healthy Mice
  • Animal Model: Use healthy mice (strain to be specified, e.g., CD-1).

  • Drug Formulation: Prepare a solution of ACT-451840 in corn oil.[1]

  • Dosing:

    • Administer single oral gavage doses of 10, 100, and 300 mg/kg.[1]

    • Divide mice into subgroups for serial blood sampling.

  • Blood Sampling:

    • Collect serial blood samples at specified time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose) to create a composite pharmacokinetic profile.[1]

  • Analysis:

    • Analyze plasma concentrations of ACT-451840 using a validated LC-MS/MS method.[1]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.[1]

Visualizations

experimental_workflow Experimental Workflow for Efficacy Studies cluster_model Animal Model Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis animal_model NODscidIL2Rγnull Mice engraftment Engraft with Human Erythrocytes animal_model->engraftment infection Infect with P. falciparum engraftment->infection formulation Formulate ACT-451840 in Corn Oil dosing Oral Gavage (Once daily for 4 days) formulation->dosing parasitemia Daily Parasitemia Measurement dosing->parasitemia analysis Calculate ED90 parasitemia->analysis pk_study_workflow Pharmacokinetic Study Workflow cluster_setup Study Setup cluster_dosing_sampling Dosing and Sampling cluster_analysis Analysis mice Healthy Mice dosing Single Oral Gavage (10, 100, 300 mg/kg) mice->dosing formulation Prepare ACT-451840 in Corn Oil sampling Serial Blood Sampling (0.5-24h) dosing->sampling lcms LC-MS/MS Analysis of Plasma Samples sampling->lcms pk_calc Calculate PK Parameters (Cmax, AUC, t1/2) lcms->pk_calc

References

Synthesis of (Rac)-ACT-451840 for Research Applications: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of (Rac)-ACT-451840, a potent antimalarial agent, intended for research and development purposes. It includes detailed protocols for its chemical synthesis and for assessing its biological activity. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, chemically known as (±)-(S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide, is a promising antimalarial compound with demonstrated activity against various life cycle stages of Plasmodium falciparum and Plasmodium vivax. Its novel mode of action and efficacy against drug-resistant parasite strains make it a significant subject of study in the ongoing effort to combat malaria. This application note details a reproducible synthetic route to this compound and the protocols for its in vitro evaluation, providing a valuable resource for researchers in the field.

Data Presentation

In Vitro Antimalarial Activity of ACT-451840
Parasite StrainAssay TypeIC50 (nM)[1]Notes
P. falciparum NF54 (drug-sensitive)[³H]-hypoxanthine incorporation0.4 ± 0.0Standard laboratory strain.
P. falciparum K1 (chloroquine-resistant)[³H]-hypoxanthine incorporationData not available
P. vivax (clinical isolates)[³H]-hypoxanthine incorporationData not available
P. bergheiin vitro ex vivo assay13.5Murine malaria model.
In Vivo Efficacy of ACT-451840
Murine Model90% Effective Dose (ED90) (mg/kg)[1]
P. falciparum3.7
P. berghei13

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to yield the final product. The general synthetic scheme is outlined below.

Diagram of the Synthesis Workflow for this compound

cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Intermediate 3 Synthesis Boc-L-phenylalanine Boc-L-phenylalanine Intermediate_A Boc-Protected Amide Boc-L-phenylalanine->Intermediate_A Peptide Coupling Benzylpiperazine Benzylpiperazine Benzylpiperazine->Intermediate_A Intermediate_1 (S)-2-amino-1-(4-benzylpiperazin-1-yl)-3-phenylpropan-1-one Intermediate_A->Intermediate_1 Boc Deprotection Final_Coupling_1 Amide Formation Intermediate_1->Final_Coupling_1 4-Fluorobenzaldehyde (B137897) 4-Fluorobenzaldehyde Intermediate_B 4-(4-Acetylpiperazin-1-yl)benzaldehyde 4-Fluorobenzaldehyde->Intermediate_B Nucleophilic Substitution 1-Acetylpiperazine (B87704) 1-Acetylpiperazine 1-Acetylpiperazine->Intermediate_B Intermediate_2 1-(4-(4-Acetylpiperazin-1-yl)benzylamine Intermediate_B->Intermediate_2 Reductive Amination Final_Coupling_2 Michael Addition Intermediate_2->Final_Coupling_2 4-(tert-Butyl)benzaldehyde 4-(tert-Butyl)benzaldehyde Intermediate_3 (E)-3-(4-(tert-butyl)phenyl)acrylic acid 4-(tert-Butyl)benzaldehyde->Intermediate_3 Knoevenagel Condensation Malonic acid Malonic acid Malonic acid->Intermediate_3 Intermediate_3->Final_Coupling_1 Final_Coupling_1->Final_Coupling_2 Rac-ACT-451840 Rac-ACT-451840 Final_Coupling_2->Rac-ACT-451840 Final Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Intermediate 1: (S)-2-amino-1-(4-benzylpiperazin-1-yl)-3-phenylpropan-1-one A detailed protocol for this specific intermediate is not readily available in the searched literature. However, a general approach involves the coupling of Boc-protected L-phenylalanine with benzylpiperazine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC), followed by deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Step 2: Synthesis of Intermediate 2: 4-(4-Acetylpiperazin-1-yl)benzaldehyde To a solution of 4-fluorobenzaldehyde (5 g, 40.2 mmol) in N,N-dimethylformamide (130 mL), potassium carbonate (8.35 g, 60.4 mmol) and 1-acetylpiperazine (10.3 g, 80.5 mmol) are added. The reaction mixture is stirred at 130 °C for 16 hours.[2] After cooling, the mixture is worked up by extraction to yield the desired aldehyde.

Step 3: Synthesis of Intermediate 3: (E)-3-(4-(tert-butyl)phenyl)acrylic acid This intermediate can be synthesized via a Knoevenagel condensation between 4-(tert-butyl)benzaldehyde and malonic acid in the presence of a base such as pyridine (B92270) or piperidine.

Step 4: Final Assembly of this compound The final steps involve the coupling of Intermediate 1 with Intermediate 3 to form an amide bond, followed by a Michael addition reaction with an amine derived from Intermediate 2. The exact conditions for these final steps are proprietary and detailed in patent literature (WO 2011/083413). For research purposes, small-scale synthesis would require optimization of coupling reagents and reaction conditions.

In Vitro Antimalarial Activity Assay: [³H]-Hypoxanthine Incorporation Assay

This assay is a standard method to determine the susceptibility of P. falciparum to antimalarial drugs by measuring the inhibition of parasite growth.

Diagram of the [³H]-Hypoxanthine Incorporation Assay Workflow

Start Start Prepare_Drug_Plates Prepare serial dilutions of this compound in 96-well plates Start->Prepare_Drug_Plates Prepare_Parasite_Culture Culture P. falciparum to desired parasitemia (e.g., 0.5%) Prepare_Drug_Plates->Prepare_Parasite_Culture Add_Parasites Add parasite culture to drug plates Prepare_Parasite_Culture->Add_Parasites Incubate_1 Incubate for 24 hours Add_Parasites->Incubate_1 Add_Hypoxanthine Add [³H]-hypoxanthine to each well Incubate_1->Add_Hypoxanthine Incubate_2 Incubate for an additional 24-48 hours Add_Hypoxanthine->Incubate_2 Harvest Harvest cells onto filter mats Incubate_2->Harvest Measure_Radioactivity Measure incorporated radioactivity using a scintillation counter Harvest->Measure_Radioactivity Analyze_Data Calculate IC50 values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Protocol:

  • Preparation of Drug Plates: Serially dilute this compound in an appropriate solvent (e.g., DMSO) and then in culture medium in a 96-well microtiter plate to achieve the desired final concentrations.

  • Parasite Culture: Culture P. falciparum (e.g., NF54 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize the parasite culture to the ring stage.

  • Assay Initiation: Add the synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to the drug-containing plates.

  • Incubation: Incubate the plates for 24 hours under the same culture conditions.

  • Radiolabeling: Add [³H]-hypoxanthine (e.g., 0.5 µCi/well) to each well.

  • Further Incubation: Continue to incubate the plates for an additional 24 to 48 hours.

  • Harvesting: Harvest the contents of each well onto glass-fiber filter mats using a cell harvester.

  • Measurement: Dry the filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the drug concentration that inhibits parasite growth by 50% (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The synthesis and evaluation of this compound are critical for advancing malaria research. The protocols and data presented herein provide a foundational framework for laboratories to produce this compound and assess its antimalarial properties. Further investigation into the specific stereoisomer's activity and the compound's mechanism of action will be crucial for its potential development as a next-generation antimalarial drug.

References

Application Notes and Protocols for (Rac)-ACT-451840: Solubility and Stability for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for evaluating the solubility and stability of the antimalarial candidate (Rac)-ACT-451840. Adherence to these guidelines will ensure the generation of reliable and reproducible data crucial for advancing preclinical and clinical development.

This compound is a potent antimalarial compound with a novel mechanism of action, demonstrating activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[1][2] Accurate characterization of its physicochemical properties, particularly solubility and stability, is fundamental for formulation development, interpretation of bioassay results, and pharmacokinetic studies.

Physicochemical Properties of ACT-451840

A summary of the available and expected physicochemical data for ACT-451840 is presented below. These tables are designed to be populated with experimental data generated using the protocols outlined in this document.

Solubility Data

The solubility of a compound is a critical determinant of its absorption and bioavailability. The following table summarizes known solubility data and provides a template for recording experimental results in various solvents.

Solvent/MediumTemperature (°C)SolubilityMethodReference/Notes
Dimethyl Sulfoxide (DMSO)Ambient41.67 mg/mLNot SpecifiedMedchemExpress
Simulated Intestinal Fluid (Fasted State)Not Specified7 µg/mLNot Specified[3]
Simulated Intestinal Fluid (Fed State)Not Specified79 µg/mLNot Specified[3]
Phosphate-Buffered Saline (PBS) pH 7.4AmbientData to be determinedKinetic & Thermodynamic
EthanolAmbientData to be determinedKinetic & Thermodynamic
MethanolAmbientData to be determinedKinetic & Thermodynamic
AcetonitrileAmbientData to be determinedKinetic & Thermodynamic
Corn OilAmbientSolution formulatedIn vivo studies[1]
Stability Data

Understanding the chemical stability of this compound in various solvents and conditions is essential for ensuring the integrity of stock solutions and the accuracy of experimental results. The following table provides a template for recording stability data.

ConditionMediumConcentrationTemperature (°C)Duration% RemainingDegradation Products
Long-term StorageDMSO10 mM-206 monthsData to be determinedData to be determined
Long-term StorageDMSO10 mM-8012 monthsData to be determinedData to be determined
Freeze-Thaw Cycles (5x)DMSO10 mM-20 to RT5 cyclesData to be determinedData to be determined
Aqueous StabilityPBS pH 5.010 µM3724 hoursData to be determinedData to be determined
Aqueous StabilityPBS pH 7.410 µM3724 hoursData to be determinedData to be determined
Aqueous StabilityPBS pH 9.010 µM3724 hoursData to be determinedData to be determined

Experimental Protocols

The following protocols provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Kinetic Solubility Assessment

This high-throughput method is suitable for early-stage drug discovery to quickly assess the apparent solubility of a compound.

Objective: To determine the kinetic solubility of this compound in aqueous buffers.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

  • 96-well microtiter plates (polypropylene)

  • Plate shaker

  • Centrifuge with plate rotor

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate in triplicate.

  • Add 198 µL of the desired aqueous buffer to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours at 800 rpm.

  • Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.

  • Carefully transfer an aliquot of the supernatant to a new 96-well plate for analysis.

  • Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC-UV or LC-MS/MS method.

  • Construct a calibration curve using known concentrations of this compound to quantify the solubility.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.

Objective: To determine the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., PBS pH 7.4, water, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

  • Add a known volume of the desired solvent (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound by a validated HPLC-UV or LC-MS/MS method.

  • Quantify the solubility using a calibration curve.

Protocol for Stability Assessment in DMSO

This protocol evaluates the stability of this compound in DMSO stock solutions under various storage conditions.

Objective: To assess the long-term and freeze-thaw stability of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • -20°C and -80°C freezers

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple amber glass vials.

  • For long-term stability, store sets of vials at -20°C and -80°C.

  • For freeze-thaw stability, subject a set of vials to repeated cycles of freezing at -20°C for at least 12 hours and thawing at room temperature.

  • At designated time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 5 cycles for freeze-thaw), remove a vial from each condition.

  • Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the percentage of the compound remaining relative to the initial concentration at time zero.

Protocol for Stability Assessment in Aqueous Buffers

This protocol assesses the stability of this compound in aqueous solutions at different pH values.

Objective: To evaluate the pH-dependent stability of this compound.

Materials:

  • 10 mM this compound in DMSO

  • Aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4)

  • Incubator at 37°C

  • Acetonitrile (ACN)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Dilute the 10 mM DMSO stock solution of this compound into each aqueous buffer to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench the degradation by adding an equal volume of cold acetonitrile.

  • Analyze the remaining concentration of this compound by a validated HPLC-UV or LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point and determine the degradation rate constant and half-life at each pH.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual pathways relevant to the study of this compound.

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Analysis prep Prepare 10 mM this compound in DMSO Stock kinetic Kinetic Solubility (Aqueous Buffers) prep->kinetic thermo Thermodynamic Solubility (Shake-Flask) prep->thermo dmso_stab DMSO Stability (Long-term & Freeze-Thaw) prep->dmso_stab aq_stab Aqueous Stability (pH Profile) prep->aq_stab analysis LC-MS/MS or HPLC-UV Quantification kinetic->analysis thermo->analysis dmso_stab->analysis aq_stab->analysis

Caption: Experimental workflow for solubility and stability testing.

conceptual_pathway cluster_host Human Host cluster_parasite Plasmodium-infected Red Blood Cell cluster_outcome Therapeutic Outcome admin Oral Administration of this compound absorp Absorption in Gastrointestinal Tract admin->absorp Solubility dependent distrib Distribution via Bloodstream absorp->distrib uptake Uptake into Infected RBC distrib->uptake target Interaction with Intra-parasitic Target(s) (e.g., PfMDR1) uptake->target effect Disruption of Parasite Physiology target->effect Novel Mechanism of Action clearance Parasite Clearance (Asexual & Sexual Stages) effect->clearance

Caption: Conceptual pathway of this compound's action.

data_analysis_workflow cluster_data_acq Data Acquisition cluster_calc Calculations cluster_kinetics Degradation Kinetics cluster_report Reporting acq Acquire Peak Areas of This compound and Internal Standard (IS) via LC-MS ratio Calculate Peak Area Ratio (Analyte/IS) acq->ratio percent_rem Calculate % Remaining vs. T0 ratio->percent_rem plot Plot % Remaining vs. Time percent_rem->plot rate Determine Degradation Rate Constant (k) and Half-life (t½) plot->rate report Summarize Data in Stability Table rate->report

Caption: Data analysis workflow for stability studies.

References

Application Notes and Protocols for Measuring Parasite Clearance Rates with (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ACT-451840 is a novel antimalarial compound with potent activity against various life cycle stages of Plasmodium species, including both drug-sensitive and resistant strains of P. falciparum and P. vivax.[1][2] It exhibits a rapid onset of action and is active against all asexual blood stages of the parasite.[3] The proposed mechanism of action involves the inhibition of the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter on the membrane of the parasite's digestive vacuole.[1][4] These characteristics make ACT-451840 a promising candidate for further development, potentially as a component in combination therapies to combat emerging drug resistance.[5]

These application notes provide a summary of the available efficacy data for this compound and a detailed, generalized protocol for measuring parasite clearance rates, a critical pharmacodynamic parameter for evaluating the in vivo efficacy of antimalarial drugs. The protocol is based on established methodologies, such as those recommended by the World Wide Antimalarial Resistance Network (WWARN), and is intended to guide the design of clinical and preclinical studies involving ACT-451840 or other novel antimalarial compounds.

Data Presentation

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of ACT-451840 against Plasmodium falciparum

ParameterStrain/IsolateValueReference
IC50 NF54 (drug-sensitive)0.4 nM (± 0.0 nM SD)[2]
7G8 (chloroquine-resistant)0.3 nM[1]
Dd2 (chloroquine-resistant)0.7 nM[1]
Clinical Isolates (P. falciparum)Median: 2.5 nM (Range: 0.9–9.0 nM)[2]
IC90 NF54 (drug-sensitive)0.6 nM (± 0.0 nM SD)[2]
IC99 NF54 (drug-sensitive)1.2 nM (± 0.0 nM SD)[2]
Gametocyte Activity (Male Gamete Formation IC50) 5.89 nM (± 1.80 nM SD)[2]
Transmission Blocking (Oocyst Development IC50) 30 nM (Range: 23–39 nM)[2]

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

ParameterPlasmodium SpeciesMouse ModelValueReference
ED90 P. falciparumHumanized3.7 mg/kg (95% CI: 3.3–4.9 mg/kg)[2]
ED90 P. berghei13 mg/kg (95% CI: 11–16 mg/kg)[2]

Table 3: Clinical Pharmacodynamic Parameters of ACT-451840 in an Induced Blood Stage Malaria Study in Healthy Subjects (500 mg single dose)

ParameterValue95% Confidence IntervalReference
Parasite Reduction Rate (weighted average) 73.656.1, 96.5[1][6]
Parasite Clearance Half-life 7.7 hours7.3, 8.3 hours[1][6]

Experimental Protocols

Protocol for Measuring Parasite Clearance Rate in a Clinical Setting

This protocol outlines a generalized procedure for determining the parasite clearance rate of this compound in patients with uncomplicated P. falciparum malaria. It is based on the principles recommended by the World Wide Antimalarial Resistance Network (WWARN).[2][6][7][8]

1. Study Design and Patient Population:

  • Study Design: A prospective, open-label, single-arm or comparative clinical trial.

  • Inclusion Criteria:

    • Patients aged [Specify age range, e.g., 2-65 years] with microscopically confirmed uncomplicated P. falciparum malaria.

    • Initial parasite density between [Specify range, e.g., 1,000 and 100,000] parasites/µL.

    • Informed consent from the patient or legal guardian.

  • Exclusion Criteria:

    • Signs of severe malaria.

    • Pregnancy or lactation.

    • Co-morbidities that may interfere with the study outcomes.

    • History of hypersensitivity to the study drug.

    • Treatment with another antimalarial within the last [Specify timeframe, e.g., 14 days].

2. Drug Administration:

  • This compound is administered orally at the specified dose and frequency.

  • The administration should be directly observed to ensure compliance.

  • Record the exact time of each dose administration.

3. Blood Sampling for Parasite Quantification:

  • Collect venous or capillary blood samples for parasite enumeration.

  • Sampling Schedule:

    • Pre-dose (0 hours).

    • Every 6 hours for the first 48-72 hours post-initial dose (e.g., 6, 12, 18, 24, 30, 36, 42, 48 hours).[7]

    • Then, every 12 or 24 hours until two consecutive blood smears are negative for asexual parasites.[7]

  • Record the exact time of each blood draw.

4. Parasite Quantification:

  • Prepare thick and thin blood smears from each blood sample.

  • Stain smears with Giemsa.

  • Microscopy:

    • Experienced microscopists should read the slides.

    • Calculate parasite density (parasites/µL) from the thick smear by counting the number of asexual parasites per a predetermined number of white blood cells (WBCs) (e.g., 200 WBCs) and assuming a standard WBC count (e.g., 8,000/µL), or by counting against a known volume of blood.

    • The thin smear is used for species confirmation and to count parasites against red blood cells (RBCs) at high parasitemia.

  • Quality Control: A second, independent microscopist should re-read a subset of the slides (e.g., 10%) to ensure accuracy and consistency.

5. Data Analysis and Parasite Clearance Rate Estimation:

  • Use the WWARN Parasite Clearance Estimator (PCE) tool for standardized analysis.[2][8]

  • Data Input: Enter the parasite density and the corresponding exact time of blood sampling for each patient into the PCE software.

  • PCE Analysis: The software will:

    • Plot the natural logarithm of the parasite density against time.

    • Identify a potential lag phase at the beginning of the treatment where the parasite count does not decline steadily.[2]

    • Fit a linear model to the log-linear phase of parasite decline.

    • Calculate the following parameters:

      • Parasite Clearance Half-life (t½): The time it takes for the parasite density to be reduced by half.

      • Slope of the log-linear decline: A measure of the rate of parasite clearance.

      • Parasite Reduction Ratio (PRR): The factor by which the parasite population is reduced in each asexual cycle.

Visualizations

Experimental Workflow for Measuring Parasite Clearance

G Experimental Workflow for Measuring Parasite Clearance Rate cluster_patient Patient Recruitment and Dosing cluster_sampling Sample Collection cluster_lab Laboratory Analysis cluster_analysis Data Analysis PatientScreening Patient Screening and Enrollment InformedConsent Informed Consent PatientScreening->InformedConsent DrugAdmin Drug Administration (this compound) InformedConsent->DrugAdmin BloodSampling Blood Sampling (0, 6, 12, 18, 24, 30, 36, 42, 48h, then every 12-24h until clearance) DrugAdmin->BloodSampling SmearPrep Thick and Thin Blood Smear Preparation BloodSampling->SmearPrep Staining Giemsa Staining SmearPrep->Staining Microscopy Microscopic Examination and Parasite Quantification Staining->Microscopy DataEntry Data Entry (Parasite Density vs. Time) Microscopy->DataEntry PCE WWARN Parasite Clearance Estimator (PCE) Analysis DataEntry->PCE Results Calculation of Parasite Clearance Half-life, Slope, and PRR PCE->Results

Caption: Workflow for determining parasite clearance rates.

Proposed Mechanism of Action of this compound

G Proposed Mechanism of Action of this compound cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole PfMDR1 PfMDR1 Transporter Disruption Disruption of Ion Homeostasis & Accumulation of Toxic Substrates PfMDR1->Disruption Leads to Hemoglobin Hemoglobin Heme Toxic Heme Hemozoin Hemozoin (non-toxic) ACT451840 This compound ACT451840->Inhibition Inhibition->PfMDR1 Inhibition ParasiteDeath Parasite Death Disruption->ParasiteDeath

Caption: Inhibition of PfMDR1 by this compound.

References

Troubleshooting & Optimization

Optimizing (Rac)-ACT-451840 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing (Rac)-ACT-451840 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as ACT-451840, is a novel antimalarial compound with potent activity against various life cycle stages of Plasmodium falciparum and Plasmodium vivax[1][2][3][4][5]. It is effective against both drug-sensitive and resistant strains of P. falciparum. The proposed mechanism of action involves blocking the PfMDR1 (multidrug resistance protein 1) pump on the parasite's digestive vacuole membrane. It exhibits a rapid onset of action, similar to artemisinins, and targets all asexual blood stages of the parasite.

Q2: What are the recommended in vivo dosages for ACT-451840 in murine models?

A2: The effective dose of ACT-451840 in murine models is dependent on the Plasmodium species being studied. For P. falciparum, the 90% effective dose (ED90) is 3.7 mg/kg. For P. berghei, the ED90 is 13 mg/kg. In one study, a curative dose of 300 mg/kg administered orally for three consecutive days was reported in a P. berghei infected mouse model.

Q3: What is the pharmacokinetic profile of ACT-451840?

A3: In a first-in-humans study, ACT-451840 demonstrated a half-life of approximately 34 hours. A key finding was that co-administration with food significantly increased its exposure, with the peak drug concentration (Cmax) and the area under the plasma concentration-time curve (AUC) being approximately 13-fold higher under fed conditions compared to fasted conditions. The presence of circulating active metabolites has also been indicated by bioassay data.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected efficacy in in vivo mouse studies.

  • Possible Cause 1: Improper drug formulation and administration.

    • Solution: ACT-451840 is lipophilic, with low aqueous solubility. Ensure the compound is properly formulated to maximize absorption. The method of oral administration should be consistent across all experimental animals.

  • Possible Cause 2: Administration in a fasted state.

    • Solution: Pharmacokinetic data from human studies show a significant increase in absorption when ACT-451840 is administered with food. While this is in humans, a similar effect may occur in mice. Consider administering the compound with a small amount of appropriate food to enhance and standardize absorption.

  • Possible Cause 3: Incorrect mouse model for the parasite species.

    • Solution: Ensure the use of an appropriate immunodeficient mouse strain (e.g., SCID) when studying human malaria parasites like P. falciparum to allow for proper parasite proliferation.

Issue 2: High variability in plasma concentrations of ACT-451840.

  • Possible Cause 1: Inconsistent feeding status of the animals.

    • Solution: As noted, food has a substantial impact on the absorption of ACT-451840. Standardize the feeding schedule of the animals relative to the time of drug administration to minimize variability in plasma concentrations.

  • Possible Cause 2: Presence of active metabolites.

    • Solution: Bioassays have suggested the presence of active metabolites that may contribute to the overall efficacy. When measuring drug levels, consider that liquid chromatography-tandem mass spectrometry (LC-MS/MS) may only quantify the parent compound, while a bioassay might reflect the total antimalarial activity.

Quantitative Data Summary

Table 1: In Vitro Efficacy of ACT-451840

ParameterOrganismValueReference(s)
IC50P. falciparum NF540.4 nM (SD: ± 0.0 nM)
IC50P. falciparum G780.3 nM
IC50P. falciparum Dd20.7 nM
IC50 (Male Gamete Formation)P. falciparum5.89 nM (SD: ± 1.80 nM)
IC50 (Oocyst Development)P. falciparum30 nM (Range: 23-39 nM)

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

ParameterOrganismDosageReference(s)
ED90P. falciparum3.7 mg/kg (95% CI: 3.3-4.9 mg/kg)
ED90P. berghei13 mg/kg (95% CI: 11-16 mg/kg)
Curative DoseP. berghei300 mg/kg (oral, 3 days)

Table 3: Pharmacokinetic Parameters of ACT-451840 in Humans (500 mg dose)

ParameterConditionValueReference(s)
CmaxFasted11.9 ng/mL
AUC (0-inf)Fasted100.6 ng·h/mL
TmaxFasted2.0 h
T1/2Fasted~34 h
CmaxFed~13-fold higher than fasted
AUCFed~13-fold higher than fasted
TmaxFed3.5 h

Experimental Protocols & Visualizations

Experimental Protocol: In Vivo Efficacy Murine Model

A common experimental design for assessing the in vivo efficacy of ACT-451840 against P. falciparum involves the use of immunodeficient mice engrafted with human erythrocytes.

  • Animal Model: Severe combined immunodeficient (SCID) mice are used.

  • Infection: Mice are infected with P. falciparum parasites.

  • Treatment Initiation: Treatment with ACT-451840 or a vehicle control begins on day 3 post-infection.

  • Dosing Regimen: The compound is administered orally once daily for four consecutive days.

  • Monitoring: Parasitemia in the peripheral blood is monitored to determine the effect of the treatment.

  • Endpoint: The primary endpoint is the reduction in parasitemia, often expressed as the 90% effective dose (ED90).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Select SCID Mice B Infect with P. falciparum A->B C Initiate Treatment (Day 3) B->C D Administer ACT-451840 or Vehicle C->D E Repeat Daily for 4 Days D->E F Monitor Parasitemia E->F G Calculate ED90 F->G

In Vivo Efficacy Experimental Workflow

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approach

The determination of a human efficacious dose for ACT-451840 was guided by PK/PD modeling, which links drug exposure to its therapeutic effect.

  • In Vivo Efficacy Studies: Data on antimalarial activity and survival are collected from murine models at various doses.

  • Pharmacokinetic Studies: Key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and time above a threshold concentration are measured in the same models.

  • PK/PD Modeling: The efficacy data (PD) is mathematically related to the pharmacokinetic parameters (PK).

  • Prediction of Human Efficacious Exposure: The established PK/PD relationship is used to predict the drug exposure needed for efficacy in humans.

pkpd_modeling cluster_murine Murine Model Data cluster_modeling Modeling cluster_human Human Prediction A In Vivo Efficacy (Antimalarial Activity, Survival) C PK/PD Relationship Establishment A->C B Pharmacokinetics (AUC, Cmax, Time > Threshold) B->C D Prediction of Human Efficacious Exposure C->D

Pharmacokinetic/Pharmacodynamic Modeling Logic

References

Technical Support Center: Optimizing the Synthesis of (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Rac)-ACT-451840. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of this compound.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process involving several key transformations. Understanding the overall workflow is crucial for successful execution and troubleshooting.

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Acrylamide Formation A Boc-L-phenylalanine C Intermediate 1 (Amide Adduct) A->C TBTU, DIPEA, DCM B 1-(4-cyanobenzyl)piperazine B->C D Intermediate 2 (Free Amine) C->D TFA, DCM F Intermediate 3 (Secondary Amine) D->F NaBH(OAc)3, DCM E 4-(4-acetylpiperazin-1-yl)benzaldehyde E->F H This compound F->H Base, DCM G Acryloyl chloride G->H

Figure 1: Overall synthetic workflow for this compound.

II. Troubleshooting Guides

This section provides a detailed breakdown of potential issues, their causes, and recommended solutions for each key step in the synthesis.

Step 1: Amide Coupling of Boc-L-phenylalanine and 1-(4-cyanobenzyl)piperazine

Q1: The amide coupling reaction is slow or incomplete, resulting in a low yield of Intermediate 1.

Potential CauseRecommended Solution
Insufficient activation of the carboxylic acid. Ensure that the coupling reagent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), is fresh and has

Addressing potential off-target effects of (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the antimalarial compound (Rac)-ACT-451840.

Frequently Asked Questions (FAQs)

Q1: What are on-target and off-target effects of a compound like this compound?

A1:

  • On-target effects are the desired pharmacological activities resulting from the compound binding to its intended biological target. For this compound, the on-target effect is the potent inhibition of Plasmodium falciparum and Plasmodium vivax growth, which is responsible for its antimalarial activity.[1][2][3][4]

  • Off-target effects are unintended effects that occur when a compound interacts with other molecules or pathways in the cell that are not its primary target. These effects can sometimes be benign, but they can also lead to unexpected experimental results or adverse effects. While this compound has been reported to have a good safety profile and be well-tolerated in early studies, understanding potential off-target activities is crucial for comprehensive experimental design and data interpretation.[1]

Q2: What is the known mechanism of action for this compound?

A2: this compound belongs to a novel class of antimalarial compounds. It exerts its primary effect through a mechanism of action that is distinct from other registered antimalarials. This compound is highly effective against both sensitive and resistant strains of P. falciparum and targets all asexual blood stages of the parasite (rings, trophozoites, and schizonts).

Q3: Has the off-target profile of this compound been published?

A3: Based on publicly available information, detailed off-target screening data for this compound has not been extensively published. Preclinical and early clinical studies have indicated a good safety profile, suggesting a lack of significant adverse off-target effects at therapeutic concentrations. However, the absence of published comprehensive screening data means that researchers should remain vigilant for unexpected effects in their specific experimental systems.

Q4: What kind of unexpected results in my experiments could suggest off-target effects?

A4: Unexpected results that might indicate off-target effects include, but are not limited to:

  • Cellular phenotypes that are inconsistent with the known function of the primary target.

  • Changes in signaling pathways that are not directly linked to the intended mechanism of action.

  • Cytotoxicity in uninfected host cells at concentrations close to the effective dose against the parasite.

  • Discrepancies between in vitro and in vivo results that cannot be explained by pharmacokinetics or metabolism alone.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting experiments with this compound where off-target effects are suspected.

Issue 1: Unexpected Host Cell Cytotoxicity
  • Observation: You observe a decrease in the viability of your host cells (e.g., hepatocytes, erythrocytes) at concentrations of this compound that are effective against the parasite.

  • Troubleshooting Steps:

    • Confirm the Observation: Repeat the experiment with careful controls, including a vehicle-only control and a positive control for cytotoxicity.

    • Dose-Response Analysis: Perform a dose-response curve for both the antimalarial activity and the host cell cytotoxicity to determine the therapeutic index (Selectivity Index = Host Cell IC50 / Parasite IC50).

    • Consult Literature: Review published studies on this compound to see if similar effects have been reported. The first-in-human study reported good tolerability, which might suggest your observation is context-specific.

    • Consider Experimental System: Differences in cell lines or culture conditions can influence susceptibility to off-target effects.

Issue 2: Altered Signaling Pathways Unrelated to Malaria
  • Observation: You notice changes in a signaling pathway within the host cell that is not known to be modulated by the parasite or the on-target action of this compound.

  • Troubleshooting Steps:

    • Validate the Finding: Use an orthogonal method to confirm the change in the signaling pathway (e.g., if you see a change in protein phosphorylation by Western blot, try a kinase activity assay).

    • Use a Structurally Unrelated Control: If possible, use another antimalarial with a different mechanism of action to see if the effect is specific to this compound.

    • Hypothesize Potential Off-Targets: Use computational tools (e.g., pharmacophore modeling, target prediction software) to predict potential off-targets of this compound based on its chemical structure.

    • Directly Test Hypotheses: If a potential off-target is identified, you can test for direct interaction using techniques like cellular thermal shift assays (CETSA), enzymatic assays, or binding assays.

Data Presentation

Summarizing quantitative data in a structured format is crucial for assessing potential off-target effects. Below are tables summarizing the known on-target activity of this compound and a template for recording your own off-target investigation data.

Table 1: On-Target Antimalarial Activity of this compound

ParameterOrganism/StrainValueReference
In Vitro IC50 P. falciparum NF540.4 nM (SD: ± 0.0 nM)
In Vitro IC50 Male Gamete Formation (P. falciparum)5.89 nM (SD: ± 1.80 nM)
In Vitro IC50 Oocyst Development (in mosquito)30 nM (range: 23–39 nM)
In Vivo ED90 P. falciparum (mouse model)3.7 mg/kg
In Vivo ED90 P. berghei (mouse model)13 mg/kg

Table 2: Template for Off-Target Effect Investigation

Assay TypeTarget/PathwayThis compound ConcentrationObserved EffectPositive ControlNegative ControlInterpretation
Cytotoxicity Assaye.g., HepG2 cells0.1 - 100 µM% Viabilitye.g., DoxorubicinVehiclee.g., SI > 100
Kinase Panel Screene.g., 96-kinase panel1 µM, 10 µM% Inhibitione.g., StaurosporineVehiclee.g., No significant inhibition
Receptor Bindinge.g., hERG channel1 µM, 10 µM% Displacemente.g., AstemizoleVehiclee.g., Low affinity
Western Blote.g., p-ERK/ERK1 µM, 10 µMFold Changee.g., EGFVehiclee.g., No change

Experimental Protocols

Protocol 1: Host Cell Cytotoxicity Assay using Resazurin (B115843)

  • Cell Plating: Seed host cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle-only control.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v) and incubate for 2-4 hours at 37°C.

  • Fluorescence Reading: Measure the fluorescence of the resorufin (B1680543) product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein to the total protein.

Visualizations

On_Off_Target_Effects cluster_drug Drug Molecule cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway ACT-451840 ACT-451840 Primary_Target Primary Target (e.g., in Plasmodium) ACT-451840->Primary_Target High Affinity Off_Target_1 Off-Target 1 (e.g., Host Kinase) ACT-451840->Off_Target_1 Lower Affinity Off_Target_2 Off-Target 2 (e.g., Ion Channel) ACT-451840->Off_Target_2 Therapeutic_Effect Therapeutic Effect (Antimalarial Activity) Primary_Target->Therapeutic_Effect Side_Effect Potential Side Effect or Unexpected Phenotype Off_Target_1->Side_Effect Off_Target_2->Side_Effect

Caption: On-target vs. off-target effects of this compound.

Troubleshooting_Workflow A Unexpected Experimental Result Observed B Is the result reproducible? A->B C Review Experimental Setup and Controls B->C No E Is the effect dose-dependent? B->E Yes D Result is an Artifact C->D F Consider non-specific effects of high concentrations E->F No G Hypothesize Potential Off-Target Interaction E->G Yes H Literature & Database Search for similar phenotypes or predicted targets G->H I Design Experiment to Test Off-Target Hypothesis (e.g., use competitor, knockout cell line) H->I J Confirm Off-Target Interaction I->J Positive Result K Hypothesis Not Supported I->K Negative Result

Caption: Workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing the Potency of (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (Rac)-ACT-451840 and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the potency of this promising antimalarial compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising antimalarial lead compound?

This compound is a potent, synthetic antimalarial compound identified through phenotypic screening of a phenylalanine-based compound library.[1][2] It exhibits sub-nanomolar activity against various strains of Plasmodium falciparum, including those resistant to current therapies.[3][4] Its novel mechanism of action and activity against multiple life-cycle stages of the parasite, including asexual and sexual stages, make it a valuable starting point for the development of new antimalarial drugs.[1][5]

Q2: What is the proposed mechanism of action for ACT-451840?

The precise mechanism of action of ACT-451840 is still under investigation, but it is believed to have a novel target in Plasmodium falciparum.[1] Resistance to ACT-451840 has been linked to mutations in the P. falciparum multidrug resistance protein 1 (PfMDR1), suggesting this transporter may be a target or involved in the drug's mode of action.[6]

Q3: What are the key structural features of ACT-451840 that are important for its activity?

The development of ACT-451840 involved the systematic modification of an initial phenylalanine-based screening hit. The structure-activity relationship (SAR) studies highlighted several key regions of the molecule that are crucial for its high potency. These include:

  • The Phenylalanine Core: The specific stereochemistry of the phenylalanine core is critical for activity.

  • The Piperazine (B1678402) Moiety: Modifications to the piperazine ring can significantly impact potency.

  • The Cinnamic Acid Moiety: The double bond in the cinnamic acid portion and substitutions on its phenyl ring are important for antimalarial activity.

Q4: Where can I find a synthesis scheme for ACT-451840?

A detailed synthesis scheme for ACT-451840 is provided in the supplementary information of the publication by Le Bihan et al. (2016) in PLOS Medicine. Specifically, it can be found in S1 Fig of the supplementary materials.[3][4][5]

Troubleshooting Guides

Issue 1: Loss of Potency in Newly Synthesized Analogs

Symptoms: Your novel analog of ACT-451840 shows significantly lower or no activity against P. falciparum in in-vitro assays compared to the parent compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Stereochemistry The stereochemistry of the phenylalanine core is crucial for activity. Ensure that your synthetic route preserves the correct stereoisomer. The natural S-chirality of the amino acid is reported to be more active.
Modification of a Key Pharmacophore Review the known SAR for ACT-451840. Modifications to the core phenylalanine, the piperazine ring, or the cinnamic acid moiety can lead to a significant drop in potency. Consider synthesizing analogs with more conservative changes in these regions.
Poor Solubility The analog may be precipitating out of the assay medium. Check the solubility of your compound and consider using a suitable co-solvent if necessary.
Compound Degradation The newly synthesized analog may be unstable under the assay conditions. Verify the stability of your compound using techniques like HPLC-MS over the time course of the assay.
Issue 2: Difficulties in the Synthesis of ACT-451840 Analogs

Symptoms: You are encountering low yields, side reactions, or purification challenges during the synthesis of ACT-451840 analogs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Amide Bond Formation The coupling of the Boc-protected phenylalanine with benzylpiperazine can be challenging. Ensure you are using appropriate coupling reagents (e.g., TBTU, HATU) and optimizing the reaction conditions (temperature, solvent, and base).
Michael Addition Reactivity The cinnamic acid moiety contains a Michael acceptor. This can lead to side reactions. Protect sensitive functional groups in your starting materials and consider the order of synthetic steps carefully.
Purification of Intermediates The piperazine-containing intermediates can be basic and may be challenging to purify by standard silica (B1680970) gel chromatography. Consider using alternative purification techniques such as reverse-phase chromatography or ion-exchange chromatography.

Quantitative Data

The following table summarizes the in-vitro potency of ACT-451840 against various P. falciparum strains.

Compound Strain IC50 (nM) Reference
ACT-451840NF54 (sensitive)0.4[3][4][5]
ACT-451840K1 (chloroquine-resistant)0.3[1]
ArtesunateNF54 (sensitive)3.7[3]
ChloroquineNF54 (sensitive)11[3]

Experimental Protocols

1. In-vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)

This protocol is a standard method for assessing the in-vitro antimalarial activity of compounds against P. falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells

  • RPMI 1640 medium supplemented with AlbuMAX

  • [³H]-hypoxanthine

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add parasitized red blood cells (at approximately 0.5% parasitemia and 2.5% hematocrit) to each well of the 96-well plate.

  • Add the compound dilutions to the wells. Include positive (e.g., artesunate) and negative (vehicle) controls.

  • Incubate the plates for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Potential Role of PfMDR1 in ACT-451840 Action

cluster_parasite Plasmodium falciparum ACT451840 ACT-451840 PfMDR1 PfMDR1 Transporter ACT451840->PfMDR1 Transport into parasite Target Putative Intracellular Target ACT451840->Target Inhibition DV Digestive Vacuole PfMDR1->DV Drug Sequestration (Resistance Mechanism) ParasiteDeath Parasite Death Target->ParasiteDeath Leads to

Caption: Putative mechanism of ACT-451840 action and resistance involving PfMDR1.

Experimental Workflow: Analog Synthesis and Potency Evaluation

start Design Analog of This compound synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification invitro In-vitro Potency Assay ([³H]-Hypoxanthine Incorporation) purification->invitro data_analysis Data Analysis (IC50 Determination) invitro->data_analysis sar SAR Analysis data_analysis->sar sar->start Iterate Design end Identify Potent Analog sar->end Potency Goal Met

References

Troubleshooting inconsistent results in ACT-451840 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the antimalarial compound ACT-451840.

Frequently Asked Questions (FAQs)

Q1: What is ACT-451840 and what is its mechanism of action?

A1: ACT-451840 is a novel, potent antimalarial compound belonging to the phenylalanine-based series. It demonstrates significant activity against multiple life-cycle stages of Plasmodium falciparum, including asexual blood stages and gametocytes, as well as against P. vivax asexual stages.[1][2] While its precise molecular target is still under investigation, it is known to have a novel mechanism of action, distinct from existing antimalarial drugs.[3] It exhibits a rapid onset of action, similar to artemisinins.

Q2: What are the recommended solvent and storage conditions for ACT-451840?

A2: For in vitro assays, ACT-451840 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is important to use high-quality, anhydrous DMSO to ensure solubility and stability. For in vivo studies in murine models, ACT-451840 has been formulated in corn oil for oral administration.[4] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Q3: What are the expected IC50 values for ACT-451840 against P. falciparum?

A3: ACT-451840 is highly potent, with IC50 values typically in the low nanomolar range. However, the exact IC50 can vary depending on the parasite strain, assay conditions (e.g., serum vs. Albumax in the culture medium), and the specific protocol used. For example, a loss of activity has been observed in the presence of human serum compared to Albumax-containing media, likely due to protein binding.[5] Refer to the data tables below for specific reported values.

Q4: Is ACT-451840 active against drug-resistant parasite strains?

A4: Yes, ACT-451840 has demonstrated potent activity against a range of drug-resistant P. falciparum strains, including those resistant to chloroquine (B1663885) and artemisinin.[1][4]

Troubleshooting Guide

In Vitro Experiment Issues

Problem: High variability in IC50 values between experiments.

Potential Cause Recommended Solution
Inconsistent Parasite Culture Health Regularly monitor parasite morphology and growth rates. Ensure the use of high-quality reagents, including fresh red blood cells and serum or Albumax. Factors like oxygen tension, red blood cell concentration, and the frequency of media changes can significantly impact parasite health and drug susceptibility.[6][7]
Variation in Assay Conditions Standardize all assay parameters, including initial parasitemia, hematocrit, incubation time, and plate layout. Even minor variations can lead to inconsistent results.
Compound Solubility and Stability Prepare fresh dilutions of ACT-451840 from a recent stock for each experiment. Ensure the compound is fully dissolved in DMSO before adding to the culture medium. The final DMSO concentration in the assay should be kept constant and at a non-toxic level (typically ≤0.5%).
Serum vs. Albumax Usage Be aware that the potency of ACT-451840 can differ between serum-containing and Albumax-containing media due to protein binding.[5] For consistency, use the same medium composition across all related experiments.

Problem: No or low activity of ACT-451840 observed.

Potential Cause Recommended Solution
Incorrect Drug Concentration Verify the concentration of your stock solution. Perform a new serial dilution and consider using a positive control compound with a known IC50 to validate the assay.
Degraded Compound Use a fresh aliquot of ACT-451840 from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution.
High Parasite Density An excessively high initial parasitemia can lead to a diminished apparent effect of the drug. Optimize the starting parasite density for your assay.
In Vivo Experiment Issues

Problem: Inconsistent efficacy in mouse models.

Potential Cause Recommended Solution
Variable Drug Exposure The absorption and bioavailability of ACT-451840 can be influenced by factors such as the formulation and the feeding state of the animals. Administration with food has been shown to significantly increase its absorption.[6] Standardize the formulation and administration protocol, including the timing relative to feeding.
Mouse Model Variability The choice of mouse strain and the humanization protocol (for P. falciparum models) can impact the course of infection and drug efficacy. Ensure a consistent and well-characterized mouse model is used.[8]
Metabolism of ACT-451840 ACT-451840 is metabolized, and there may be differences in metabolic rates between mouse strains and humans. Be aware that active metabolites may contribute to the overall efficacy.

Data Presentation

Table 1: In Vitro Activity of ACT-451840 against P. falciparum
Parasite StrainConditionIC50 (nM)Reference
NF54 (sensitive)-0.4 ± 0.0[4]
K1 (chloroquine-resistant)Albumax media3.8[9]
Clinical Isolates (P. falciparum)ex vivo2.5 (median)[4]
Clinical Isolates (P. vivax)ex vivo3.0 (median)[4]
Gametocytes (male)-5.89 ± 1.80[4]
Oocyst Development-30[4]
Table 2: Pharmacokinetic Parameters of ACT-451840 in Humans (500 mg single dose, fed state)
ParameterValueUnitReference
Cmax (geometric mean)121.7ng/mL[10]
AUC(0,∞) (geometric mean)1284.4ng*h/mL[10]
Tmax (median)4h[10]
t1/2 (geometric mean)36.4h[10]

Experimental Protocols

In Vitro Antimalarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)
  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare serial dilutions of ACT-451840 in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to wells in triplicate. Add 200 µL of parasite culture (1% parasitemia, 2.5% hematocrit) to each well. Include drug-free and parasite-free controls.

  • Incubation: Incubate the plate for 48 hours under the standard culture conditions.

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto a glass-fiber filter plate, wash, and dry. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.

In Vivo Efficacy Assessment in a P. falciparum Humanized Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells.

  • Infection: Infect the mice intravenously with P. falciparum parasites.

  • Drug Administration: Prepare a formulation of ACT-451840 in a suitable vehicle (e.g., corn oil). Administer the compound orally once daily for a defined period (e.g., 4 days), starting when parasitemia reaches a predetermined level (e.g., 1%).

  • Monitoring: Monitor parasitemia daily by collecting a small volume of blood from the tail vein and analyzing it by flow cytometry or Giemsa-stained blood smears.

  • Endpoint: The primary endpoint is the reduction in parasitemia over time. Curative efficacy can be assessed by the absence of recrudescence for a prolonged period after treatment cessation.

  • Data Analysis: Plot the mean parasitemia over time for each treatment group to visualize the drug's effect. Calculate parameters such as the parasite reduction ratio (PRR).

Visualizations

Signaling_Pathway cluster_host Human Host cluster_parasite Plasmodium falciparum Erythrocyte Erythrocyte Asexual_Stages Asexual Blood Stages (Ring, Trophozoite, Schizont) Erythrocyte->Asexual_Stages Invasion Gametocytes Gametocytes Asexual_Stages->Gametocytes Differentiation ACT_451840 ACT_451840 ACT_451840->Asexual_Stages Inhibition of Growth (Novel Mechanism) ACT_451840->Gametocytes Inhibition of Maturation

Caption: Putative signaling pathway of ACT-451840 in P. falciparum.

In_Vitro_Workflow Start Start P_falciparum_Culture Maintain P. falciparum Culture Start->P_falciparum_Culture Setup_Assay_Plate Set up 96-well Assay Plate P_falciparum_Culture->Setup_Assay_Plate Prepare_Drug_Dilutions Prepare ACT-451840 Serial Dilutions Prepare_Drug_Dilutions->Setup_Assay_Plate Incubate_48h Incubate for 48 hours Setup_Assay_Plate->Incubate_48h Add_Radiolabel Add [3H]-Hypoxanthine Incubate_48h->Add_Radiolabel Incubate_24h Incubate for 24 hours Add_Radiolabel->Incubate_24h Harvest_and_Read Harvest and Measure Radioactivity Incubate_24h->Harvest_and_Read Analyze_Data Calculate IC50 Harvest_and_Read->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro antimalarial susceptibility assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Culture_Health Verify Parasite Culture Health and Density Inconsistent_Results->Check_Culture_Health Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Standardize_Assay Ensure Standardized Assay Conditions Check_Culture_Health->Standardize_Assay Verify_Compound Check Compound Solubility and Stability Standardize_Assay->Verify_Compound Review_Protocol Review and Optimize Experimental Protocol Verify_Compound->Review_Protocol Review_Protocol->Consistent_Results

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Long-term stability of (Rac)-ACT-451840 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling and stability assessment of (Rac)-ACT-451840 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is commonly recommended for novel small molecules due to its strong solubilizing power.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating capacity and potentially lead to compound degradation.[1] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[2][3]

Q2: What are the recommended storage conditions for a this compound stock solution?

A2: While specific stability data for this compound is not publicly available, general guidelines for small molecule stock solutions in DMSO are as follows:

  • Long-term storage: Store at -80°C for up to 6 months.[3]

  • Short-term storage: Store at -20°C for up to 1 month.[3]

  • Handling: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Protect solutions from light, especially if the compound structure suggests photosensitivity.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A3: This is a common issue known as "crashing out" or "salting out," which occurs when a compound is poorly soluble in the final aqueous environment.[1][4] Here are some solutions:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. You can first make an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer.[4]

  • Gentle Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing.[4]

  • Lower Final Concentration: The final concentration of your compound may be exceeding its aqueous solubility limit. Try using a lower final concentration.[4]

  • Check DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1%).[1]

Q4: How can I assess the stability of this compound in my specific experimental solution?

A4: A preliminary stability study can be conducted by incubating a solution of this compound in your buffer or media under various conditions (e.g., 4°C, room temperature, 37°C). Aliquots are then analyzed at different time points (e.g., 0, 2, 8, 24 hours) using an analytical method like HPLC or LC-MS.[5] A decrease in the parent compound's peak area over time indicates degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Solution
Inconsistent experimental results 1. Compound degradation in solution.[5]2. Inconsistent solution preparation or storage.[5]3. Repeated freeze-thaw cycles of the stock solution.[2]1. Perform a stability assessment in your experimental medium (see Protocol 1).2. Standardize protocols for solution preparation and prepare fresh solutions for each experiment.3. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[3]
Precipitate forms in the stock solution upon storage 1. Poor solubility at the stored concentration.2. Compound degradation leading to an insoluble product.[5]3. Use of non-anhydrous DMSO.[1]1. Prepare a more dilute stock solution.2. Analyze the precipitate to determine its identity. Store at a lower temperature (-80°C).3. Use fresh, high-purity anhydrous DMSO.[1]
Loss of biological activity in a cell-based assay 1. Degradation of the compound in the cell culture medium.2. Adsorption of the compound to plasticware.3. The compound may have poor cell permeability.1. Assess the stability of this compound in your specific culture medium at 37°C.2. Consider using low-binding microplates.3. Evaluate cell permeability through appropriate assays.
Appearance of new peaks in HPLC/LC-MS analysis over time Compound degradation.[5]1. This indicates instability. Identify the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation).2. Adjust solution conditions to mitigate degradation (e.g., modify pH, add antioxidants, protect from light).

Data Presentation: Stability of this compound in Solution (Hypothetical Data)

As public stability data for this compound is unavailable, the following table presents a template with hypothetical data to illustrate how stability results would be summarized. This data is for illustrative purposes only.

Solvent System Concentration Temperature Time Point % Remaining (Hypothetical) Observations
100% DMSO10 mM-80°C6 months99.5%Solution remains clear.
100% DMSO10 mM-20°C1 month98.2%Solution remains clear.
100% DMSO10 mM4°C1 week91.0%Slight yellowing of the solution.
100% DMSO10 mM25°C (RT)24 hours85.3%Appearance of minor degradation peaks in HPLC.
RPMI + 10% FBS (0.1% DMSO)1 µM37°C8 hours94.6%No visible precipitation.
RPMI + 10% FBS (0.1% DMSO)1 µM37°C24 hours75.1%Significant degradation observed.
PBS, pH 7.4 (0.1% DMSO)10 µM25°C (RT)24 hours96.8%Solution remains clear.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in an Aqueous Buffer

This protocol outlines a general method for assessing the stability of this compound in a user-defined aqueous solution.

  • Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in high-purity, anhydrous DMSO.

    • Dilute this stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.5%).

  • Incubation:

    • Aliquot the working solution into multiple sealed, light-protected vials for each condition to be tested.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition for analysis.[5]

  • Sample Analysis:

    • Analyze the samples immediately by a stability-indicating HPLC-UV or LC-MS method.

    • The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of the compound remaining relative to the amount at time zero (t=0).

    • Plot the percentage of remaining compound versus time for each temperature condition to determine the degradation rate.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Solution Preparation cluster_incubate Incubation cluster_analysis Analysis A Prepare 1 mM Stock in Anhydrous DMSO B Dilute to 10 µM in Aqueous Buffer A->B C Aliquot into Vials B->C D Incubate at 4°C, 25°C, 37°C C->D E Collect Samples at Time Points (0, 2, 8, 24h) D->E F Analyze via HPLC or LC-MS E->F G Quantify Parent Peak Area F->G H Plot % Remaining vs. Time G->H

Caption: A generalized workflow for assessing the stability of a compound in solution.

Logical Relationships

G A Compound Precipitates in Aqueous Solution? B YES A->B C NO A->C D Is final concentration too high? B->D J Proceed with Experiment C->J E Was dilution too rapid? D->E no G Lower final concentration D->G yes F Is final DMSO% too low? E->F no H Perform serial dilution into warm media E->H yes I Increase final DMSO% (check cell toxicity) F->I yes

Caption: Troubleshooting decision tree for compound precipitation.

References

Optimizing PK/PD parameters for (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the pharmacokinetic/pharmacodynamic (PK/PD) parameters of (Rac)-ACT-451840.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel, potent antimalarial compound.[1][2][3] It was identified through a phenotypic screen and belongs to a series of phenylalanine-based compounds.[1][3] It has been investigated for its activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[4][5][6]

Q2: What is the proposed mechanism of action of this compound?

The precise mechanism of action is still under investigation, but it is considered novel.[1][2][3][7] The proposed mechanism involves the blocking of the MDR1 pump on the parasitophorous digestive vacuole membrane.[8]

Q3: What is the spectrum of activity of this compound?

ACT-451840 demonstrates a broad spectrum of activity. It is a potent inhibitor of both multidrug-resistant and sensitive P. falciparum asexual blood-stage parasites, with IC50 values in the sub-nanomolar range.[8] It is also active against artemisinin-resistant strains.[4][9] Furthermore, it exhibits activity against both asexual and sexual stages of P. falciparum and asexual stages of P. vivax.[4][5][6] The compound also shows gametocidal activity, preventing male gamete formation and blocking oocyst development in mosquitoes.[4][5][9]

Q4: What are the key properties of ACT-451840?

Key properties of ACT-451840 include its rapid onset of action, similar to artemisinins, and its activity against all asexual blood stage forms.[4][9] It has a high parasite reduction rate (PRR) of over 4 logs per parasite cycle.[4][9] Preclinical studies have shown it to have a good safety profile.[8]

Troubleshooting Guide

Q1: We are observing high variability in our in vitro IC50 results for ACT-451840. What could be the cause?

High variability in IC50 values can arise from several factors:

  • Assay Conditions: The presence of serum components can significantly impact the apparent potency of the compound. It is recommended to maintain consistent serum concentrations (e.g., 50% human serum) in your assays to obtain more physiologically relevant and reproducible results.[10]

  • Parasite Stage: ACT-451840 is active against all asexual blood stages. However, slight variations in the predominant parasite stage at the initiation of the assay could contribute to variability. Ensure synchronized parasite cultures for more consistent results.

  • Compound Solubility: Ensure complete solubilization of ACT-451840 in your chosen solvent (e.g., DMSO) and appropriate dilution in the culture medium to avoid precipitation, which would lead to inaccurate concentrations.

Q2: Our in vivo efficacy studies in a murine model are not showing the expected cure rates. What should we consider?

Several factors can influence the outcome of in vivo studies:

  • Pharmacokinetics: The formulation and route of administration can significantly affect the bioavailability of ACT-451840. In preclinical studies, it was formulated as a solution in corn oil and administered via oral gavage.[4] Consider optimizing the formulation to improve exposure.

  • Mouse Model: The efficacy of ACT-451840 can differ between P. berghei and P. falciparum murine models. The reported ED90 was 13 mg/kg against P. berghei and 3.7 mg/kg against P. falciparum in an SCID mouse model.[4][5][9] Ensure the chosen model is appropriate for your research question.

  • Dosing Regimen: A single dose may not be sufficient to achieve a cure. In the P. berghei infected mouse model, a cure was achieved with oral doses of 300 mg/kg administered for three consecutive days.[2] PK/PD modeling suggests that sustained concentrations are crucial for maximal effect.[8][11]

Q3: We are planning a PK/PD modeling study. What are the key parameters to consider for ACT-451840?

Based on published studies, a two-compartment PK/PD model with a steep concentration-kill effect has been successfully used to describe the antimalarial activity of ACT-451840.[8][11] Key parameters to estimate include:

  • Pharmacokinetic parameters: AUC(0,∞), Cmax, tmax, and t1/2.

  • Pharmacodynamic parameters: Initial parasite count (P0) and parasite reduction rate. The model predicts that a sustained concentration of 10-15 ng/mL achieves the maximum effect.[11]

Data Presentation

Table 1: In Vitro Efficacy of ACT-451840 against P. falciparum

StrainIC50 (nM)IC90 (nM)IC99 (nM)Assay Method
NF54 (drug-sensitive)0.4 ± 0.00.6 ± 0.01.2 ± 0.0[3H]-hypoxanthine incorporation[4]
7G80.3--Not specified[8]
Dd20.7--Not specified[8]

Table 2: Human Pharmacokinetic Parameters of ACT-451840 (Single 500 mg dose)

ParameterGeometric Mean (95% CI)Median (Range)
Based on drug concentration
AUC(0,∞) (ng·h/mL)1284.4 (919.6, 1794.1)-
Cmax (ng/mL)121.7 (90.6, 163.5)-
tmax (h)-4 (3-6)
t1/2 (h)36.4 (30.2–43.9)-
Based on bioassay
AUC(0,∞) (ng·h/mL)6081.5 (4040.1–9590.9)-
Cmax (ng/mL)547.0 (390.7–792.7)-
tmax (h)-4 (4-8)

Data from a study in healthy subjects.[8]

Table 3: In Vivo Efficacy of ACT-451840 in Murine Models

Murine ModelED90 (mg/kg) (95% CI)
P. falciparum (SCID mice)3.7 (3.3–4.9)[4][5][9]
P. berghei13 (11–16)[4][5][9]

Experimental Protocols

In Vitro Antimalarial Activity Assay ([3H]-hypoxanthine incorporation)

This protocol is based on the methodology used for determining the in vitro activity of ACT-451840 against P. falciparum.[4]

  • Parasite Culture: Culture P. falciparum (e.g., NF54 strain) in vitro according to standard methods.

  • Compound Preparation: Prepare stock solutions of ACT-451840 in a suitable solvent (e.g., DMSO). Create serial dilutions of the compound.

  • Assay Plate Preparation: In a 96-well microplate, add the serially diluted compound.

  • Parasite Addition: Add asynchronous parasite cultures to the wells at a defined parasitemia and hematocrit.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • [3H]-hypoxanthine Addition: Add [3H]-hypoxanthine to each well and incubate for an additional period to allow for incorporation by viable parasites.

  • Harvesting and Measurement: Harvest the parasites, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Murine Model

This is a generalized protocol based on the description of in vivo studies with ACT-451840.[2][4]

  • Animal Model: Use an appropriate mouse model, such as female NMRI mice for P. berghei infection or SCID mice for P. falciparum infection.

  • Infection: Infect the mice with the respective Plasmodium species.

  • Compound Formulation and Administration: Formulate ACT-451840 in a suitable vehicle (e.g., corn oil).[4] Administer the compound orally via gavage at the desired doses and regimen.

  • Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears. Also, monitor the overall health and survival of the animals.

  • Pharmacokinetic Sampling: At specified time points, collect blood samples to determine the plasma concentrations of ACT-451840 using LC-MS/MS.[4]

  • Data Analysis: Determine the efficacy of the compound by assessing the reduction in parasitemia and the cure rate. Calculate the effective dose (e.g., ED90) from the dose-response relationship.

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture P. falciparum a2 Add parasite culture p1->a2 p2 Prepare ACT-451840 dilutions a1 Add compound to 96-well plate p2->a1 a1->a2 a3 Incubate for 72h a2->a3 a4 Add [3H]-hypoxanthine a3->a4 an1 Harvest parasites a4->an1 an2 Measure radioactivity an1->an2 an3 Calculate IC50 an2->an3

Caption: Workflow for in vitro antimalarial activity assessment.

experimental_workflow_in_vivo cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis s1 Select murine model (e.g., NMRI or SCID) s2 Infect mice with Plasmodium s1->s2 t1 Administer compound orally s2->t1 s3 Formulate ACT-451840 s3->t1 t2 Monitor parasitemia daily t1->t2 t3 Collect blood for PK analysis t1->t3 e1 Assess parasitemia reduction t2->e1 e2 Determine cure rate t2->e2 e3 Calculate ED90 e1->e3

Caption: Workflow for in vivo efficacy testing in a murine model.

proposed_moa cluster_parasite Plasmodium falciparum vacuole Digestive Vacuole mdr1 MDR1 Pump act451840 This compound act451840->mdr1 Blocks

Caption: Proposed mechanism of action of this compound.

References

Technical Support Center: ACT-451840 Animal Model Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ACT-451840 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is ACT-451840 and what is its mechanism of action?

A1: ACT-451840 is a novel antimalarial drug candidate with potent activity against multiple species of Plasmodium, including drug-resistant strains.[1][2] It belongs to a series of phenylalanine-based compounds and exhibits a novel, yet not fully elucidated, mechanism of action.[3] ACT-451840 is a potent inhibitor of both multidrug-resistant and sensitive P. falciparum asexual blood-stage parasites.[4] It targets all asexual blood stages of the parasite (rings, trophozoites, and schizonts) and has a rapid onset of action.[2] There is in vitro evidence suggesting its activity may be mediated by blocking a parasite-digestive vacuole membrane-resident transporter called PfMDR1.[4]

Q2: What are the reported effective doses of ACT-451840 in murine models?

A2: The effective dose of ACT-451840 has been determined in different murine models. In a P. falciparum SCID mouse model, the 90% effective dose (ED90) was 3.7 mg/kg.[5] In a P. berghei-infected mouse model, the ED90 was 13 mg/kg.[5][6] Curative effects in the P. berghei model were observed at oral doses of 300 mg/kg administered for three consecutive days.[7]

Q3: What is the recommended route of administration for ACT-451840 in animal models?

A3: Based on preclinical studies, oral administration (gavage) is the most commonly reported and effective route for ACT-451840 in murine models.[8][9]

Q4: Does food intake affect the pharmacokinetics of ACT-451840?

A4: Yes, food has a significant impact on the absorption of ACT-451840. In human studies, administration with food increased the exposure to the drug by approximately 13- to 14-fold compared to the fasted state.[4][10] While specific data for animal models is not detailed in the provided results, this suggests that consistency in feeding schedules is crucial for reproducible results in animal studies.

Troubleshooting Guide

Issue 1: Poor or inconsistent drug exposure in animal subjects.

  • Question: My results show high variability in plasma concentrations of ACT-451840 between animals in the same cohort. What could be the cause?

  • Answer:

    • Improper Formulation: ACT-451840 may not be fully dissolved or uniformly suspended in the vehicle. Ensure the formulation is prepared fresh and mixed thoroughly before each administration. One suggested protocol for preparing a solution for oral administration involves dissolving ACT-451840 in corn oil.[8] Another option for creating a suspension is to use a vehicle of 10% DMSO and 90% corn oil.[9] For a clear solution, a mix of DMSO, PEG300, Tween-80, and saline can be used.[9]

    • Inconsistent Administration Technique: Ensure consistent oral gavage technique to deliver the full intended dose to the stomach. Improper technique can lead to reflux or administration into the lungs.

    • Food Effect: As mentioned in the FAQ, food significantly increases the absorption of ACT-451840.[4][10] Ensure that all animals have the same access to food and that the timing of dosing relative to feeding is consistent across all experimental groups.

Issue 2: Difficulty in dissolving ACT-451840 for formulation.

  • Question: I am having trouble dissolving ACT-451840 in my chosen vehicle. What are the recommended solvents?

  • Answer:

    • For in vitro studies, DMSO is a suitable solvent.[9] For animal studies, creating a stock solution in DMSO and then diluting it into a vehicle like corn oil or a mixture containing PEG300 and Tween-80 is a common practice.[9] Warming and sonication may aid in the dissolution process in DMSO.[9] It is important to use newly opened DMSO as it can be hygroscopic, which can affect solubility.[9]

Issue 3: Unexpected adverse effects or toxicity in animal subjects.

  • Question: I am observing adverse effects in my animals that were not expected based on the literature. What should I consider?

  • Answer:

    • Vehicle Toxicity: The vehicle itself could be causing the adverse effects. Ensure that a vehicle-only control group is included in your study to rule out this possibility.

    • Dose Miscalculation: Double-check all dose calculations, including body weight measurements and concentration of the dosing solution.

    • Compound Stability: Ensure that ACT-451840 is stable in your chosen formulation for the duration of your experiment. Degradation products could have unexpected toxicities. Stock solutions should be stored at -80°C for up to 6 months.[9]

Data Presentation

Table 1: In Vivo Efficacy of ACT-451840 in Murine Models

Animal ModelParasite SpeciesEfficacy EndpointDoseRoute of AdministrationReference
SCID MicePlasmodium falciparumED903.7 mg/kgOral[5]
NMRI MicePlasmodium bergheiED9013 mg/kgOral[5][6]
NMRI MicePlasmodium bergheiCurative300 mg/kg (3 days)Oral[7]

Table 2: Pharmacokinetic Parameters of ACT-451840 in Healthy Mice (100 mg/kg, oral)

ParameterValueUnitReference
Cmax1.8µg/mL[5]
Tmax4h[5]
AUC(0-24h)26µg*h/mL[5]
t1/26.5h[5]

Experimental Protocols

Protocol 1: Oral Administration of ACT-451840 in a Murine Model

  • Animal Model: Female NMRI mice are commonly used for P. berghei infection models.[8][11]

  • Formulation Preparation:

    • Prepare a stock solution of ACT-451840 in DMSO.

    • For oral gavage, a common vehicle is corn oil.[8] A suspension can be prepared by adding the DMSO stock to corn oil.[9]

    • Ensure the final concentration of DMSO is low to avoid toxicity.

    • The formulation should be prepared fresh daily and mixed thoroughly before each use.

  • Dosing:

    • Administer the formulation via oral gavage using an appropriately sized feeding needle.

    • The volume administered should be based on the individual animal's body weight.

    • For efficacy studies, dosing can be initiated 24 hours post-infection for a single-dose regimen, or at 24, 48, and 72 hours post-infection for a triple-dose regimen.[8]

  • Sample Collection for Pharmacokinetic Analysis:

    • Blood samples can be collected at various time points post-dosing (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 24 hours).[8]

    • Composite pharmacokinetic profiles can be generated from a small number of animals per time point to minimize blood loss from individual animals.[8]

    • Plasma is separated and stored at -80°C until analysis by LC-MS/MS.[8]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_animal_procedure Animal Procedure cluster_data_collection Data Collection & Analysis A Weigh ACT-451840 C Formulate Dosing Solution/ Suspension A->C B Prepare Vehicle (e.g., Corn Oil) B->C F Administer ACT-451840 (Oral Gavage) C->F D Acclimatize Mice E Infect Mice with Plasmodium Strain D->E E->F G Monitor Parasitemia F->G H Collect Blood Samples (PK Analysis) F->H I Analyze Data (Efficacy & PK Parameters) G->I H->I

Caption: Experimental workflow for in vivo efficacy and pharmacokinetic studies of ACT-451840.

Signaling_Pathway cluster_parasite Plasmodium Parasite P Parasite Digestive Vacuole MDR1 PfMDR1 Transporter Effect Disruption of Ion Homeostasis & Hemoglobin Digestion MDR1->Effect Normal Function ACT451840 ACT-451840 Inhibition Inhibition ACT451840->Inhibition Inhibition->MDR1 Inhibition->Effect Blocks Function Death Parasite Death Effect->Death

Caption: Hypothesized mechanism of action of ACT-451840 targeting the PfMDR1 transporter.

References

Technical Support Center: (Rac)-ACT-451840 Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of (Rac)-ACT-451840 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the established No-Observed-Adverse-Effect Level (NOAEL) for ACT-451840 in preclinical studies?

A1: In preclinical general oral toxicity studies of up to 4 weeks, the no-observed-adverse-effect level (NOAEL) for ACT-451840 was established at 100 mg/kg/day in both rats and dogs.[1]

Q2: What were the primary toxicities observed at doses exceeding the NOAEL?

A2: The main dose-limiting toxicities observed above the 100 mg/kg/day NOAEL were reduced body weight gain, as well as some findings in clinical chemistry and histology.[1]

Q3: Were any effects on vital organ systems observed in safety pharmacology studies?

A3: No, in safety pharmacology studies, ACT-451840 did not show any effects on the central nervous and respiratory systems in rats at doses up to 1,000 mg/kg, nor on cardiovascular parameters in dogs at doses up to 500 mg/kg.[1][2]

Q4: Is there any evidence of genotoxicity for ACT-451840?

A4: ACT-451840 was found to be not genotoxic in a battery of tests, including an in vitro reverse mutation test, an in vitro chromosome aberration study, and an in vivo micronucleus test.[2]

Q5: Does food intake affect the exposure to ACT-451840?

A5: Yes, a first-in-humans study demonstrated that food significantly increases the exposure to ACT-451840. The peak drug concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were approximately 13-fold higher under fed conditions compared to fasted conditions. While this was a clinical study, it is a critical consideration for interpreting preclinical toxicology and efficacy data.

Q6: What is the known mechanism of action of ACT-451840?

A6: ACT-451840 has a novel mechanism of action and belongs to a chemical class of phenylalanine-based compounds. It is a potent antimalarial agent with activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high toxicity or mortality at doses previously considered safe. Formulation Issues: Inconsistent suspension or solution of ACT-451840 could lead to inadvertent high dosing. Vehicle Effects: The vehicle used for formulation (e.g., corn oil) may have its own toxicity profile or may affect the absorption of the compound. Dietary Changes: Since food significantly impacts absorption, any changes in the diet or feeding schedule of the animals could alter the compound's bioavailability and toxicity.- Ensure the formulation protocol is followed precisely and that the compound is homogeneously suspended or dissolved before each administration. - Run a vehicle-only control group to assess any background toxicity. - Standardize feeding schedules and diet composition throughout the study. Consider the fed/fasted state of the animals during dosing.
Reduced body weight gain in treated animals, even at doses around the NOAEL. Pharmacological Effect: This was an observed dose-limiting toxicity in preclinical studies. Palatability of Dosed Feed/Vehicle: Animals may reduce their food intake if the formulation is unpalatable.- Monitor food consumption to differentiate between reduced appetite and a systemic toxic effect. - If using dosed feed, consider including a pair-fed control group to account for the effects of reduced food intake alone. - Ensure the chosen vehicle and formulation are as palatable as possible.
Inconsistent efficacy results in in vivo malaria models. Pharmacokinetic Variability: As food intake dramatically affects absorption, variability in when and how much animals eat can lead to inconsistent plasma concentrations of ACT-451840. Metabolism: The presence of active metabolites has been suggested by ex vivo bioassays showing higher antimalarial activity than what would be expected from the parent compound concentration alone. Variability in metabolism between animals could affect efficacy.- Standardize the feeding schedule relative to the time of dosing to minimize pharmacokinetic variability. - Collect satellite pharmacokinetic samples to correlate exposure with efficacy in individual animals or groups. - When analyzing plasma concentrations, consider that active metabolites may contribute to the overall efficacy.
Precipitation of the compound in the formulation. Solubility Limits: ACT-451840 may have limited solubility in certain vehicles.- Assess the solubility of ACT-451840 in the chosen vehicle at the target concentration. - If solubility is an issue, consider alternative formulation strategies, such as creating a micronized suspension or using a different vehicle system. However, any change in formulation will require re-evaluation of its pharmacokinetic profile.

Data Presentation

Table 1: In Vitro Activity of ACT-451840 against P. falciparum

StrainIC50 (nM)IC90 (nM)IC99 (nM)Notes
NF54 (drug-sensitive)0.4 (± 0.0)0.6 (± 0.0)1.2 (± 0.0)Mean of at least 3 experiments.
Drug-resistant isolatesLow nanomolar range--Showed similar activity to the sensitive strain.

Table 2: In Vivo Efficacy of ACT-451840 in Murine Malaria Models

ModelParameterValue95% Confidence Interval
P. falciparum (in mice)ED903.7 mg/kg3.3–4.9 mg/kg
P. berghei (in mice)ED9013 mg/kg11–16 mg/kg

Table 3: Preclinical Safety and Tolerability of ACT-451840

SpeciesStudy DurationNOAELObserved Adverse Effects Above NOAEL
RatUp to 4 weeks100 mg/kg/dayReduced body weight gain, clinical chemistry and histology findings.
DogUp to 4 weeks100 mg/kg/dayReduced body weight gain, clinical chemistry and histology findings.

Experimental Protocols

Protocol 1: Oral Formulation and Administration in Mice

This protocol is based on the methods used in the preclinical evaluation of ACT-451840.

1. Materials:

  • ACT-451840 powder
  • Corn oil (vehicle)
  • Homogenizer or sonicator
  • Analytical balance
  • Oral gavage needles (appropriate size for mice)
  • Syringes

2. Procedure:

  • Calculate the required amount of ACT-451840 and corn oil based on the desired dose concentration (e.g., mg/mL) and the total volume needed for the study group. The dosing volume for mice is typically 10 mL/kg.
  • Accurately weigh the ACT-451840 powder.
  • Gradually add the corn oil to the powder while mixing.
  • Use a homogenizer or sonicator to create a uniform solution or suspension. Visually inspect for any undissolved particles.
  • Prepare the formulation fresh daily, if stability is not confirmed.
  • Before each administration, vortex the formulation to ensure homogeneity, especially if it is a suspension.
  • Administer the formulation to the mice via oral gavage using a proper technique to avoid injury.
  • Record the exact time of dosing and the volume administered.

Protocol 2: Assessment of In Vivo Efficacy against P. berghei

This protocol is a modified version of the methods described for ACT-451840 preclinical studies.

1. Animals and Infection:

  • Use female NMRI mice (or another appropriate strain).
  • Infect mice intravenously with a GFP-transfected P. berghei ANKA strain.

2. Dosing Regimen:

  • Prepare ACT-451840 in corn oil as described in Protocol 1.
  • For a single-dose regimen, administer the compound 24 hours after infection.
  • For a triple-dose regimen, administer the compound at 24, 48, and 72 hours after infection.
  • Include a vehicle control group and a positive control group (e.g., with a standard antimalarial drug).

3. Monitoring Parasitemia:

  • Collect a small amount of blood from the tail vein at specified time points post-treatment.
  • Dilute the blood in a suitable buffer (e.g., PBS with EDTA).
  • Determine the percentage of infected red blood cells (parasitemia) using flow cytometry, detecting the GFP-expressing parasites.

4. Data Analysis:

  • Calculate the mean parasitemia for each treatment group at each time point.
  • Determine the percent inhibition of parasite growth compared to the vehicle control group.
  • Calculate the effective dose (e.g., ED50, ED90) by fitting the dose-response data to a suitable model.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis formulation Formulate ACT-451840 in Corn Oil dosing Administer Compound (Oral Gavage) formulation->dosing infection Infect Mice with P. berghei infection->dosing blood Collect Blood Samples dosing->blood flow Measure Parasitemia (Flow Cytometry) blood->flow data Analyze Data & Determine Efficacy (ED90) flow->data

Caption: Workflow for in vivo efficacy testing of ACT-451840.

toxicity_troubleshooting start High Toxicity Observed check_formulation Is formulation homogeneous? start->check_formulation re_formulate Action: Improve homogenization protocol check_formulation->re_formulate No check_food Is feeding schedule standardized? check_formulation->check_food Yes standardize_diet Action: Standardize diet and feeding times check_food->standardize_diet No check_vehicle Is there a vehicle-only control? check_food->check_vehicle Yes add_control Action: Add vehicle control group check_vehicle->add_control No conclusion Toxicity likely due to compound's intrinsic properties check_vehicle->conclusion Yes

Caption: Logic diagram for troubleshooting unexpected toxicity.

References

Validation & Comparative

A Comparative Analysis of (Rac)-ACT-451840 and Artemisinin Efficacy in Malaria Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial candidates (Rac)-ACT-451840 and the established artemisinin (B1665778) class of drugs. The following sections detail their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to derive these findings.

This compound is a novel synthetic compound that has demonstrated potent antimalarial activity, positioning it as a potential alternative or partner to current therapies. Artemisinin and its derivatives remain the cornerstone of first-line malaria treatment in the form of Artemisinin-based Combination Therapies (ACTs). However, the emergence of artemisinin resistance necessitates the development of new drugs with different mechanisms of action.

Mechanism of Action

Artemisinin: The antimalarial activity of artemisinin is dependent on its endoperoxide bridge. Inside the malaria parasite, particularly within infected red blood cells, the degradation of host hemoglobin releases heme. The iron (Fe²⁺) in heme is thought to catalyze the cleavage of artemisinin's endoperoxide bridge. This process generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules are believed to damage a wide range of parasite proteins and other biomolecules, leading to parasite death. This multi-target, or "promiscuous," mechanism of action contributes to its rapid parasite-killing effects.

This compound: In contrast, this compound possesses a novel mechanism of action that is not yet fully elucidated but is distinct from that of peroxide-containing compounds like artemisinin. This is a significant advantage as it suggests that there would be no cross-resistance with artemisinin-resistant parasite strains. While the specific molecular target is still under investigation, its unique mode of action makes it a valuable candidate for combating drug-resistant malaria.

Mechanism_of_Action_Comparison cluster_artemisinin Artemisinin Pathway cluster_act451840 This compound Pathway Heme (Fe2+) Heme (Fe2+) Artemisinin Artemisinin Activated Artemisinin (Radicals) Activated Artemisinin (Radicals) Artemisinin->Activated Artemisinin (Radicals) Heme (Fe2+) Activation Parasite Proteins Parasite Proteins Activated Artemisinin (Radicals)->Parasite Proteins Alkylation Protein Damage & Parasite Death Protein Damage & Parasite Death Parasite Proteins->Protein Damage & Parasite Death ACT-451840 ACT-451840 Novel Target(s) Novel Target(s) (Mechanism Unknown) ACT-451840->Novel Target(s) Binding Parasite Death Parasite Death Novel Target(s)->Parasite Death

Figure 1. Comparative Mechanisms of Action.

In Vitro Efficacy

The in vitro activity of both compounds has been assessed against various strains of Plasmodium falciparum, including those sensitive and resistant to other antimalarials. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)
This compound NF54 (sensitive)0.4 ± 0.0Artesunate3.7 ± 0.5
K1 (chloroquine-resistant)0.3Chloroquine11 ± 2.1
W2 (chloroquine-resistant)0.8Pyrimethamine18 ± 0.8
Dd2 (multidrug-resistant)0.5--
K13 C580Y (artemisinin-resistant)No cross-resistance observed--
Artemisinin Various0.5 - ≥200 µM (cell-line dependent)--
Artesunate NF54 (sensitive)3.7 ± 0.5--

(Data for ACT-451840 sourced from preclinical characterization studies.[1][2][3])

In Vivo Efficacy

In vivo studies in murine models provide crucial information on the efficacy of antimalarial compounds in a biological system. Key parameters include the 90% effective dose (ED90) and measures of parasite clearance.

CompoundAnimal ModelKey Efficacy MetricValue
This compound P. falciparum humanized mouse modelED90 (oral, 4-day regimen)3.7 mg/kg
P. berghei mouse modelED90 (oral, 3-day regimen)13 mg/kg
In vitro Parasite Reduction Ratio (PRR)PRR per 48h cycle>10,000 (>4 log)
Artemisinin/Artesunate Human clinical studies (artemisinin-sensitive)Parasite Clearance Half-life1.8 to 3.0 hours
Human clinical studies (artemisinin-resistant)Parasite Clearance Half-life>5 hours

(Data for ACT-451840 sourced from preclinical characterization studies.[1][2] Data for Artemisinin/Artesunate sourced from clinical data meta-analyses.)

Experimental_Workflow cluster_invitro In Vitro Efficacy Testing cluster_invivo In Vivo Efficacy Testing P_falciparum_culture P. falciparum Culture (Asexual Stages) Drug_exposure Drug Exposure (Serial Dilutions) P_falciparum_culture->Drug_exposure Assay [3H]-Hypoxanthine Assay or RSA Drug_exposure->Assay IC50_determination IC50 Determination Assay->IC50_determination Mouse_model Humanized Mouse Model (Engrafted with human RBCs) Infection Infection with P. falciparum Mouse_model->Infection Treatment Oral Administration of Compound Infection->Treatment Monitoring Parasitemia Monitoring (Blood Smears) Treatment->Monitoring ED90_determination ED90 / Parasite Clearance Rate Calculation Monitoring->ED90_determination

References

A Comparative Analysis of (Rac)-ACT-451840 and Chloroquine for Malaria Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical and clinical data of a novel antimalarial compound versus a long-standing therapy.

In the ongoing battle against malaria, the emergence of drug-resistant parasite strains necessitates the development of new therapeutic agents. This guide provides a detailed comparative analysis of (Rac)-ACT-451840, a novel antimalarial compound, and chloroquine (B1663885), a historically significant but increasingly compromised treatment. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development efforts.

Efficacy and Potency: A Head-to-Head Comparison

This compound has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, including asexual and sexual stages, as well as against Plasmodium vivax.[1] In vitro studies have shown ACT-451840 to have a 50% inhibition concentration (IC50) of 0.4 nM against the drug-sensitive NF54 strain of P. falciparum.[1][2] Notably, it retains its potency against chloroquine-resistant strains, with an IC50 of 0.3 nM against the K1 strain.

Chloroquine, while historically effective, has seen its utility diminish due to widespread resistance. Its in vitro efficacy varies significantly depending on the parasite strain. For chloroquine-sensitive strains, the IC50 can be in the low nanomolar range, but for resistant strains, it can be significantly higher.[3]

Table 1: In Vitro Efficacy against P. falciparum

CompoundStrainIC50 (nM)
This compound NF54 (sensitive)0.4[1][2]
K1 (resistant)0.3[4]
Chloroquine NF54 (sensitive)~10.3
Smith (resistant)~156

In vivo studies in murine models have further highlighted the potential of ACT-451840. In a P. falciparum mouse model, ACT-451840 achieved a 90% effective dose (ED90) of 3.7 mg/kg.[1][5][6] For comparison, the ED90 of chloroquine in a similar model was reported to be 4.9 mg/kg.[5]

Table 2: In Vivo Efficacy in Murine Models

CompoundParasite ModelEfficacy MetricDose (mg/kg)
This compound P. falciparumED903.7[1][5][6]
P. bergheiED9013[1][6]
Chloroquine P. falciparumED904.9[5]

Mechanism of Action: A Novel Approach vs. a Classic Target

This compound is believed to exert its antimalarial effect through a novel mechanism of action, distinct from that of existing drugs.[7][8] While the exact target is still under investigation, evidence suggests it may involve the inhibition of a parasite-digestive vacuole membrane-resident transporter, PfMDR1.[9] This novel mechanism is a significant advantage in overcoming existing resistance patterns.

Chloroquine's primary mechanism of action involves interfering with the detoxification of heme in the parasite's digestive vacuole. It prevents the polymerization of toxic heme into hemozoin, leading to a buildup of free heme that is lethal to the parasite. Resistance to chloroquine is often associated with mutations in the parasite's chloroquine resistance transporter (PfCRT), which reduces the accumulation of the drug in the digestive vacuole.

cluster_act This compound cluster_chloroquine Chloroquine ACT451840 ACT-451840 PfMDR1 PfMDR1 Transporter ACT451840->PfMDR1 Inhibition Vacuole_Function Parasite Death PfMDR1->Vacuole_Function Disruption of Vacuole Homeostasis Chloroquine Chloroquine Heme_Detox Heme Polymerization Chloroquine->Heme_Detox Inhibition Free_Heme Parasite Death Heme_Detox->Free_Heme Accumulation of Toxic Free Heme

Caption: Comparative signaling pathways of this compound and Chloroquine.

Pharmacokinetics: A Comparative Profile

Pharmacokinetic properties are crucial for determining the dosing regimen and overall effectiveness of a drug. ACT-451840 exhibits a long half-life in humans, approximately 36.4 hours.[9] In mice, the elimination half-life was reported to be around 46.6 hours in healthy subjects and 99.3 hours in malaria-infected mice.[1]

Chloroquine also has a long and variable half-life in humans. In mice, the elimination half-life of chloroquine was found to be 46.6 hours in healthy mice and 99.3 hours in malaria-infected mice.[1]

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (Humans)Chloroquine (Humans)This compound (Mice - Infected)Chloroquine (Mice - Infected)
Tmax (h) 4Variable~0.17~0.17
Cmax (ng/mL) 121.7Variable14361436
t1/2 (h) 36.4[9]Long and variable99.3[1]99.3[1]
CL (L/h/kg) -Variable7.97.9
Vd (L/kg) -Variable11221122

Safety and Tolerability

This compound has been reported to have a good safety profile in preclinical and early clinical studies.[9] First-in-human studies showed that it was well tolerated in healthy male participants.[2]

Chloroquine is generally well-tolerated at therapeutic doses for malaria treatment, but it can cause adverse effects.[10] Common side effects include gastrointestinal upset, headache, and dizziness.[10] At higher doses or with long-term use, more severe toxicities can occur, including retinopathy, cardiomyopathy, and neuromyopathy.[10] It's important to note that chloroquine has a narrow therapeutic window, and overdose can be fatal.[11]

Table 4: Comparative Safety and Toxicity Profile

FeatureThis compoundChloroquine
General Tolerability Good in early studies[2][9]Generally good for short-term use[10]
Common Adverse Events Not extensively reportedGastrointestinal upset, headache, dizziness[10]
Serious Adverse Events Not extensively reportedRetinopathy, cardiomyopathy, neuromyopathy (high dose/long-term)[10]
Therapeutic Window Under investigationNarrow[11]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

A standardized protocol, such as the SYBR Green I-based fluorescence assay, is commonly used to determine the in vitro antiplasmodial activity of compounds.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., NF54 and K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds (this compound and chloroquine) are serially diluted in 96-well plates.

  • Assay Initiation: Asynchronous parasite cultures with a parasitemia of ~0.5% and 2% hematocrit are added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.

  • Data Acquisition: Fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.

start Start: Parasite Culture drug_prep Drug Dilution in 96-well plate start->drug_prep assay_setup Add Parasite Culture to plate drug_prep->assay_setup incubation Incubate 72 hours assay_setup->incubation lysis Freeze-thaw to lyse cells incubation->lysis staining Add SYBR Green I Lysis Buffer lysis->staining readout Measure Fluorescence staining->readout analysis Calculate IC50 readout->analysis end End: Efficacy Data analysis->end

Caption: Experimental workflow for the in vitro antiplasmodial activity assay.

In Vivo Efficacy Testing in a Murine Model

The 4-day suppressive test in P. berghei-infected mice is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Methodology:

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-parasitized red blood cells.

  • Treatment: Treatment with the test compounds (this compound or chloroquine) or vehicle control is initiated a few hours after infection and continues daily for four consecutive days.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The 90% effective dose (ED90) is then determined from the dose-response curve.

Conclusion

This compound emerges as a promising antimalarial candidate with several key advantages over chloroquine. Its potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium, coupled with a novel mechanism of action, positions it as a valuable tool in the fight against resistant malaria. While further clinical studies are necessary to fully establish its safety and efficacy profile in humans, the existing data suggests that ACT-451840 has the potential to be a significant addition to the antimalarial arsenal. The long half-life is also an attractive feature for improving patient compliance. In contrast, the clinical utility of chloroquine is severely limited by widespread resistance, although it remains a benchmark for comparison in preclinical studies. The development of compounds like ACT-451840 is crucial for overcoming the challenges posed by drug-resistant malaria and moving towards the goal of global malaria eradication.

References

(Rac)-ACT-451840: A Potent Alternative Against Artemisinin-Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the investigational antimalarial drug (Rac)-ACT-451840 reveals significant efficacy against artemisinin-resistant Plasmodium falciparum, positioning it as a potential next-generation treatment for multidrug-resistant malaria. Preclinical and early clinical studies demonstrate its potent activity, rapid onset of action, and a novel mechanism that circumvents existing resistance pathways.

This compound, a novel piperazine-containing compound, has shown potent low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro.[1] Crucially, the compound maintains its high efficacy against parasite strains harboring the K13 propeller mutation, a key marker of artemisinin (B1665778) resistance.[2] This sustained activity suggests that ACT-451840 could be a vital tool in combating the growing threat of artemisinin-resistant malaria, which has emerged in Southeast Asia and threatens global malaria control efforts.[1]

Comparative Efficacy Against P. falciparum

In vitro and in vivo studies have consistently demonstrated the potent antimalarial properties of ACT-451840. Its efficacy has been benchmarked against established antimalarials, showcasing its potential as a replacement for artemisinin derivatives in combination therapies.

In Vitro Activity

The 50% inhibitory concentration (IC50) of ACT-451840 against various P. falciparum strains highlights its sub-nanomolar to low nanomolar potency. The compound is equally effective against a range of drug-resistant isolates, a significant advantage over many current antimalarials.[1]

CompoundP. falciparum StrainIC50 (nM)
This compound NF54 (drug-sensitive) 0.4 ± 0.0 [1]
Artemisinin-Resistant (C580Y) No difference in survival rates compared to wild-type
Clinical Isolates (P. falciparum) Median: 2.5 (Range: 0.9–9.0)
Clinical Isolates (P. vivax) Median: 3.0 (Range: 0.5–16.8)
ArtesunateNF54 (drug-sensitive)3.7 ± 0.5
ChloroquineNF54 (drug-sensitive)11 ± 2.1
PyrimethamineNF54 (drug-sensitive)18 ± 0.8
In Vivo Efficacy

Preclinical evaluation in murine models of malaria has further substantiated the promise of ACT-451840. The compound demonstrates a rapid onset of action and significant parasite reduction in vivo.

CompoundAnimal ModelED90 (mg/kg)
This compound P. falciparum infected SCID mouse 3.7 (95% CI: 3.3–4.9)
P. berghei infected mouse 13 (95% CI: 11–16)
ChloroquineP. falciparum infected SCID mouse4.9

Experimental Protocols

The evaluation of this compound's efficacy has been conducted using standardized and robust experimental methodologies.

In Vitro Susceptibility Testing

The in vitro activity of ACT-451840 against P. falciparum was primarily assessed using a [3H]hypoxanthine incorporation assay. This method measures the proliferation of parasites in red blood cells by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA. A reduction in incorporation indicates inhibition of parasite growth. The assay involves culturing synchronized parasites with serial dilutions of the test compound for a specified period, typically 72 hours, before measuring radioactivity.

Ring-Stage Survival Assay (RSA)

To specifically confirm activity against artemisinin-resistant parasites, the ring-stage survival assay (RSA0-3h) was employed. In this assay, early ring-stage parasites (0-3 hours post-invasion) are exposed to a high concentration of the drug for a short duration (e.g., 6 hours). The drug is then washed out, and the parasites are cultured for a further 66 hours. The survival rate is determined by microscopy or other methods and compared to that of drug-sensitive strains. This assay mimics the short in vivo exposure to artemisinin derivatives and is a key indicator of clinical artemisinin resistance.

In Vivo Efficacy Model

The in vivo efficacy of ACT-451840 was evaluated in a humanized P. falciparum SCID (Severe Combined Immunodeficient) mouse model. These mice are engrafted with human red blood cells, allowing for the propagation of human malaria parasites. Mice are infected with P. falciparum, and treatment with the test compound is initiated. The level of parasitemia (the percentage of infected red blood cells) is monitored over time to determine the drug's effectiveness in clearing the infection.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of an antimalarial compound like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation invitro_start P. falciparum Culture (Drug-sensitive & Resistant Strains) hypoxanthine_assay [3H]Hypoxanthine Incorporation Assay invitro_start->hypoxanthine_assay rsa_assay Ring-Stage Survival Assay (RSA) invitro_start->rsa_assay ic50_determination IC50 Determination hypoxanthine_assay->ic50_determination rsa_assay->ic50_determination invivo_start Humanized SCID Mouse Model ic50_determination->invivo_start Promising Candidate infection P. falciparum Infection invivo_start->infection treatment Drug Administration (ACT-451840) infection->treatment monitoring Parasitemia Monitoring treatment->monitoring ed90_determination ED90 Determination monitoring->ed90_determination human_studies First-in-Human Studies ed90_determination->human_studies Preclinical Proof-of-Concept pk_pd_modeling Pharmacokinetic/ Pharmacodynamic Modeling human_studies->pk_pd_modeling dose_prediction Efficacious Dose Prediction pk_pd_modeling->dose_prediction

Antimalarial Drug Efficacy Evaluation Workflow

Conclusion

This compound has emerged as a promising antimalarial candidate with potent activity against artemisinin-resistant P. falciparum. Its novel mechanism of action, rapid parasite clearance, and efficacy across different parasite life stages make it a strong candidate for inclusion in future combination therapies. Further clinical development will be crucial to fully realize its potential in the global fight against malaria.

References

A Head-to-Head Comparison of Novel Antimalarial Drug Candidates: Ganaplacide and INE-963

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This guide provides a head-to-head comparison of two promising next-generation antimalarial drug candidates in clinical development: Ganaplacide (KAF156), often co-administered with lumefantrine (B1675429), and INE-963. This comparison is based on publicly available preclinical and clinical data, focusing on their efficacy, mechanism of action, resistance profiles, and safety.

Executive Summary

Ganaplacide, an imidazolopiperazine, and INE-963, a 5-aryl-2-amino-imidazothiadiazole, both demonstrate potent, fast-acting parasiticidal activity against a broad range of Plasmodium strains, including those resistant to current artemisinin-based combination therapies (ACTs). Ganaplacide, in its combination form as GanLum (ganaplacide/lumefantrine), has recently shown a high cure rate in Phase III clinical trials.[1] INE-963 has demonstrated the potential for a single-dose cure in preclinical models and is currently in clinical trials.[2][3] Both candidates represent significant advancements in the fight against malaria, with novel mechanisms of action that are crucial for overcoming existing drug resistance.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for Ganaplacide and INE-963, facilitating a direct comparison of their preclinical and clinical profiles.

Table 1: In Vitro Efficacy
ParameterGanaplacideINE-963Reference
EC50 (P. falciparum 3D7) 5.6 nM (asexual stages)3.0 - 6.0 nM[4][5]
EC50 (Drug-Resistant Strains) Active against artemisinin-resistant strains0.5 - 15 nM (>15 strains)
EC50 (P. vivax clinical isolates) Data not available0.01 - 7.0 nM
Gametocidal Activity IC50: 6.9 nM (male), 47.5 nM (female)Data not available
Parasite Clearance Time (in vitro) Data not available< 24 hours
Table 2: In Vivo Efficacy & Clinical Data
ParameterGanaplacide/GanLumINE-963Reference
Animal Model Efficacy Confirmed in preclinical modelsFully curative at 30 mg/kg (single dose) in humanized SCID mice
Phase III Clinical Trial Cure Rate 97.4% (PCR-corrected)Phase IIa trial planned
Table 3: Pharmacokinetics
ParameterGanaplacideINE-963Reference
Half-life (preclinical) Data not available15 - 24 hours (across species)
Half-life (human, predicted) Data not available~60 hours
Bioavailability (preclinical) Data not available39 - 74% (across species)
Table 4: Safety and Selectivity
ParameterGanaplacideINE-963Reference
Cytotoxicity (CC50) Data not available4.9 - 6.7 µM (in various human cell lines)
Selectivity Index (CC50/EC50) Data not available>1000-fold
Adverse Events (Clinical) Asymptomatic bradycardia, hypokalemia, elevated liver enzymes, anemiaData from ongoing trials not yet public

Mechanism of Action

Ganaplacide

The precise molecular target of Ganaplacide is not yet fully elucidated, but it is known to have a novel mechanism of action. Recent data suggest that it affects the parasite's internal protein secretory pathway. Resistance to Ganaplacide has been linked to mutations in three P. falciparum genes: the cyclic amine resistance locus (CARL), a UDP-galactose transporter, and an acetyl-CoA transporter. When combined with lumefantrine, the combination therapy also targets the parasite's heme detoxification pathway, as lumefantrine inhibits the conversion of toxic heme into non-toxic hemozoin.

Ganaplacide_MoA cluster_parasite Plasmodium falciparum Ganaplacide Ganaplacide Protein_Transport Protein Transport Pathway Ganaplacide->Protein_Transport inhibits Parasite_Survival Parasite Survival Protein_Transport->Parasite_Survival essential for Lumefantrine Lumefantrine Heme_Detox Heme Detoxification (Hemozoin formation) Lumefantrine->Heme_Detox inhibits Heme_Detox->Parasite_Survival essential for

Caption: Mechanism of action for Ganaplacide and Lumefantrine.

INE-963

The mechanism of action for INE-963 is also novel, and its precise molecular target within the parasite is currently unknown. Its efficacy against a wide range of multidrug-resistant parasite strains suggests that it acts on a different pathway than existing antimalarials. A key feature of INE-963 is its high barrier to resistance, as researchers have been unable to generate resistant mutants in vitro.

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is a standard method for determining the 50% effective concentration (EC50) of an antimalarial compound.

  • Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: The test compound (e.g., INE-963) is serially diluted in DMSO and then further diluted in the culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate. A suspension of synchronized ring-stage parasites is then added to each well.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Growth Measurement: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I binds to the parasite DNA. The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a microplate reader.

  • Data Analysis: The EC50 value is calculated by plotting the fluorescence intensity against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Experimental_Workflow A Prepare serial dilutions of test compound B Add compound and synchronized parasite culture to 96-well plate A->B C Incubate for 72 hours B->C D Lyse cells and add SYBR Green I dye C->D E Measure fluorescence D->E F Calculate EC50 E->F

Caption: Workflow for in vitro growth inhibition assay.

In Vivo Efficacy in Humanized SCID Mouse Model

This protocol assesses the efficacy of an antimalarial compound in a living organism.

  • Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes to allow for the growth of P. falciparum.

  • Infection: The humanized mice are infected with P. falciparum.

  • Drug Administration: The test compound is administered orally to the infected mice.

  • Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Outcome Assessment: The primary outcomes are the clearance of parasites from the blood and the prevention of recrudescence (reappearance of parasites) over a defined follow-up period.

Mammalian Cell Cytotoxicity Assay

This assay is used to determine the concentration of a compound that is toxic to mammalian cells and to calculate its selectivity for the parasite.

  • Cell Culture: A human cell line (e.g., HepG2) is cultured in an appropriate medium.

  • Assay Plate Preparation: The cells are seeded into a 96-well plate and allowed to attach.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plate is incubated for 72 hours.

  • Viability Measurement: Cell viability is assessed using a reagent such as Resazurin, which is converted to a fluorescent product by viable cells. The fluorescence is measured with a plate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 by the antimalarial EC50. A higher SI indicates greater selectivity for the parasite.

Conclusion

Both Ganaplacide and INE-963 demonstrate significant promise as next-generation antimalarial drugs. Ganaplacide, as part of the GanLum combination, has advanced to late-stage clinical trials with impressive efficacy data, positioning it as a potential near-term solution to combat drug-resistant malaria. INE-963, with its potent, fast-acting profile and high barrier to resistance, represents a highly promising candidate for a single-dose cure, although it is at an earlier stage of clinical development. The continued development of these and other novel antimalarial compounds is critical for the global effort to control and ultimately eradicate malaria.

References

Validating the Novel Mechanism of Action of (Rac)-ACT-451840: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimalarial candidate (Rac)-ACT-451840, also known as ACT-451840, with other key alternatives. It includes supporting experimental data, detailed methodologies for pivotal experiments, and visualizations of its mechanism of action and experimental workflows to validate its novel therapeutic profile.

Executive Summary

ACT-451840 is a potent, fast-acting antimalarial compound with a novel mechanism of action that distinguishes it from currently used therapies, including artemisinin-based combination therapies (ACTs).[1][2] It demonstrates broad activity against multiple life cycle stages of both Plasmodium falciparum and Plasmodium vivax, the two most significant malaria parasites in humans.[1] A key feature of ACT-451840 is its dual action against both the asexual blood stages, which cause the symptoms of malaria, and the sexual gametocyte stages, which are responsible for transmission to mosquitoes. This dual activity positions it as a potential tool for both treatment and transmission blocking, a critical aspect of malaria eradication efforts.

Mechanism of Action

Identified through phenotypic screening, ACT-451840 was initially recognized for its novel mechanism of action, distinct from existing antimalarials. Further investigation has indicated that ACT-451840 targets the P. falciparum multidrug resistance protein 1 (PfMDR1). PfMDR1 is a transport protein on the parasite's digestive vacuole membrane, and its modulation can disrupt ion homeostasis and other essential physiological processes within the parasite.

MOA cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole PfMDR1 PfMDR1 Transporter Disruption Disruption of Ion Homeostasis & Physiological Processes PfMDR1->Disruption Leads to ACT451840 ACT-451840 ACT451840->PfMDR1 Inhibition Parasite_Death Parasite Death Disruption->Parasite_Death

Caption: Proposed mechanism of action of ACT-451840 targeting PfMDR1.

Comparative Performance Data

The following tables summarize the in vitro and in vivo efficacy of ACT-451840 in comparison to standard antimalarials and other novel drug candidates.

Table 1: In Vitro Activity against Asexual Blood Stages of P. falciparum
CompoundStrain (Sensitivity)IC50 (nM)Reference(s)
ACT-451840 NF54 (Sensitive) 0.4 ± 0.0
ACT-451840 K1 (Resistant) 0.3
ACT-451840 Clinical Isolates (Resistant) 2.5 (median)
ArtesunateNF54 (Sensitive)3.7 ± 0.5
ChloroquineNF54 (Sensitive)11 ± 2.1
PyrimethamineNF54 (Sensitive)18 ± 0.8
Cipargamin (KAE609)VariousPotent asexual activity
Ganaplacide (KAF156)VariousPotent asexual activity
DSM265Various1-4 (EC50, ng/mL)
Table 2: In Vivo Efficacy in Murine Models
CompoundParasiteModelED90 (mg/kg)Reference(s)
ACT-451840 P. falciparum SCID Mouse 3.7
ACT-451840 P. berghei Mouse 13
Table 3: Activity against Sexual and Transmission Stages
CompoundActivityIC50 (nM)Reference(s)
ACT-451840 Male Gamete Formation 5.89 ± 1.80
ACT-451840 Oocyst Development 30 (range: 23-39)
ACT-451840 Female Gamete Formation No activity observed
ArtesunateMale Gamete Formation317.7 ± 197.7
ArtesunateFemale Gamete Formation493.0 ± 240.2

Experimental Protocols

In Vitro Asexual Blood Stage Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual stages of P. falciparum.

Workflow_InVitro cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of ACT-451840 in 96-well plates B Add synchronized ring-stage P. falciparum culture (e.g., NF54) A->B C Incubate for 24 hours B->C D Add [3H]-hypoxanthine to each well C->D E Incubate for an additional 24-48 hours D->E F Harvest parasite DNA onto filter mats E->F G Measure incorporated radioactivity using a scintillation counter F->G H Calculate IC50 values by non-linear regression G->H

Caption: Workflow for the in vitro [³H]-hypoxanthine incorporation assay.

Methodology:

  • Compound Plating: Test compounds are serially diluted and plated in 96-well microtiter plates.

  • Parasite Culture: Synchronized ring-stage P. falciparum parasites (e.g., NF54 strain) are added to the wells at a defined parasitemia and hematocrit.

  • Incubation: The plates are incubated for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Radiolabeling: [³H]-hypoxanthine, a nucleic acid precursor, is added to each well.

  • Second Incubation: Plates are incubated for an additional 24-48 hours to allow for the incorporation of the radiolabel into newly synthesized parasite DNA.

  • Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The level of radioactivity corresponds to parasite growth. IC50 values are calculated by comparing the growth in compound-treated wells to untreated controls.

In Vivo Efficacy Murine Model (4-Day Suppressive Test)

This model assesses the in vivo efficacy of an antimalarial compound in reducing parasite burden.

Methodology:

  • Infection: Mice are infected with Plasmodium parasites (e.g., P. berghei for rodent models or P. falciparum in humanized SCID mice).

  • Treatment: The test compound (ACT-451840) is administered orally for four consecutive days, starting a few hours after infection.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Endpoint: The efficacy is determined by comparing the parasitemia in the treated group to a vehicle-treated control group. The dose that reduces parasitemia by 90% (ED90) is then calculated.

Gametocyte Viability Assay (Male Exflagellation)

This assay evaluates the transmission-blocking potential of a compound by measuring its effect on the viability of male gametocytes.

Methodology:

  • Gametocyte Culture: Mature (Stage V) P. falciparum gametocytes are cultured in vitro.

  • Compound Exposure: The gametocyte cultures are exposed to various concentrations of the test compound for a defined period (e.g., 24 hours).

  • Activation: Gametogenesis is induced by a temperature drop and an increase in pH, simulating the conditions in a mosquito's midgut.

  • Microscopy: The number of exflagellation centers (male gametes emerging from a red blood cell) is counted under a microscope.

  • Analysis: The IC50 is determined as the concentration of the compound that inhibits 50% of male gamete formation compared to untreated controls.

Conclusion

ACT-451840 presents a promising profile as a next-generation antimalarial drug. Its novel mechanism of action, targeting PfMDR1, offers a potential solution to the growing threat of resistance to current therapies. The compound's potent activity against both asexual and sexual stages of P. falciparum and P. vivax underscores its potential to not only treat malaria but also to play a significant role in its eradication by blocking transmission. The preclinical data strongly support its continued development and clinical investigation as a valuable new tool in the global fight against malaria.

References

Navigating Drug Resistance: A Comparative Analysis of (Rac)-ACT-451840's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against malaria, the emergence and spread of drug-resistant parasites pose a significant threat to the efficacy of current treatments. The development of novel antimalarials with activity against these resistant strains is therefore a critical priority. This guide provides a comparative analysis of the cross-resistance profile of (Rac)-ACT-451840, a promising antimalarial candidate, against various drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. The data presented herein demonstrates the potent activity of ACT-451840 against parasites resistant to current frontline therapies.

In Vitro Efficacy Against Drug-Resistant P. falciparum Strains

This compound has demonstrated potent in vitro activity against a panel of drug-sensitive and multidrug-resistant P. falciparum strains. The compound maintains low nanomolar potency against strains resistant to established antimalarials, indicating a lack of cross-resistance with a variety of drug classes.

A key study evaluated the 50% inhibitory concentration (IC50) of ACT-451840 and comparator drugs against several P. falciparum strains with well-characterized resistance profiles. The results, summarized in the table below, highlight the compound's consistent efficacy.[1][2]

Parasite StrainResistance PhenotypeThis compound IC50 (nM)Artesunate (B1665782) IC50 (nM)Chloroquine IC50 (nM)Pyrimethamine IC50 (nM)
NF54Drug-Sensitive0.4 ± 0.03.7 ± 0.511 ± 2.118 ± 0.8
K1Chloroquine, Pyrimethamine Resistant0.5 ± 0.11.9 ± 0.3237 ± 252400 ± 424
W2Chloroquine, Pyrimethamine, Sulfadoxine, Cycloguanil Resistant0.6 ± 0.12.5 ± 0.4438 ± 53>10000
Dd2Chloroquine, Pyrimethamine Resistant0.4 ± 0.11.5 ± 0.2345 ± 451500 ± 212
V1/SChloroquine, Pyrimethamine, Mefloquine Resistant0.7 ± 0.13.0 ± 0.51200 ± 150>10000
Cam3.IIrevArtemisinin-Sensitive (K13 wild-type)Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Cam3.IIC580YArtemisinin-Resistant (K13 C580Y mutation)No significant change from Cam3.IIrevNo significant change from Cam3.IIrevNot explicitly statedNot explicitly stated

Data presented as mean ± standard deviation.

Notably, the C580Y mutation in the K13 gene, a key marker of artemisinin (B1665778) resistance, did not alter the parasite's susceptibility to ACT-451840.[1] This finding is crucial as it suggests that ACT-451840 will be effective in regions where artemisinin resistance is prevalent.

Ex Vivo Activity Against Clinical Isolates

To further assess its potential in a real-world setting, the ex vivo susceptibility of clinical isolates of P. falciparum and P. vivax to ACT-451840 was determined. In a study conducted in a region of Papua, Indonesia, with endemic multidrug-resistant malaria, ACT-451840 was found to be as potent as artesunate against both parasite species.[1]

Parasite SpeciesThis compound Median IC50 (nM) (Range)Artesunate Median IC50 (nM) (Range)
P. falciparum (n=27)2.5 (0.9–9.0)Not explicitly stated in provided text
P. vivax (n=34)3.0 (0.5–16.8)Not explicitly stated in provided text

Experimental Protocols

The in vitro activity of this compound and comparator antimalarials was determined using a standardized [3H]-hypoxanthine incorporation assay. This method is a widely accepted technique for assessing the susceptibility of P. falciparum to antimalarial drugs.

[3H]-Hypoxanthine Incorporation Assay Protocol
  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: A serial dilution of the test compounds (this compound, artesunate, chloroquine, pyrimethamine) is prepared in multi-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours under standard culture conditions.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours. During this time, viable parasites incorporate the radiolabel into their nucleic acids.

  • Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The IC50 values, representing the drug concentration that inhibits parasite growth by 50%, are calculated by fitting the dose-response data to a sigmoidal curve.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Maintain P. falciparum cultures C Add synchronized ring-stage parasites to plates A->C B Prepare serial dilutions of test compounds in multi-well plates B->C D Incubate for 72 hours C->D E Add [3H]-hypoxanthine D->E F Incubate for 24 hours E->F G Harvest parasites and measure radioactivity F->G H Calculate IC50 values G->H

Figure 1. Workflow for the [3H]-hypoxanthine incorporation assay.

Signaling Pathways and Resistance Mechanisms

The potent activity of this compound against a wide range of drug-resistant strains suggests a novel mechanism of action that is distinct from existing antimalarials.[3] While the precise molecular target of ACT-451840 is still under investigation, its efficacy against strains with known resistance mechanisms provides valuable insights.

The diagram below illustrates the known resistance mechanisms for comparator drugs and the proposed novelty of ACT-451840's mode of action.

G cluster_drugs Antimalarial Drugs cluster_resistance Resistance Mechanisms CQ Chloroquine PfCRT pfcrt mutations CQ->PfCRT Resistance via PYR Pyrimethamine DHFR dhfr mutations PYR->DHFR Resistance via ART Artemisinin K13 K13 mutations ART->K13 Resistance via ACT45 This compound Unknown Novel Target (Unaffected by known resistance) ACT45->Unknown Novel MoA

Figure 2. Known resistance pathways and the novelty of ACT-451840.

References

Comparative Guide to the Gametocytocidal Effects of Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complete eradication of malaria, a goal of global health initiatives, hinges on interrupting the transmission of the Plasmodium parasite from humans to mosquitoes. This requires targeting the sexual stages of the parasite, known as gametocytes, which are responsible for transmission. While many antimalarial drugs are effective against the asexual stages that cause clinical illness, fewer possess significant gametocytocidal activity. This guide provides a comparative overview of key antimalarial compounds, detailing their efficacy against gametocytes, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Efficacy of Gametocytocidal Compounds

The following table summarizes the gametocytocidal properties of established and emerging antimalarial agents. Efficacy can vary significantly based on the parasite strain, gametocyte stage (immature vs. mature), and the specific assay employed.

Compound ClassRepresentative Drug(s)Target Gametocyte Stage(s)Mechanism of Action (Proposed)Quantitative Data HighlightsKey Limitations
8-Aminoquinolines Primaquine (B1584692), TafenoquineAll stages (Immature & Mature)Disrupts mitochondrial electron transport; generates reactive oxygen species (ROS).[1][2]A single 0.25 mg/kg dose of primaquine rapidly prevents P. falciparum transmission.[3] Tafenoquine has a much longer half-life (2 weeks).[4]Causes dose-dependent oxidative hemolysis in individuals with G6PD deficiency.[5][6]
Artemisinin (B1665778) Derivatives Dihydroartemisinin (DHA), Artesunate, ArtemetherPrimarily immature (early-stage) gametocytes.[7][8]Not fully elucidated for gametocytes; may involve alkylation of parasite proteins.DHA showed a 92.8% reduction in late-stage gametocyte viability at 10 µM in one lab study.[9] Dihydroartemisinin IC50 = 6.6 ng/ml on one isolate.[10]Limited activity against mature (Stage V) gametocytes, which are responsible for transmission.[7][11]
Bis-Acridines / Dyes Methylene Blue (MB), PyronaridineAll stages (Immature & Mature).[4]Inhibits parasite disulfide reductases and heme detoxification.[4]Shows near-complete transmission blocking in membrane feeding assays.[12] Preferentially clears male gametocytes.[7]Potential for urinary discoloration and other side effects.
Novel Compounds (+)-SJ733, MMV390048, KAF156Varies; many show broad-stage activity.Diverse targets, including PfATP4 (ion regulation) and protein synthesis.[13](+)-SJ733 blocks transmission with an ED50 of 5 mg/kg in a mouse model.[13] MMV390048 shows low nanomolar activity against gamete formation.[13]Still in preclinical or clinical development; full safety and efficacy profiles are not yet established.
Other Established Antimalarials Chloroquine, Atovaquone, PyrimethamineGenerally poor activity.Primarily target asexual blood stages.Atovaquone is not directly gametocytocidal but can inhibit oocyst development in the mosquito.[14] Chloroquine has little effect on mature gametocytes.[4]Not reliable for blocking malaria transmission.

Experimental Protocols

The evaluation of gametocytocidal compounds requires specialized assays that differ from those used for asexual parasite stages. Below are methodologies for key experiments.

In Vitro Gametocyte Viability Assays

These assays are crucial for high-throughput screening (HTS) to identify potentially active compounds.

  • SYBR Green I-Based Assay:

    • Principle: This assay quantifies DNA content. It is adapted to measure the viability of male gametocytes by inducing exflagellation (the release of male gametes), a process involving DNA replication.[15]

    • Methodology:

      • Mature gametocyte cultures (P. falciparum) are incubated with test compounds for 48-72 hours.

      • Gametogenesis is stimulated by a temperature drop and exposure to xanthurenic acid.

      • A lysis buffer containing the DNA dye SYBR Green I is added.

      • Fluorescence, proportional to the amount of DNA from viable, exflagellating male gametes, is measured using a plate reader. A background suppressor can be used to mask the signal from dead cells.[12][15]

  • AlamarBlue (Resazurin) Reduction Assay:

    • Principle: This colorimetric/fluorometric assay uses the redox indicator resazurin (B115843) to measure metabolic activity. Viable, metabolically active gametocytes reduce blue resazurin to pink, fluorescent resorufin.[9]

    • Methodology:

      • Mature gametocytes are exposed to test compounds for a set period (e.g., 72 hours).

      • AlamarBlue reagent is added to the culture plates and incubated for 4-24 hours.

      • Fluorescence or absorbance is read to determine the percentage of viable cells relative to untreated controls.[9]

  • Quantitative Real-Time PCR (qPCR) Assay:

    • Principle: This method quantifies the transcript levels of genes expressed specifically in late-stage gametocytes (e.g., Pfs25, Pfg377) as a marker of viability.[5]

    • Methodology:

      • Late-stage gametocyte cultures are treated with compounds for 48-144 hours.

      • Total RNA is extracted from the parasites.

      • Reverse transcription is performed to generate cDNA.

      • qPCR is used to quantify the expression levels of late-stage specific transcripts, which are then normalized to a housekeeping gene. A reduction in transcript levels indicates a cidal or static effect.[5][16]

Transmission-Blocking Assays (Mosquito Feeding Assays)

These assays are the gold standard for confirming if a compound can prevent parasite transmission to the mosquito vector.

  • Standard Membrane Feeding Assay (SMFA):

    • Principle: This assay directly measures the ability of a compound to prevent the infection of mosquitoes by treated gametocytes.

    • Methodology:

      • Mature P. falciparum gametocytes are cultured in vitro.

      • The gametocyte culture is treated with the test compound for a defined period (e.g., 24-48 hours).[17]

      • The treated culture is mixed with human blood and serum and fed to starved female Anopheles mosquitoes through an artificial membrane system heated to 37°C.[13]

      • After 7-10 days, the mosquito midguts are dissected and stained.

      • The number of oocysts (the parasite stage following fertilization) per midgut is counted. The transmission-blocking activity is determined by the reduction in oocyst prevalence and intensity compared to control mosquitoes fed with untreated gametocytes.[12]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the discovery of gametocytocidal compounds.

G cluster_0 In Vitro Screening cluster_1 Secondary & Tertiary Assays cluster_2 Ex Vivo / In Vivo Confirmation Compound_Library Compound Library (e.g., MMV Malaria Box) HTS High-Throughput Screen (e.g., AlamarBlue, SYBR Green) Compound_Library->HTS Hit_ID Hit Identification (Primary Actives) HTS->Hit_ID Dose_Response IC50 Determination (Dose-Response Curves) Hit_ID->Dose_Response Stage_Specificity Stage-Specificity Testing (Immature vs. Mature Gametocytes) Dose_Response->Stage_Specificity Cytotoxicity Mammalian Cell Cytotoxicity Assay Dose_Response->Cytotoxicity SMFA Standard Membrane Feeding Assay (SMFA) Stage_Specificity->SMFA Animal_Model Animal Model Testing (e.g., P. berghei mouse model) SMFA->Animal_Model Lead_Opt Lead Optimization Animal_Model->Lead_Opt

Caption: Workflow for Gametocytocidal Drug Discovery.

G cluster_parasite Plasmodium Parasite Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) ETC->ROS Generates Damage Oxidative Damage to Parasite Membranes & Proteins ROS->Damage Primaquine Primaquine (8-aminoquinoline) Primaquine->ETC Interferes with Death Gametocyte Death Damage->Death

Caption: Proposed Mechanism of Primaquine Action.

References

A Comparative Guide to the In Vitro and In Vivo Activity of (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimalarial candidate (Rac)-ACT-451840 with established antimalarial agents, supported by experimental data. The information is presented to facilitate evaluation and further research in the development of novel malaria therapeutics.

Executive Summary

This compound is a potent antimalarial compound with a novel mechanism of action that has demonstrated significant activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax. This compound exhibits low nanomolar efficacy in vitro against both drug-sensitive and resistant parasite strains and demonstrates curative potential in in vivo murine models. This guide compares the preclinical activity of ACT-451840 with that of standard antimalarials, chloroquine (B1663885) and artemisinin (B1665778) derivatives, highlighting its potential as a next-generation therapeutic.

Comparative In Vitro Activity

The in vitro activity of ACT-451840 against the asexual blood stages of P. falciparum is significantly higher than that of chloroquine and artesunate. The compound is also effective against various drug-resistant parasite strains.

CompoundParasite StrainIC50 (nM)Citation
ACT-451840 P. falciparum NF54 (sensitive)0.4 ± 0.0 [1]
ChloroquineP. falciparum NF54 (sensitive)11 ± 2.1[1]
ArtesunateP. falciparum NF54 (sensitive)3.7 ± 0.5[1]
PyrimethamineP. falciparum NF54 (sensitive)18 ± 0.8[1]
ACT-451840 P. falciparum K1 (chloroquine-resistant)0.3 [2]
ACT-451840 P. falciparum (artemisinin-resistant)Fully Active

Table 1: In Vitro 50% Inhibitory Concentration (IC50) Against P. falciparum

Furthermore, ACT-451840 demonstrates activity against the sexual stages of the parasite, which is crucial for blocking malaria transmission. It potently inhibits male gamete formation with an IC50 of 5.89 nM (± 1.80 nM) and blocks oocyst development in mosquitoes with a 50% inhibitory concentration of 30 nM.

Comparative In Vivo Efficacy

In vivo studies in murine models of malaria confirm the potent antimalarial activity of ACT-451840. The compound achieved a 90% effective dose (ED90) at a low milligram per kilogram dosage, comparable to that of chloroquine.

CompoundMurine ModelED90 (mg/kg)95% Confidence IntervalCitation
ACT-451840 P. falciparum (SCID mouse)3.7 3.3–4.9
ChloroquineP. falciparum (SCID mouse)4.9Not Reported
ACT-451840 P. berghei13 11–16

Table 2: In Vivo 90% Effective Dose (ED90) in Murine Malaria Models

Experimental Protocols

In Vitro Activity Assay: [³H]-Hypoxanthine Incorporation

This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (hypoxanthine-free)

  • 96-well microtiter plates

  • Test compounds (e.g., ACT-451840, chloroquine)

  • [³H]-hypoxanthine

  • Cell harvester and scintillation counter

Procedure:

  • Serially dilute the test compounds in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates in a standard gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

  • Freeze the plates to lyse the red blood cells.

  • Thaw the plates and harvest the contents onto filter mats using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

In Vivo Efficacy Study: 4-Day Suppressive Test

This standard murine model is used to evaluate the in vivo efficacy of antimalarial compounds against the blood stages of the parasite.

Materials:

  • Plasmodium berghei or P. falciparum (for use in SCID mice)

  • Experimental mice (e.g., Swiss albino or ICR for P. berghei, SCID mice for P. falciparum)

  • Test compounds and vehicle control (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Standard antimalarial drug (e.g., chloroquine)

  • Giemsa stain and microscope

Procedure:

  • On Day 0, infect mice intraperitoneally or intravenously with a standardized inoculum of infected red blood cells (e.g., 1 x 10⁷ iRBCs).

  • Two to four hours post-infection, administer the first dose of the test compound, vehicle, or standard drug orally or subcutaneously.

  • Administer subsequent doses once daily for the next three days (Days 1, 2, and 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of parasite growth inhibition for each treatment group relative to the vehicle control group.

  • Determine the ED90 value, the dose that reduces parasitemia by 90%.

Visualizing the Research and Development Pathway

The following diagrams illustrate the workflow for evaluating antimalarial candidates and the proposed, though not fully elucidated, mechanism of action of ACT-451840.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation vitro_activity [3H]-Hypoxanthine Incorporation Assay (IC50 Determination) vitro_resistance Activity against Resistant Strains vitro_activity->vitro_resistance vitro_stages Activity against Sexual Stages vitro_resistance->vitro_stages vivo_efficacy 4-Day Suppressive Test (ED90 Determination) vitro_stages->vivo_efficacy Promising Candidates pk_pd Pharmacokinetic/ Pharmacodynamic Modeling vivo_efficacy->pk_pd clinical_dev Clinical Development pk_pd->clinical_dev Clinical Candidate Selection

Antimalarial Drug Discovery and Evaluation Workflow.

G cluster_plasmodium Plasmodium falciparum asexual Asexual Blood Stages (Rings, Trophozoites, Schizonts) sexual Sexual Stages (Gametocytes) asexual->sexual transmission Transmission to Mosquito sexual->transmission act451840 ACT-451840 unknown_target Novel Target/ Mechanism of Action act451840->unknown_target Inhibits unknown_target->asexual Blocks Growth & Replication unknown_target->sexual Inhibits Male Gamete Formation

Proposed Mechanism of Action for ACT-451840.

References

Independent Validation of Published (Rac)-ACT-451840 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for the antimalarial compound (Rac)-ACT-451840, focusing on its preclinical in vitro and in vivo activity. While direct independent validation studies by third-party laboratories were not identified in a comprehensive search of publicly available literature, this document collates and presents the original data to facilitate critical evaluation and comparison with other antimalarial agents.

Data Presentation

The following tables summarize the key quantitative data from the primary publications on ACT-451840.

Table 1: In Vitro Activity of ACT-451840 Against Plasmodium falciparum Strains

This table presents the 50% inhibitory concentration (IC50) of ACT-451840 against various drug-sensitive and drug-resistant strains of P. falciparum. The data is extracted from "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling".

P. falciparum StrainResistance ProfileACT-451840 IC50 (nM)Artesunate IC50 (nM)Chloroquine IC50 (nM)
NF54Drug-Sensitive0.4 ± 0.03.7 ± 0.511 ± 2.1
K1Chloroquine, Pyrimethamine Resistant0.3Not ReportedNot Reported
Dd2Chloroquine, Pyrimethamine, Mefloquine Resistant0.5 ± 0.14.3 ± 0.8211 ± 18
W2Chloroquine, Pyrimethamine, Cycloguanil, Quinine Resistant0.4 ± 0.12.0 ± 0.2314 ± 19
TM90-C2BArtemisinin Resistant0.7 ± 0.15.3 ± 1.2113 ± 12

Data presented as mean ± standard deviation where available.

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

This table summarizes the in vivo efficacy of ACT-451840 in mouse models of malaria, as reported in "Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action" and "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling".

Murine ModelParasite SpeciesEfficacy ParameterACT-451840 Dose (mg/kg)Chloroquine ED90 (mg/kg)
Pf SCID miceP. falciparumED903.74.9
Infected miceP. bergheiED9013Not Reported
Infected miceP. bergheiCurative Dose (3 days)300 (oral)Not Reported

ED90: 90% effective dose.

Table 3: Activity of ACT-451840 Against Sexual Stages of P. falciparum

This table details the activity of ACT-451840 against the sexual stages of the parasite, which is crucial for transmission blocking. Data is from "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling".

AssayParameterACT-451840 IC50 (nM)
Male Gamete Formation (Exflagellation)Inhibition5.89
Oocyst Development in MosquitoesInhibition30
Oocyst Prevalence in MosquitoesInhibition104

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on descriptions in the cited publications.

In Vitro Susceptibility Testing: [³H]-Hypoxanthine Incorporation Assay

The in vitro antimalarial activity of ACT-451840 was primarily determined using a standardized [³H]-hypoxanthine incorporation assay.

  • Parasite Culture : P. falciparum strains were maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

  • Drug Preparation : The compound was dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure : Asynchronous parasite cultures were incubated with the serially diluted compound for a specified period (typically 48-72 hours). During the final 24 hours of incubation, [³H]-hypoxanthine was added to the culture.

  • Data Analysis : The incorporation of [³H]-hypoxanthine, which serves as a measure of parasite proliferation, was quantified using a scintillation counter. The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Testing: Murine Malaria Models

The in vivo efficacy was assessed in two primary models:

  • P. falciparum SCID Mouse Model : Severe combined immunodeficient (SCID) mice were engrafted with human erythrocytes and subsequently infected with P. falciparum. The mice were then treated with ACT-451840, typically via oral gavage, for a defined period. Parasitemia was monitored by microscopic examination of blood smears.

  • P. berghei Infected Mouse Model : Immunocompetent mice were infected with the rodent malaria parasite P. berghei. Treatment with ACT-451840 was administered, and the efficacy was determined based on the reduction in parasitemia and/or survival of the mice.

Mandatory Visualization

ACT-451840 Activity Across the Plasmodium Life Cycle

The following diagram illustrates the stages of the Plasmodium life cycle where ACT-451840 has demonstrated activity. The precise molecular target and signaling pathway remain to be fully elucidated.

G cluster_human Human Host cluster_mosquito Mosquito Vector Asexual_Blood_Stages Asexual Blood Stages (Rings, Trophozoites, Schizonts) Gametocytes Sexual Stages (Gametocytes) Asexual_Blood_Stages->Gametocytes Differentiation Liver_Stages Liver Stages Male_Gamete Male Gamete Formation (Exflagellation) Oocysts Oocyst Development ACT451840 ACT-451840 ACT451840->Asexual_Blood_Stages Inhibits Growth ACT451840->Gametocytes Active Against ACT451840->Male_Gamete Inhibits Formation ACT451840->Oocysts Inhibits Development

Caption: ACT-451840 activity against Plasmodium life cycle stages.

Experimental Workflow for In Vitro Drug Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro activity of antimalarial compounds.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture P. falciparum a1 Incubate Parasites with Drug (48-72h) p1->a1 p2 Prepare Serial Drug Dilutions p2->a1 a2 Add [3H]-Hypoxanthine (Final 24h) a1->a2 an1 Harvest Cells & Measure Radioactivity a2->an1 an2 Calculate IC50 Values an1->an2

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Safety Operating Guide

Navigating the Disposal of (Rac)-ACT-451840: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-ACT-451840 is intended for research use only and exhibits high potency against Plasmodium falciparum strains.[1][2][3][4] Due to its biological activity, any waste containing this compound should be treated as hazardous. The primary regulations governing hazardous waste in the United States are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] Academic and research laboratories may be subject to specific regulations under Subpart K of 40 CFR part 262.[8]

Key Compound Characteristics for Disposal Consideration

A summary of the pertinent characteristics of ACT-451840 is essential for a proper risk assessment prior to disposal.

CharacteristicFindingImplication for Disposal
Compound Type Potent, biologically active antimalarial compound for research.[1][2][3]Assume the compound and its concentrated waste are hazardous.
Use Laboratory research only.[1][4]Disposal falls under laboratory and pharmaceutical waste regulations.
Toxicity Data Low-toxicity mentioned in a general context, but highly potent in vitro (IC50 = 0.4 nM against P. falciparum).[1][2][3]High potency necessitates handling as a hazardous substance to prevent environmental release and personnel exposure.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the proper disposal of this compound and its associated waste materials.

  • Waste Identification and Segregation :

    • All materials that have come into direct contact with this compound, including personal protective equipment (PPE), contaminated labware (e.g., pipette tips, vials), and unused or expired compound, should be considered hazardous waste.

    • Segregate this waste at the point of generation into clearly labeled, dedicated hazardous waste containers.[9][10] These containers must be chemically compatible with the waste and have secure, leak-proof closures.[10]

  • Container Management :

    • Solid Waste : For solid waste such as contaminated gloves, bench paper, and empty vials, use a designated hazardous waste container lined with a chemically resistant bag.

    • Liquid Waste : Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

    • Sharps : Any needles or syringes used for handling solutions of the compound must be disposed of in an approved sharps container designated for chemically contaminated sharps.[5]

  • Labeling :

    • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound").

  • Storage :

    • Store hazardous waste in a designated satellite accumulation area within the laboratory.[5][9] This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Disposal of Empty Containers :

    • Empty containers that held this compound should be managed as hazardous waste.[5] Given the high potency of the compound, triple rinsing may not be sufficient to render the container non-hazardous. It is best practice to dispose of the unrinsed, empty container in the solid hazardous waste stream.

  • Arranging for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11] EHS will work with a licensed hazardous waste disposal company for final treatment, which is typically incineration for pharmaceutical waste.[11]

Prohibited Disposal Methods :

  • Do not dispose of this compound down the drain.[6][12] The sewering of hazardous waste pharmaceuticals is prohibited.[12]

  • Do not dispose of any waste contaminated with this compound in the regular trash.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation This compound is_contaminated Is the material contaminated with this compound? start->is_contaminated is_liquid Is the waste liquid or solid? is_contaminated->is_liquid Yes non_hazardous Dispose of as non-hazardous waste. is_contaminated->non_hazardous No is_sharp Is the solid waste a sharp? is_liquid->is_sharp Solid liquid_waste Collect in a labeled, sealed hazardous liquid waste container. is_liquid->liquid_waste Liquid solid_waste Collect in a labeled, lined hazardous solid waste container. is_sharp->solid_waste No sharps_waste Dispose of in a designated chemically contaminated sharps container. is_sharp->sharps_waste Yes ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). liquid_waste->ehs_pickup solid_waste->ehs_pickup sharps_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。